5-Amino-3,4-dihydroquinolin-2(1H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-amino-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-7-2-1-3-8-6(7)4-5-9(12)11-8/h1-3H,4-5,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHMSLUJYYOUKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=CC=CC(=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467697 | |
| Record name | 5-AMINO-3,4-DIHYDROQUINOLIN-2(1H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58130-38-4 | |
| Record name | 5-AMINO-3,4-DIHYDROQUINOLIN-2(1H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Amino-3,4-dihydroquinolin-2(1H)-one chemical structure and properties
An In-depth Technical Guide to 5-Amino-3,4-dihydroquinolin-2(1H)-one: A Core Scaffold for Modern Drug Discovery
Introduction
This compound is a heterocyclic aromatic amine that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its rigid, bicyclic structure, featuring a dihydroquinolinone core, serves as a versatile scaffold for the synthesis of complex molecular architectures. The dihydroquinolinone framework is a privileged structure found in numerous biologically active compounds. The addition of an amino group at the 5-position provides a crucial chemical handle for further derivatization, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, potential applications, and safe handling protocols, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Chemical Identity and Structure
The foundational aspect of any chemical entity is its structure, which dictates its physical properties and chemical reactivity.
Molecular Structure
This compound consists of a benzene ring fused to a dihydropyridinone ring, with an amine substituent at position 5. The lactam (cyclic amide) within the dihydropyridinone ring is a key functional group influencing its chemical behavior.
Caption: 2D Chemical Structure of this compound.
Key Identifiers
Precise identification is critical for regulatory compliance, procurement, and literature searches.
| Identifier | Value | Source |
| IUPAC Name | 5-Amino-3,4-dihydro-1H-quinolin-2-one | N/A |
| CAS Number | 58130-38-4 | [1] |
| Molecular Formula | C₉H₁₀N₂O | [1] |
| Molecular Weight | 162.19 g/mol | [1] |
| SMILES | C1CC(=O)NC2=C1C(=CC=C2)N | [2] |
| InChI Key | NFWVCYWFUIFIKU-UHFFFAOYSA-N | [2] |
Physicochemical Properties
The physical and chemical properties of a compound are essential for designing experimental conditions, including reaction setups, purification methods, and formulation strategies. The data presented below are based on catalog information and computational predictions.
| Property | Value | Notes |
| Appearance | Off-white to yellow solid | [1] |
| Melting Point | 135.5 °C | [1] |
| Boiling Point | 395.6 ± 42.0 °C | (Predicted)[1] |
| Density | 1.237 ± 0.06 g/cm³ | (Predicted)[1] |
| pKa | 14.47 ± 0.20 | (Predicted)[1] |
Synthesis and Reactivity Insights
While a specific, detailed synthesis for this compound is not extensively published in readily available literature, its synthesis can be inferred from established methods for dihydroquinolinone cores. A common and powerful strategy involves a multi-step sequence that leverages cyclization reactions.
General Synthetic Strategy
The construction of the dihydroquinolinone scaffold often involves the formation of an amide bond followed by an intramolecular cyclization. For instance, a plausible route could start from a substituted aniline and a suitable three-carbon synthon. The synthesis of related dihydroquinoline embelin derivatives has been achieved through a sequence involving a Knoevenagel adduct formation, followed by a nucleophilic addition and an electrocyclic ring closure.[3][4] This highlights a versatile approach to constructing the core ring system.
Caption: A plausible synthetic workflow for this compound.
Chemical Reactivity
The reactivity of this molecule is dominated by two key features:
-
Aromatic Amine (-NH₂): The primary amine group is nucleophilic and can readily undergo a variety of reactions, including acylation, alkylation, diazotization, and coupling reactions. This makes it an excellent starting point for building more complex structures.
-
Lactam Moiety: The amide within the ring can be hydrolyzed under strong acidic or basic conditions. The N-H proton is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-arylation.
Applications in Medicinal Chemistry and Research
Dihydroquinolinone and quinolinone structures are central to many approved drugs and clinical candidates, exhibiting a wide range of biological activities including antibacterial, anticancer, and anti-inflammatory properties.[3][5]
Scaffold for Drug Discovery
This compound serves as a valuable building block. Its rigid structure helps in pre-organizing appended functional groups in a defined three-dimensional space, which can lead to higher binding affinity and selectivity for biological targets. Derivatives of the related 7-amino-3,4-dihydroquinolin-2(1H)-one scaffold have been synthesized and evaluated for several biological activities:
-
Enzyme Inhibition: Peptide conjugates of the 7-amino isomer have shown inhibitory activity against human carbonic anhydrase II (hCA II).[6]
-
Cytotoxic Activity: Certain derivatives have demonstrated cytotoxic effects against cancer cell lines like A549, suggesting potential for anticancer drug development.[6]
-
Cardioprotective Agents: Other dihydroquinoline derivatives have been investigated for their ability to mitigate doxorubicin-induced cardiotoxicity, acting on pathways related to oxidative stress and apoptosis.[3][4]
These findings suggest that the 5-amino isomer is a promising starting point for developing novel inhibitors and therapeutic agents targeting similar biological pathways.
Caption: Potential therapeutic applications derived from the core scaffold.
Safety and Handling
Proper handling of all chemicals is paramount in a laboratory setting. Based on available safety data for this and structurally similar compounds, the following precautions should be observed.
Hazard Identification
The compound is classified with the GHS07 pictogram, indicating it may cause the following:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Recommended Handling Protocol
A self-validating protocol ensures safety through layered checks and engineering controls.
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[7]
-
Personal Protective Equipment (PPE):
-
Handling Practices:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][7] Recommended storage temperature is between 2-8°C.[1]
Exemplary Experimental Protocols
The following protocols are provided as illustrative examples for researchers.
Protocol 1: N-Acylation of this compound
This protocol describes a general procedure for acylating the primary amine, a common first step in derivatization.
Objective: To synthesize an N-acyl derivative to explore SAR. The causality for this step is to cap the nucleophilic amine and introduce a new functional group for further modification or to directly interact with a biological target.
Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of this compound in a suitable anhydrous solvent (e.g., dichloromethane or THF).
-
Base Addition: Add 1.1 equivalents of a non-nucleophilic base, such as triethylamine or pyridine, to the solution and stir. The base acts as an acid scavenger for the HCl generated.
-
Acylating Agent Addition: Cool the mixture to 0°C in an ice bath. Slowly add 1.05 equivalents of the desired acyl chloride (e.g., acetyl chloride) or acid anhydride dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to yield the pure N-acylated product.
-
Validation: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Conclusion
This compound is a molecule of significant synthetic utility. Its dihydroquinolinone core is a well-established pharmacophore, and the 5-amino group provides a reactive site for facile diversification. This combination makes it an attractive starting material for constructing libraries of novel compounds aimed at a wide array of biological targets, from enzymes implicated in metabolic diseases to receptors involved in oncogenic signaling. As drug discovery continues to demand novel chemical matter, the strategic use of such versatile building blocks will remain a cornerstone of innovation in pharmaceutical research.
References
-
PubChem. (n.d.). 3,4-Dihydro-5-hydroxy-2(1H)-quinolinone. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of new 7‐amino‐3,4‐dihydroquinolin‐2(1H)‐one‐peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. Retrieved from [Link]
-
Ferreira, R. J., et al. (2021). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. ACS Omega. Available at: [Link]
-
Ferreira, R. J., et al. (2021). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Journal of Natural Products. Available at: [Link]
-
PubMed. (2021). Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. Archives of Pharmacy. Retrieved from [Link]
-
PubChem. (n.d.). 6-amino-3,4-dihydroquinolin-2(1H)-one. National Center for Biotechnology Information. Retrieved from [Link]
-
ACS Publications. (n.d.). 3,4-Dihydro-2(1H)-quinolinone as a Novel Antidepressant Drug: Synthesis and Pharmacology of 1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]. Retrieved from [Link]
-
ACS Publications. (n.d.). 3-Nitro-3,4-dihydro-2(1H)-quinolones. Excitatory amino acid antagonists acting at glycine-site NMDA and (RS)-.alpha.-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors. Retrieved from [Link]
-
PubMed. (n.d.). 3-Nitro-3,4-dihydro-2(1H)-quinolones. Excitatory amino acid antagonists acting at glycine-site NMDA and (RS)-alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors. Retrieved from [Link]
-
MDPI. (n.d.). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Retrieved from [Link]
-
MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]
Sources
- 1. This compound | 58130-38-4 [chemicalbook.com]
- 2. 6-amino-3,4-dihydroquinolin-2(1H)-one | C9H10N2O | CID 4912759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
Biological activity of 5-Amino-3,4-dihydroquinolin-2(1H)-one derivatives
An In-Depth Technical Guide to the Biological Activity of 5-Amino-3,4-dihydroquinolin-2(1H)-one Derivatives
Introduction: The Emergence of a Privileged Scaffold
In the landscape of medicinal chemistry, the quinoline core stands as a testament to nature's efficiency, forming the backbone of numerous bioactive compounds.[1][2] Its partially saturated counterpart, the 3,4-dihydroquinolin-2(1H)-one, retains this rich pharmacological potential while offering distinct stereochemical and electronic properties. The further addition of an amino group at the C5 position creates the this compound scaffold, a structure that has garnered significant attention for its versatile biological activities. These derivatives have been explored for a wide array of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective roles.[2][3]
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the multifaceted biological activities of these derivatives. We will delve into their mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols to facilitate further research and development in this promising area.
Section 1: Anticancer Activity - A Multifaceted Approach
The quinoline scaffold is a well-established pharmacophore in oncology, with several derivatives being effective against a range of cancer cell types.[1] Derivatives of this compound have emerged as potent anticancer agents, acting through diverse and targeted mechanisms.[4]
Mechanism of Action: Beyond Simple Cytotoxicity
The antitumor effects of these compounds are not merely the result of broad cytotoxicity but stem from precise interactions with key cellular targets.
-
PARP Inhibition: A particularly promising avenue is the inhibition of Poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA single-strand break repair.[5] In cancers with mutations in the BRCA1/2 genes, the homologous recombination repair pathway is already compromised. Inhibiting PARP in these cells leads to an accumulation of DNA damage, triggering cell death through a mechanism known as synthetic lethality.[5][6] The dihydroquinolinone core can act as a bio-isosteric scaffold for the phthalazinone motif found in established PARP inhibitors like Olaparib.[7][8]
-
Kinase Inhibition: Several derivatives have shown potent inhibitory activity against various protein kinases that are critical for cancer cell proliferation and survival.[9] For instance, specific compounds have demonstrated significant inhibition of Janus kinase 3 (JAK3), NPM1-ALK, and cRAF, suggesting their potential in treating cancers driven by these signaling pathways.[9]
-
Carbonic Anhydrase (CA) Inhibition: Certain peptide-dihydroquinolinone conjugates have displayed selective inhibition of human carbonic anhydrase II (hCA II).[10] While hCA I is ubiquitous, hCA II is involved in pH regulation and metabolic processes that can be exploited in cancer therapy.
-
Apoptosis Induction: Studies have shown that some quinoline derivatives can trigger p53/Bax-dependent apoptosis in cancer cells.[11] By activating the transcriptional activity of the p53 tumor suppressor, these compounds initiate the intrinsic apoptotic cascade, leading to the elimination of malignant cells.
Data Summary: In Vitro Antiproliferative Activity
The following table summarizes the inhibitory concentrations (IC₅₀) of representative derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | Target/Activity | IC₅₀ Value | Reference |
| Compound 7 | A549 (Lung Carcinoma) | Cytotoxicity | 9.979 µg/ml (72h) | [10] |
| Compound 5 | MDA-MB-436 (Breast Cancer) | PARP-1 Inhibition | 2.57 µM | [7][8] |
| Olaparib (Ref.) | MDA-MB-436 (Breast Cancer) | PARP-1 Inhibition | 8.90 µM | [7][8] |
| Compound 2a | - | JAK3 Kinase Inhibition | 0.36 µM | [9] |
| Compound 2b | - | NPM1-ALK Kinase Inhibition | 0.25 µM | [9] |
| Peptide Conjugate 2 | - | hCA II Inhibition | 15.7 µM | [10] |
Experimental Protocol: MTT Assay for Cell Viability
This protocol details a standard colorimetric assay to measure the cytotoxic effects of compounds on cancer cells.[12] The principle lies in the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells into a purple formazan product.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Test compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well microplate
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution (5 mg/mL) to each well. Incubate for another 4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Visualization: PARP Inhibition Pathway
Caption: Synthetic lethality via PARP inhibition in BRCA-deficient cancer cells.
Section 2: Neuroprotective and Neurological Applications
Neurodegenerative disorders like Alzheimer's disease (AD) present a significant therapeutic challenge.[13] Derivatives of 3,4-dihydro-2(1H)-quinolinone have been identified as promising multi-target agents for the treatment of such complex diseases.[3]
Mechanism of Action: A Multi-Target Strategy
The efficacy of these compounds in the context of neurodegeneration stems from their ability to modulate multiple pathological pathways simultaneously.
-
Cholinesterase (ChE) and Monoamine Oxidase (MAO) Inhibition: A key strategy in AD treatment is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE).[13] Concurrently, inhibiting monoamine oxidase B (MAO-B) can prevent the breakdown of dopamine and reduce oxidative stress. Certain 3,4-dihydro-2(1H)-quinolinone-dithiocarbamate hybrids have been designed as dual-target inhibitors, with the dihydroquinolinone core targeting the catalytic site of MAO-B and the peripheral anionic site (PAS) of AChE.[3]
-
Carbonic Anhydrase (CA) Activation: The brain-associated isoform hCA VII plays a role in cerebral metabolism.[14] Activating this enzyme may offer therapeutic benefits in neurodegenerative conditions.[14]
Data Summary: Enzyme Inhibitory Activity
| Compound ID | Target Enzyme | IC₅₀ Value | Reference |
| Compound 3e | Human AChE | 0.34 µM | [13] |
| Compound 3e | Human MAO-B | 2.81 µM | [13] |
| C-7 Substituted Derivative | MAO-B | 0.0029 µM | [3] |
Experimental Protocol: AChE Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to screen for AChE inhibitors. It measures the activity of AChE by quantifying the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, resulting from the reaction of thiocholine (produced by AChE from acetylthiocholine) with DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)).
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compound
-
96-well microplate
-
Microplate reader (412 nm)
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.
-
Assay Setup: In a 96-well plate, add 20 µL of various concentrations of the test compound, 140 µL of phosphate buffer, 20 µL of DTNB solution, and mix.
-
Pre-incubation: Add 20 µL of the AChE solution to the mixture. Pre-incubate at 37°C for 15 minutes.
-
Initiate Reaction: Start the reaction by adding 20 µL of the ATCI substrate solution.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the rate of reaction (V) for each concentration. Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100. Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualization: Dual-Target Inhibition for Neuroprotection
Caption: A typical workflow for Structure-Activity Relationship (SAR) studies.
Conclusion and Future Perspectives
The this compound scaffold is a highly versatile and privileged structure in drug discovery. Its derivatives have demonstrated a remarkable range of biological activities, with the most compelling evidence in the fields of oncology and neurodegenerative diseases. The potential for multi-target activity, particularly as dual PARP inhibitors or AChE/MAO-B inhibitors, makes this class of compounds especially attractive for treating complex, multifactorial diseases.
Future research should focus on:
-
Lead Optimization: Leveraging the SAR insights to rationally design and synthesize second-generation compounds with improved potency, selectivity, and pharmacokinetic profiles.
-
Mechanism Elucidation: Deeper investigation into the specific molecular interactions and signaling pathways modulated by the most potent compounds.
-
In Vivo Validation: Moving promising candidates from in vitro assays to preclinical animal models to assess their efficacy, toxicity, and overall therapeutic potential.
-
Exploration of New Targets: Expanding the screening of these derivatives against other relevant biological targets to uncover new therapeutic applications.
By continuing to explore the rich chemical space surrounding this scaffold, the scientific community can unlock its full potential in developing the next generation of targeted therapeutics.
References
-
Synthesis of new 7‐amino‐3,4‐dihydroquinolin‐2(1H)‐one‐peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Krasavin, M., et al. (2022). Synthesis of 4,5-Dihydro-1H-d[9][14]ithiolo[3,4-c]quinoline-1-thione Derivatives and Their Application as Protein Kinase Inhibitors. Molecules, 27(21), 7223. [Link]
-
Abdel-Aziz, H. A., et al. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 26(21), 6617. [Link]
-
Penteado, F., et al. (2023). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Journal of Natural Products, 86(3), 633-645. [Link]
-
Penteado, F., et al. (2023). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. ACS Publications. [Link]
-
Aygün, M., et al. (2021). Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. Archiv der Pharmazie, 354(11), e2100122. [Link]
-
Al-Yasari, H. M., et al. (2024). Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. International Journal of Nanomedicine, 19, 4785-4803. [Link]
-
El-Damasy, D. A., et al. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Molecules, 27(15), 4924. [Link]
-
Patel, H., et al. (2015). Synthesis and antimicrobial activity of 5-aminoquinoline and 3-amino phenol derivatives. Der Pharma Chemica, 7(8), 136-142. [Link]
-
Cao, R., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 453-467. [Link]
-
Li, Y., et al. (2022). Design, Synthesis and Biological Evaluation of New 3,4-Dihydro-2(1H)-Quinolinone-Dithiocarbamate Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease. Drug Design, Development and Therapy, 16, 1423-1443. [Link]
-
Li, X., et al. (2018). Antioxidant Structure–Activity Relationship Analysis of Five Dihydrochalcones. Molecules, 23(5), 1133. [Link]
-
El-Damasy, D. A., et al. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Molecules, 27(15), 4924. [Link]
-
Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. (2020). Walsh Medical Media. [Link]
-
Bakr, M. F., et al. (2014). Synthesis and antimicrobial activity of novel 5-amino-4-cyano-1H-pyrazole and quinazolin-4(3H)-one derivatives. Archiv der Pharmazie, 347(11), 814-822. [Link]
-
Zhang, Y., et al. (2022). Anti-inflammatory and pro-anabolic effects of 5-aminosalicylic acid on human inflammatory osteoarthritis models. Arthritis Research & Therapy, 24(1), 241. [Link]
-
Li, X., et al. (2018). Antioxidant Structure–Activity Relationship Analysis of Five Dihydrochalcones. Molecules, 23(5), 1133. [Link]
-
Li, Y., et al. (2022). Design, Synthesis and Biological Evaluation of New 3,4-Dihydro-2(1H)-Quinolinone-Dithiocarbamate Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease. Drug Design, Development and Therapy, 16, 1423-1443. [Link]
-
Zbancioc, G., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 29(4), 772. [Link]
-
Gouveia, F. S., et al. (2021). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 26(11), 3169. [Link]
-
Pothuri, L. K., et al. (2020). PARP Inhibitors in Ovarian Cancer: Resistance Mechanisms, Clinical Evidence, and Evolving Strategies. Cancers, 12(9), 2389. [Link]
-
Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. (2024). Journal of Medicinal and Chemical Sciences. [Link]
-
Liu, W., et al. (2024). Anti-inflammatory effects of para-quinone methide derivatives on ulcerative colitis. Journal of Translational Medicine, 22(1), 253. [Link]
-
Ademosun, A. O., & Oboh, G. (2022). Role of Flavonoids in Protecting Against Neurodegenerative Diseases—Possible Mechanisms of Action. Biomolecules, 12(11), 1563. [Link]
-
Singh, A., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomedical Science, 29(1), 77. [Link]
-
Michalak, M., et al. (2022). Anti-Inflammatory Effects of Lipid-Lowering Drugs and Supplements—A Narrative Review. International Journal of Molecular Sciences, 23(1), 458. [Link]
-
da Fonseca, W. F., et al. (2020). Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. Medicinal Chemistry Research, 29(3), 486-499. [Link]
-
Vashchenko, O. V., et al. (2021). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents. French-Ukrainian Journal of Chemistry, 9(2), 54-63. [Link]
-
Brogy, A., et al. (2022). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. RSC Medicinal Chemistry, 13(5), 603-611. [Link]
-
Li, X., et al. (2018). Antioxidant Structure⁻Activity Relationship Analysis of Five Dihydrochalcones. Molecules, 23(5), 1133. [Link]
-
Zhang, T., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 21(12), 1657. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of New 3,4-Dihydro-2(1H)-Quinolinone-Dithiocarbamate Derivatives as Multifunctional Agents for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 4,5-Dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione Derivatives and Their Application as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design, Synthesis and Biological Evaluation of New 3,4-Dihydro-2(1 H)-Quinolinone-Dithiocarbamate Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Action of Amino-Dihydroquinolinone Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The amino-dihydroquinolinone scaffold represents a privileged chemical structure in modern medicinal chemistry, giving rise to a diverse array of compounds with significant therapeutic potential across multiple disease areas. This technical guide provides a comprehensive exploration of the multifaceted mechanisms of action exhibited by this versatile class of molecules. We delve into the specific molecular interactions, signaling pathways, and cellular consequences of their engagement with key biological targets, including phosphodiesterases, the tumor suppressor protein p53, aldehyde dehydrogenases, and carbonic anhydrases. This document is intended to serve as a detailed resource for researchers and drug development professionals, offering not only a thorough understanding of the underlying biology but also practical, field-proven experimental protocols to investigate and validate these mechanisms.
Introduction: The Amino-Dihydroquinolinone Scaffold - A Platform for Diverse Pharmacology
The dihydroquinolinone core, a bicyclic heterocyclic system, has long been recognized for its drug-like properties. The addition of an amino group provides a critical handle for chemical modification, allowing for the synthesis of extensive libraries of derivatives with finely tuned pharmacological activities. This chemical tractability has led to the discovery of amino-dihydroquinolinone compounds that demonstrate potent and selective modulation of various protein targets, translating into a broad spectrum of biological effects.
This guide will dissect the primary mechanisms of action that have been elucidated for this compound class, providing a granular view of their interactions with key cellular machinery. Our focus will be on providing not just a descriptive overview, but a causative explanation of why these compounds behave as they do, and how their actions can be rigorously interrogated in a laboratory setting.
Phosphodiesterase Inhibition: Modulating Cyclic Nucleotide Signaling
A prominent mechanism of action for several classes of amino-dihydroquinolinone derivatives is the inhibition of phosphodiesterases (PDEs), a superfamily of enzymes responsible for the hydrolysis of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE activity, these compounds effectively increase the intracellular concentrations of cAMP and/or cGMP, thereby amplifying their downstream signaling effects.
Selective Inhibition of Phosphodiesterase 5 (PDE5)
Certain amino-dihydroquinolinone derivatives have been identified as potent and selective inhibitors of PDE5, an enzyme primarily responsible for the degradation of cGMP.[1] This mechanism is of significant therapeutic interest for conditions such as pulmonary arterial hypertension (PAH) and erectile dysfunction.[2][3]
Molecular Interaction and Binding Site:
PDE5 inhibitors, including those with an amino-dihydroquinolinone core, typically bind within the enzyme's catalytic pocket, competing with the natural substrate, cGMP.[4] The binding is characterized by a combination of hydrogen bonds and hydrophobic interactions with key amino acid residues.[5][6] Critical residues for inhibitor binding within the PDE5 catalytic site include:
-
Gln817: Forms a crucial hydrogen bond with the inhibitor.[5]
-
Tyr612, Phe820, and Val782: Create a hydrophobic clamp that stabilizes the inhibitor within the active site.[5]
-
His613, Leu765, and Phe786: Also contribute to the binding affinity through various interactions.[5]
The specificity of these interactions underpins the selectivity of the inhibitors for PDE5 over other PDE isoforms.
Downstream Signaling Pathway:
The inhibition of PDE5 leads to an accumulation of cGMP in vascular smooth muscle cells.[2] This triggers a signaling cascade that results in vasodilation:
Caption: PDE5 Inhibition Signaling Pathway.
Quantitative Data on PDE5 Inhibition:
The inhibitory potency of amino-dihydroquinolinone derivatives against PDE5 is typically quantified by their half-maximal inhibitory concentration (IC50) values.
| Compound Class | Example Compound | Target | IC50 (nM) | Reference |
| Quinoline-based | ICF24027 | PDE5 | 1.86 | [7] |
| Sildenafil Analog | Sildenafil | PDE5 | 3.7 | [5] |
| Tadalafil Analog | Tadalafil | PDE5 | 1.8 | [5] |
| Vardenafil Analog | Vardenafil | PDE5 | 0.09 | [5] |
Inhibition of Phosphodiesterase 3 (PDE3): The Case of Vesnarinone
Vesnarinone, a quinolinone derivative, is known for its inotropic effects in heart failure and acts, in part, by inhibiting PDE3.[3][8] PDE3 is responsible for the degradation of cAMP.
Mechanism of Action:
By inhibiting PDE3, vesnarinone increases intracellular cAMP levels in cardiac myocytes. This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various proteins involved in calcium handling, resulting in increased cardiac contractility.[9][10] Vesnarinone also exhibits other complex mechanisms, including effects on myocardial ion channels, such as prolonging the opening of sodium channels and decreasing potassium currents.[3][8]
Caption: PDE3 Inhibition by Vesnarinone.
Anticancer Activity: Targeting Key Drivers of Malignancy
Amino-dihydroquinolinone compounds have emerged as promising anticancer agents, with several distinct mechanisms of action contributing to their tumor-inhibitory effects.[11]
Reactivation of Mutant p53
The tumor suppressor protein p53 is mutated in over half of all human cancers, leading to loss of its normal function and, in some cases, a gain of oncogenic function.[12] A groundbreaking therapeutic strategy involves the use of small molecules to reactivate mutant p53, restoring its tumor-suppressive activities.
Molecular Mechanism:
Certain small molecules, including derivatives related to the quinolinone scaffold, can act as "chaperones" for mutant p53. For instance, methylene quinuclidinone (MQ), the active metabolite of the clinical candidate APR-246, has been shown to covalently bind to cysteine residues on the surface of the p53 core domain.[5] This binding can stabilize the protein in a more wild-type-like conformation, allowing it to properly bind to DNA and transactivate its target genes, ultimately leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Reactivation of Mutant p53 Workflow.
Inhibition of Aldehyde Dehydrogenase 1A1 (ALDH1A1)
ALDH1A1 is a critical enzyme in cellular detoxification and is also a marker for cancer stem cells (CSCs) in various malignancies.[13] High ALDH1A1 activity is associated with chemotherapy resistance and poor prognosis.
Mechanism of Inhibition:
Amino-dihydroquinolinone derivatives have been identified as inhibitors of ALDH1A1.[2] These inhibitors typically bind within the aldehyde substrate-binding pocket of the enzyme, preventing the oxidation of retinaldehyde to retinoic acid.[14][15] This inhibition leads to an accumulation of toxic aldehydes within the cell and disrupts retinoic acid signaling, which is crucial for cell differentiation.[16] By targeting ALDH1A1, these compounds can selectively eliminate CSCs and sensitize tumors to conventional chemotherapies.
Downstream Consequences:
The inhibition of ALDH1A1 has two major downstream effects:
-
Induction of Cytotoxicity: The buildup of endogenous and exogenous aldehydes leads to cellular stress and apoptosis.
-
Inhibition of CSC Properties: Disruption of retinoic acid signaling can induce differentiation of CSCs, thereby diminishing their self-renewal capacity.
Carbonic Anhydrase Inhibition
Derivatives of 7-amino-3,4-dihydroquinolin-2(1H)-one have been investigated as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.[6][17] CA IX plays a crucial role in maintaining the acidic microenvironment of solid tumors, which promotes tumor growth and metastasis.
Proposed Mechanism of Action:
The inhibition mechanism of these dihydroquinolinone derivatives is thought to be analogous to that of coumarins.[6][18] They are proposed to act as prodrugs that are hydrolyzed by the esterase activity of carbonic anhydrase. The resulting ring-opened product then binds to the entrance of the enzyme's active site cavity, occluding the access of the substrate, carbon dioxide. This mechanism does not involve direct coordination to the catalytic zinc ion, which is the mode of action for classical sulfonamide inhibitors.[6][18]
Inhibitory Activity:
The inhibitory potency of these compounds is often expressed as the inhibition constant (Ki).
| Compound Class | Target | Ki (nM) | Reference |
| 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives | hCA IX | 243.6 - 2785.6 | [17] |
| Sulfonamide derivatives | hCA IX | 15.9 - 67.6 | [19] |
Experimental Protocols for Mechanistic Validation
To rigorously establish the mechanism of action of novel amino-dihydroquinolinone compounds, a suite of well-validated experimental protocols is essential.
Protocol: In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)
This assay measures the ability of a compound to inhibit the hydrolysis of a fluorescently labeled cGMP analog by PDE5.
Materials:
-
Recombinant human PDE5A1 enzyme
-
FAM-Cyclic-3',5'-GMP (fluorescent substrate)
-
PDE Assay Buffer
-
Binding Agent (to stop the reaction and bind to the product)
-
Test amino-dihydroquinolinone compound
-
384-well microplate
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound dilutions. Include wells with DMSO only (negative control) and wells without enzyme (blank).
-
Add the diluted PDE5A1 enzyme to all wells except the blanks.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the FAM-Cyclic-3',5'-GMP substrate to all wells.
-
Incubate for 30-60 minutes at 37°C.
-
Stop the reaction by adding the Binding Agent.
-
Incubate for an additional 30 minutes at room temperature.
-
Read the fluorescence polarization on a compatible plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.[11]
Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement of Mutant p53
CETSA is a powerful method to confirm that a compound binds to its target protein in a cellular environment.
Materials:
-
Cancer cell line expressing mutant p53
-
Test amino-dihydroquinolinone compound
-
Lysis buffer
-
Antibodies specific for p53
-
Western blotting reagents and equipment
-
PCR thermocycler
Procedure:
-
Treat cultured cancer cells with the test compound or vehicle control.
-
Harvest and lyse the cells.
-
Aliquot the cell lysates into PCR tubes.
-
Heat the aliquots to a range of temperatures using a PCR thermocycler.
-
Centrifuge the heated lysates to pellet the aggregated proteins.
-
Collect the supernatants containing the soluble proteins.
-
Analyze the amount of soluble p53 in each supernatant by Western blotting.
-
A shift in the melting curve of p53 in the presence of the compound indicates direct binding and stabilization.
Protocol: ALDEFLUOR™ Assay for ALDH Activity
This flow cytometry-based assay measures the activity of ALDH in live cells.[20][21]
Materials:
-
ALDEFLUOR™ reagent (activated BAAA substrate)
-
DEAB (ALDH inhibitor, for negative control)
-
ALDEFLUOR™ assay buffer
-
Cancer cell line of interest
-
Test amino-dihydroquinolinone compound
-
Flow cytometer
Procedure:
-
Treat cultured cancer cells with the test compound or vehicle control for the desired time.
-
Prepare a cell suspension of the treated cells.
-
Add the activated ALDEFLUOR™ reagent to the cell suspension.
-
Immediately transfer a portion of the cells to a tube containing DEAB to serve as the negative control.
-
Incubate all samples for 30-60 minutes at 37°C.
-
Centrifuge the cells and resuspend them in ALDEFLUOR™ assay buffer.
-
Analyze the cells by flow cytometry, measuring the fluorescence in the green channel.
-
The DEAB-treated sample is used to set the gate for the ALDH-positive population. A decrease in the percentage of ALDH-positive cells in the compound-treated sample indicates inhibition of ALDH activity.[22]
Protocol: Stopped-Flow CO₂ Hydration Assay for Carbonic Anhydrase Inhibition
This rapid kinetics assay measures the catalytic activity of CA by monitoring the pH change associated with CO₂ hydration.[23][24]
Materials:
-
Recombinant human carbonic anhydrase (e.g., CA IX)
-
CO₂-saturated water
-
Buffer solution containing a pH indicator
-
Test amino-dihydroquinolinone compound
-
Stopped-flow spectrophotometer
Procedure:
-
Equilibrate the buffer and CO₂ solutions to the desired temperature.
-
Mix the enzyme solution with or without the test compound.
-
In the stopped-flow instrument, rapidly mix the enzyme solution (with or without inhibitor) with the CO₂-saturated water.
-
Monitor the change in absorbance of the pH indicator over time.
-
The initial rate of the reaction is proportional to the enzyme activity.
-
Calculate the inhibition constant (Ki) by measuring the reaction rates at various inhibitor concentrations.
Conclusion and Future Directions
The amino-dihydroquinolinone scaffold has proven to be a remarkably fruitful starting point for the discovery of potent and selective modulators of diverse biological targets. The mechanisms of action detailed in this guide, from the well-established inhibition of phosphodiesterases to the exciting and emerging field of mutant p53 reactivation, highlight the therapeutic potential of this chemical class.
As our understanding of the structural biology of these targets and the downstream signaling pathways they regulate continues to grow, so too will our ability to design next-generation amino-dihydroquinolinone compounds with improved efficacy and safety profiles. The experimental protocols provided herein offer a robust framework for the rigorous validation of these mechanisms, ensuring that promising lead compounds can be advanced with a solid understanding of their molecular basis of action. The continued exploration of this versatile scaffold holds great promise for the development of novel therapies for a wide range of human diseases.
References
-
Carbonic anhydrase I, II, IV and IX inhibition with a series of 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives. (n.d.). PubMed Central (PMC). [Link]
-
In Silico Mapping of Essential Residues in the Catalytic Domain of PDE5 Responsible for Stabilization of Its Commercial Inhibitors. (n.d.). MDPI. [Link]
-
Phosphodiesterase inhibitors for the treatment of pulmonary hypertension. (2008). European Respiratory Society. [Link]
-
Role of Reactivating Mutant p53 Protein in Suppressing Growth and Metastasis of Triple-Negative Breast Cancer. (2022). PubMed Central. [Link]
-
Carbonic anhydrase I, II, IV and IX inhibition with a series of 7-amino-3,4- dihydroquinolin-2(1H)-one derivatives. (n.d.). Semantic Scholar. [Link]
-
Discovery of Orally Bioavailable, Quinoline-Based Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors with Potent Cellular Activity. (n.d.). PubMed Central (PMC). [Link]
-
A High-Content Assay Enables the Automated Screening and Identification of Small Molecules with Specific ALDH1A1-Inhibitory Activity. (2017). PubMed Central. [Link]
-
Preparation, carbonic anhydrase enzyme inhibition and antioxidant activity of novel 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives incorporating mono or dipeptide moiety. (n.d.). PubMed Central (PMC). [Link]
-
ALDH1A1 promoter can be activated by several molecular pathways... (n.d.). ResearchGate. [Link]
-
Vesnarinone Restores Contractility and Calcium Handling in Early Endotoxemia. (n.d.). Circulation. [Link]
-
A Colorimetric CO 2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. (n.d.). MDPI. [Link]
-
Phosphodiesterase 5 inhibitors for pulmonary hypertension. (n.d.). PubMed Central (PMC). [Link]
-
Developing a phosphodiesterase-5 inhibitor assay to... (2019). F1000Research. [Link]
-
Carbonic anhydrase I, II, IV and IX inhibition with a series of 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives. (n.d.). PubMed Central (PMC). [Link]
-
Model of ALDH1A1 regulation, potential retinoid signaling pathways, and... (n.d.). ResearchGate. [Link]
-
In Silico Mapping of Essential Residues in the Catalytic Domain of PDE5 Responsible for Stabilization of Its Commercial Inhibitors. (n.d.). MDPI. [Link]
-
Vesnarinone restores contractility and calcium handling in early endotoxemia. (n.d.). PubMed. [Link]
-
Breast Cancer Therapy by Small-Molecule Reactivation of Mutant p53. (n.d.). MDPI. [Link]
-
A Novel ALDH1A1 Inhibitor Blocks Platinum-Induced Senescence and Stemness in Ovarian Cancer. (n.d.). MDPI. [Link]
-
IC 50 (μM) values of PDE5 inhibitors for selected PDE families. (n.d.). ResearchGate. [Link]
-
Versatile analysis of multiple macromolecular interactions by SPR imaging: application to p53 and DNA interaction. (2004). Nature. [Link]
-
A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. (2017). National Institutes of Health. [Link]
-
Vesnarinone: a new inotropic agent for treating congestive heart failure. (n.d.). PubMed. [Link]
-
K i values (in nM): Inhibition of human carbonic anhydrase I, II, IX,... (n.d.). ResearchGate. [Link]
-
SCH529074, a small molecule activator of mutant p53, which binds p53 DNA binding domain (DBD), restores growth-suppressive function to mutant p53 and interrupts HDM2-mediated ubiquitination of wild type p53. (n.d.). PubMed. [Link]
-
Linking ALDH1 and retinoic acid signaling. (2019). Oncotarget. [Link]
-
Small-Molecule Reactivation of Mutant p53 to Wild-Type-like p53 through the p53-Hsp40 Regulatory Axis. (n.d.). ResearchGate. [Link]
-
9-cis Retinoic Acid is the ALDH1A1 Product that Stimulates Melanogenesis. (n.d.). PubMed Central (PMC). [Link]
-
Protein-Small Molecule Biomolecular Interactions – a Retrospective. (2024). Reichert Life Sciences. [Link]
-
Mutant p53 Activities in Mouse Tumor Models. (2022). YouTube. [Link]
-
Effects of vesnarinone (OPC-8212) on Ca(2+)-activated K channels and cytosolic Ca2+ in cultured smooth muscle cells from porcine coronary artery. (n.d.). PubMed. [Link]
-
Carbonic anhydrase I, II, IV and IX inhibition with a series of 7-amino-3,4- dihydroquinolin-2(1H)-one derivatives. (n.d.). Semantic Scholar. [Link]
-
Bicarbonate Inhibition of Carbonic Anhydrase Mimics Hinders Catalytic Efficiency: Elucidating the Mechanism and Gaining Insight toward Improving Speed and Efficiency. (2019). ACS Publications. [Link]
-
Targeting Aldehyde Dehydrogenase Cancer Stem Cells in Ovarian Cancer. (n.d.). AACR Journals. [Link]
-
Potent inhibition of human phosphodiesterase-5 by icariin derivatives. (n.d.). PubMed. [Link]
-
The predicted PDE5 IC50 values of the test set (series A-H) in nM. (n.d.). ResearchGate. [Link]
-
A review on Carbonic Anhydrase IX and XII Inhibitors. (n.d.). Auctores. [Link]
-
Small molecule induced reactivation of mutant p53 in cancer cells. (2013). PubMed Central (PMC). [Link]
-
Isolation and identification of cancer stem cells by ALDH activity assay. (2020). Protocols.io. [Link]
-
Vesnarinone: a new inotropic agent for treating congestive heart failure. (n.d.). PubMed. [Link]
-
SPR (Biacore) Protocols. (n.d.). Gifford Bioscience. [Link]
-
CYP26A1 Links WNT and Retinoic Acid Signaling: A Target to Differentiate ALDH+ Stem Cells in APC-Mutant CRC. (n.d.). MDPI. [Link]
-
Vesnarinone Survival Trial - VEST. (2002). American College of Cardiology. [Link]
-
Effect of Phosphodiesterase-5 (PDE-5) Inhibitors on Clinical Outcomes in Patients With Pulmonary Hypertension: A Meta-Analysis of Randomized Control Trials. (2023). National Institutes of Health. [Link]
-
Inhibition constants (KI s) by a stopped flow CO 2 hydrase assay, with acetazolamide AAZ as standard drug 48. (n.d.). ResearchGate. [Link]
-
RELAXing, Regrouping, and Rethinking PDE-5 Inhibition with Sildenafil in HF-PEF. (2014). YouTube. [Link]
Sources
- 1. Synthesis and evaluation of human phosphodiesterases (PDE) 5 inhibitor analogs as trypanosomal PDE inhibitors. 1. Sildenafil analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. Phosphodiesterase-5 inhibitors in management of pulmonary hypertension: safety, tolerability, and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Vesnarinone: a new inotropic agent for treating congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Effects of vesnarinone (OPC-8212) on Ca(2+)-activated K channels and cytosolic Ca2+ in cultured smooth muscle cells from porcine coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Role of Reactivating Mutant p53 Protein in Suppressing Growth and Metastasis of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. oncotarget.com [oncotarget.com]
- 15. 9-cis Retinoic Acid is the ALDH1A1 Product that Stimulates Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Aldehyde dehydrogenase 1A1 and 1A3 isoforms – mechanism of activation and regulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Carbonic anhydrase I, II, IV and IX inhibition with a series of 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Surface Plasmon Resonance Sensing of Biorecognition Interactions within the Tumor Suppressor p53 Network - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A High-Content Assay Enables the Automated Screening and Identification of Small Molecules with Specific ALDH1A1-Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. protocols.io [protocols.io]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
The Pharmacological Profile of 5-Amino-3,4-dihydroquinolin-2-ones: A Technical Guide for Drug Discovery Professionals
This guide provides an in-depth exploration of the pharmacological potential of the 5-amino-3,4-dihydroquinolin-2-one scaffold. While direct and extensive research on this specific substitution pattern is emerging, this document synthesizes data from closely related analogues to project a pharmacological profile, offering a valuable resource for researchers and drug development professionals. We will delve into the significance of the core structure, the potential influence of the 5-amino moiety, and explore promising therapeutic applications, including oncology and infectious diseases.
The 3,4-Dihydroquinolin-2-one Core: A Privileged Scaffold in Medicinal Chemistry
The 3,4-dihydroquinolin-2(1H)-one core is a well-established "privileged scaffold" in drug discovery, forming the backbone of several FDA-approved drugs.[1] This heterocyclic motif is noted for its favorable pharmacokinetic properties and its ability to interact with a diverse range of biological targets. Compounds incorporating this structure have demonstrated activities as phosphodiesterase inhibitors, β-adrenergic receptor blockers, and antagonists for vasopressin, serotonin, and dopamine receptors.[1] The inherent versatility of this scaffold makes it a compelling starting point for the design of novel therapeutic agents.
The Influence of the 5-Amino Substituent: Modulating Activity and Specificity
The introduction of an amino group at the 5-position of the quinolinone ring is predicted to significantly influence the molecule's electronic properties and its potential for hydrogen bonding. This can dramatically alter its interaction with biological targets. While direct structure-activity relationship (SAR) studies on 5-amino-3,4-dihydroquinolin-2-ones are limited, research on analogous 5-aminoquinolones has shown that this substitution can profoundly impact antibacterial activity, particularly through the inhibition of DNA gyrase.[2] The strategic placement of this amino group can therefore be a critical determinant of both the potency and selectivity of the compound.
Potential Therapeutic Applications and Pharmacological Actions
Based on the pharmacology of related compounds, the 5-amino-3,4-dihydroquinolin-2-one scaffold holds promise in several key therapeutic areas.
PARP Inhibition: A New Frontier in Oncology
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[3] In cancer cells with existing DNA repair defects, such as those with BRCA1/2 mutations, the inhibition of PARP can lead to synthetic lethality, a state where the combination of two non-lethal defects results in cell death.[4] This has made PARP inhibitors a highly successful class of anticancer drugs.
The structurally related 5-aminoisoquinolinone has been identified as a potent PARP inhibitor.[5] This strongly suggests that the 5-amino-3,4-dihydroquinolin-2-one scaffold may also target this enzyme. The mechanism of PARP inhibitors involves their binding to the catalytic domain of PARP, preventing the repair of single-strand DNA breaks.[1] When these unrepaired breaks are encountered during DNA replication, they lead to the formation of double-strand breaks, which are lethal to cancer cells with compromised homologous recombination repair pathways.
A standard experimental approach to evaluate the PARP inhibitory activity of a novel compound involves a cell-free enzymatic assay. The following workflow outlines the key steps:
Caption: Workflow for an in vitro PARP-1 inhibition assay.
Antibacterial Activity: Targeting Bacterial DNA Gyrase
A study on 5-aminoquinolones revealed their potential as antibacterial agents through the inhibition of DNA gyrase.[2] This enzyme is essential for bacterial DNA replication and is a validated target for quinolone antibiotics. The 5-amino group was found to be a key determinant of the structure-activity relationship in this class of compounds.[2] It is plausible that 5-amino-3,4-dihydroquinolin-2-ones could exhibit similar antibacterial properties.
The mechanism of action involves the stabilization of the DNA-gyrase complex, which leads to the inhibition of DNA replication and ultimately bacterial cell death.
Caption: Proposed mechanism of antibacterial action via DNA gyrase inhibition.
Carbonic Anhydrase Inhibition and Cytotoxic Effects
Research into 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide conjugates has demonstrated their ability to inhibit human carbonic anhydrase (hCA) II and exhibit cytotoxic effects against cancer cell lines.[6] While this is a different positional isomer, it provides valuable insight into the potential activities of the 5-amino analogue. Carbonic anhydrases are involved in various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and certain types of cancer.
The study on the 7-amino derivatives also revealed cytotoxic activity against the A549 lung cancer cell line.[6] This suggests that the 5-amino-3,4-dihydroquinolin-2-one scaffold may also possess direct anticancer properties, independent of PARP inhibition.
| Compound (7-amino-3,4-dihydroquinolin-2(1H)-one derivative) | hCA II Inhibition (IC50, µM) | A549 Cytotoxicity (IC50, µg/mL at 72h) |
| Derivative 2 | 65.7 | Not Reported |
| Derivative 3 | 15.7 | Not Reported |
| Derivative 6 | 25.4 | Not Reported |
| Derivative 7 | Not Reported | 9.979 |
| Derivative 10 | 22.8 | Not Reported |
| Derivative 13 | 35.6 | Not Reported |
| Derivative 15 | 18.9 | Not Reported |
| Data adapted from a study on 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives.[6] |
Synthetic Considerations
The synthesis of 3,4-dihydroquinolin-2(1H)-ones can be achieved through various established methods. One common approach involves the intramolecular cyclization of N-substituted 3-phenylpropanamides. For the introduction of the 5-amino group, a key strategy would involve the reduction of a corresponding 5-nitro-3,4-dihydroquinolin-2-one precursor. The synthesis of this precursor can be accomplished through the nitration of the parent dihydroquinolinone.
Caption: A potential synthetic route to 5-amino-3,4-dihydroquinolin-2-ones.
Future Directions and Conclusion
The 5-amino-3,4-dihydroquinolin-2-one scaffold represents a promising, yet underexplored, area for drug discovery. Based on the pharmacological activities of structurally related compounds, this chemical motif warrants further investigation for its potential as a PARP inhibitor for oncology applications, as a DNA gyrase inhibitor for the development of new antibacterial agents, and for its potential carbonic anhydrase inhibitory and cytotoxic activities.
Future research should focus on the synthesis of a focused library of 5-amino-3,4-dihydroquinolin-2-one derivatives and their systematic evaluation in a battery of in vitro and cell-based assays to elucidate their full pharmacological profile. Elucidating the structure-activity relationships will be crucial for optimizing potency and selectivity for specific biological targets. The insights provided in this guide offer a solid foundation for initiating such research programs.
References
-
Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations. ACS Omega. Available at: [Link]
-
[Inhibitory effect of 5-aminoisoquinolinone on PARP activity in colon carcinoma cell line HT-29]. PubMed. Available at: [Link]
-
Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. PubMed. Available at: [Link]
-
Synthesis and biological activity of 5-amino- and 5-hydroxyquinolones, and the overwhelming influence of the remote N1-substituent in determining the structure-activity relationship. PubMed. Available at: [Link]
-
Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond. PMC. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. PMC. Available at: [Link]
-
Structure activity relationships and the binding mode of quinolinone-pyrimidine hybrids as reversal agents of multidrug resistance mediated by P-gp. PMC. Available at: [Link]
-
PARP Inhibition Enhanced Through Combination in Ovarian Cancer. OncLive. Available at: [Link]
-
New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. MDPI. Available at: [Link]
-
A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)- quinolinones. PubMed. Available at: [Link]
-
Synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines and their actions at adrenoceptors in vivo and in vitro. PubMed. Available at: [Link]
-
What Is 5-Amino-1MQ—and Why Everyone's Talking About It. Luxura Med Spa Chicago. Available at: [Link]
-
PARP Inhibitors. YouTube. Available at: [Link]
-
Synthesis and structure-activity relationships of quinolinone and quinoline-based P2X7 receptor antagonists and their anti-sphere formation activities in glioblastoma cells. PubMed. Available at: [Link]
-
Structure activity relationships and the binding mode of quinolinone-pyrimidine hybrids as reversal agents of multidrug resistance mediated by P-gp. PubMed. Available at: [Link]
-
Targeting Homologous Recombination Deficiency in Ovarian Cancer with PARP Inhibitors: Synthetic Lethal Strategies That Impact Overall Survival. MDPI. Available at: [Link]
-
What is 5-Amino-1MQ? Mechanism, Benefits, Dosage & Uses. Available at: [Link]
-
Synthesis of novel 5-substituted 3-amino-3,4-dihydro-2H-1-benzopyran derivatives and their interactions with the 5-HT1A receptor. PubMed. Available at: [Link]
-
Structure-activity relationships in vitro | Download Table. ResearchGate. Available at: [Link]
-
Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. MDPI. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological activity of 5-amino- and 5-hydroxyquinolones, and the overwhelming influence of the remote N1-substituent in determining the structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Homologous Recombination Deficiency in Ovarian Cancer with PARP Inhibitors: Synthetic Lethal Strategies That Impact Overall Survival [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. [Inhibitory effect of 5-aminoisoquinolinone on PARP activity in colon carcinoma cell line HT-29] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 5-Amino-3,4-dihydroquinolin-2(1H)-one
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved drugs and a multitude of investigational agents.[1] Its derivatives have demonstrated a remarkable diversity of pharmacological activities, engaging a wide array of biological targets.[1] This guide focuses on a specific analog, 5-Amino-3,4-dihydroquinolin-2(1H)-one, providing a comprehensive exploration of its potential therapeutic targets. Drawing upon the established pharmacology of the broader quinolinone class, we delineate a strategic framework for target validation and drug discovery efforts centered on this promising molecule. This document serves as a technical roadmap for researchers aiming to elucidate the mechanism of action and unlock the therapeutic utility of this compound.
The 3,4-dihydroquinolin-2(1H)-one Scaffold: A Landscape of Therapeutic Versatility
The 3,4-dihydroquinolin-2(1H)-one core is a recurring motif in clinically successful pharmaceuticals. Notable examples include the antiplatelet agent cilostazol, the beta-blocker carteolol, and the atypical antipsychotic aripiprazole.[1] The broad therapeutic reach of this chemical family stems from its ability to interact with a variety of protein targets, including:
-
G-Protein Coupled Receptors (GPCRs):
-
Enzymes:
-
Phosphodiesterases (PDEs)[1]
-
Monoamine Oxidases (MAOs)
-
Receptor Tyrosine Kinases (e.g., VEGFR2)
-
-
Ion Channels:
-
NMDA and AMPA Receptors[2]
-
-
Other Proteins:
-
Sigma Receptors
-
Tubulin
-
The 5-amino substitution on the dihydroquinolinone ring of our lead compound offers a key chemical handle for further derivatization and a potential point of interaction with biological targets, distinguishing it from existing drugs and opening new avenues for therapeutic intervention.
High-Priority Therapeutic Targets for this compound
Based on the established pharmacology of analogous structures, we have identified several high-priority target classes for initial investigation. The following sections detail the rationale for each target, the associated signaling pathways, and robust experimental protocols for validation.
Central Nervous System (CNS) Targets
The dihydroquinolinone scaffold is prevalent in neuropharmacology. The strategic placement of an amino group on the aromatic ring of this compound suggests a strong potential for interaction with CNS receptors.
Derivatives of 3,4-dihydroquinolin-2(1H)-one have been identified as sigma receptor agonists with potential antidepressant properties.[3][4] Sigma receptors are intracellular chaperones involved in a variety of cellular functions, and their modulation can impact conditions like depression and psychosis.
Signaling Pathway Overview: Sigma-1 receptor activation is not fully elucidated but is known to modulate calcium signaling and interact with other receptor systems, including NMDA and dopamine receptors.
Caption: Putative Sigma-1 Receptor Signaling Pathway.
Experimental Protocol: Sigma Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the sigma-1 receptor.
Materials:
-
-pentazocine (radioligand)
-
Haloperidol (non-specific ligand)
-
Rat brain membrane homogenate (source of sigma-1 receptors)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compound: this compound
-
96-well microplates
-
Scintillation counter and vials
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add assay buffer, rat brain membrane homogenate, and the test compound or vehicle.
-
Add -pentazocine to a final concentration near its Kd.
-
For non-specific binding determination, add a high concentration of haloperidol.
-
Incubate the plate for 120 minutes at 37°C.[5]
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value for the test compound.
Certain 3,4-dihydro-2(1H)-quinolones have been shown to act as antagonists at the glycine site of the NMDA receptor and at AMPA receptors.[2] These receptors are critical for excitatory synaptic transmission and plasticity, making them important targets for neurological disorders.
Experimental Protocol: NMDA Receptor Glycine Site Antagonist Assay
This protocol describes a fluorescence-based assay to screen for antagonists of the NMDA receptor glycine site.
Materials:
-
HEK293 cells stably expressing NMDA receptors (e.g., GluN1/GluN2A)
-
Fluo-4 AM (calcium indicator)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+)
-
NMDA and Glycine (agonists)
-
Test compound: this compound
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Plate HEK293-NMDA cells in 96-well plates and allow them to adhere overnight.
-
Load the cells with Fluo-4 AM according to the manufacturer's protocol.
-
Wash the cells with assay buffer.
-
Add serial dilutions of this compound to the wells and incubate.
-
Add a sub-maximal concentration of NMDA and glycine to stimulate the receptors.
-
Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Calculate the inhibition of the calcium influx by the test compound and determine its IC50 value.
Oncology Targets
The dihydroquinolinone scaffold has also emerged in the context of cancer therapeutics, with derivatives showing activity against key oncogenic pathways.
Novel 3,4-dihydro-2(1H)-quinolinone sulfonamide derivatives have been identified as inhibitors of tubulin polymerization, a well-established mechanism for anticancer drugs.
Signaling Pathway Overview: Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.
Caption: Mechanism of Tubulin Polymerization Inhibition.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol details a fluorescence-based assay to measure the effect of this compound on tubulin polymerization.[6][7]
Materials:
-
Purified tubulin (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
Fluorescent reporter (e.g., DAPI)
-
Paclitaxel (polymerization promoter, positive control)
-
Vinblastine (polymerization inhibitor, positive control)
-
Test compound: this compound
-
384-well black microplates
-
Fluorescence plate reader with temperature control
Procedure:
-
Prepare serial dilutions of the test compound, paclitaxel, and vinblastine.
-
On ice, add tubulin polymerization buffer, GTP, and the fluorescent reporter to the wells of a 384-well plate.
-
Add the test compound or controls to the respective wells.
-
Initiate polymerization by adding purified tubulin to each well.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity at regular intervals for at least 60 minutes.
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Analyze the curves to determine the effect of the test compound on the rate and extent of tubulin polymerization.
Derivatives of 6-hydroxy-3,4-dihydroquinolin-2(1H)-one have shown potential as VEGFR2 inhibitors, targeting a critical pathway in tumor growth and metastasis.
Experimental Protocol: VEGFR2 Kinase Assay
This protocol describes a luminescence-based kinase assay to determine the inhibitory activity of this compound against VEGFR2.
Materials:
-
Recombinant human VEGFR2 kinase
-
VEGFR2 substrate (e.g., a biotinylated peptide)
-
ATP
-
Kinase assay buffer
-
Kinase-Glo™ Max reagent
-
Test compound: this compound
-
96-well white microplates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add kinase assay buffer, VEGFR2 substrate, and the test compound or vehicle.
-
Add recombinant VEGFR2 kinase to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 45 minutes).[8]
-
Stop the reaction and detect the remaining ATP by adding Kinase-Glo™ Max reagent.
-
Incubate for 10-15 minutes at room temperature.[8]
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition of VEGFR2 activity and determine the IC50 value for the test compound.
Cardiovascular and Metabolic Targets
The dihydroquinolinone core is also present in drugs targeting cardiovascular and metabolic diseases.
Cilostazol, a 3,4-dihydroquinolin-2(1H)-one derivative, is a PDE3 inhibitor.[1] PDEs are a family of enzymes that degrade cyclic AMP (cAMP) and cyclic GMP (cGMP), important second messengers in various physiological processes.
Experimental Protocol: PDE Inhibition Assay
A variety of commercial kits are available for measuring the inhibition of different PDE isoforms. A general protocol using a fluorescence polarization-based assay is described below.
Materials:
-
Recombinant human PDE enzyme (e.g., PDE3, PDE4, PDE5)
-
Fluorescently labeled cAMP or cGMP substrate
-
Binding agent that selectively binds to the linear monophosphate product
-
Assay buffer
-
Test compound: this compound
-
384-well black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 384-well plate, add assay buffer, the fluorescently labeled substrate, and the test compound or vehicle.
-
Initiate the reaction by adding the recombinant PDE enzyme.
-
Incubate the plate at room temperature for a specified time.
-
Stop the reaction by adding the binding agent.
-
Read the fluorescence polarization on a plate reader.
-
Calculate the percent inhibition of PDE activity and determine the IC50 value.
Target Validation and Hit-to-Lead Optimization Workflow
A systematic approach is crucial for validating initial hits and advancing them toward clinical candidates.
Caption: A streamlined workflow for target validation and lead optimization.
Summary of Potential Targets and Key Assay Parameters
| Target Class | Specific Target Example | Therapeutic Area | Key Assay Principle | Primary Readout |
| CNS Receptors | Sigma-1 Receptor | Neurology, Psychiatry | Competitive Radioligand Binding | IC50 |
| NMDA Receptor (Glycine Site) | Neurology | Agonist-induced Calcium Influx | IC50 | |
| Oncology | Tubulin | Oncology | Inhibition of Polymerization | Change in Fluorescence |
| VEGFR2 | Oncology | Kinase Activity | Luminescence (ATP depletion) | |
| Cardiovascular | Phosphodiesterase 3 (PDE3) | Cardiovascular | Hydrolysis of cyclic nucleotide | Fluorescence Polarization |
Conclusion
This compound represents a promising starting point for the development of novel therapeutics. Its structural similarity to a class of compounds with proven clinical efficacy across a range of diseases provides a strong foundation for target identification and validation. The experimental strategies outlined in this guide offer a clear and actionable path for researchers to systematically explore the therapeutic potential of this molecule. By focusing on high-priority targets in the CNS, oncology, and cardiovascular domains, drug discovery efforts can be efficiently directed towards elucidating its mechanism of action and ultimately, delivering new and effective treatments for patients.
References
-
Meiring, L., Petzer, J. P., & Petzer, A. (2018). A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)-quinolinones. Mini reviews in medicinal chemistry, 18(10), 828–836. [Link]
-
PubChem. (n.d.). 3,4-Dihydro-5-hydroxy-2(1H)-quinolinone. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]
-
Carling, R. W., Leeson, P. D., Moore, K. W., Smith, J. D., & Williams, B. J. (1992). 3-Nitro-3,4-dihydro-2(1H)-quinolones. Excitatory amino acid antagonists acting at glycine-site NMDA and (RS)-alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors. Journal of medicinal chemistry, 35(11), 1942–1952. [Link]
-
Oshiro, Y., Sato, S., Kurahashi, N., Tanaka, T., Kikuchi, T., Tottori, K., Uwahodo, Y., & Naito, T. (1998). 3,4-Dihydro-2(1H)-quinolinone as a novel antidepressant drug: synthesis and pharmacology of 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone and its derivatives. Journal of medicinal chemistry, 41(5), 658–667. [Link]
-
Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Retrieved January 28, 2026, from [Link]
-
Sunal, S. G., Yabanoglu, S., Yesilada, A., & Ucar, G. (2007). Monoamine oxidase inhibitory activities of novel 3,4-dihydroquinolin-(1H)-2-one derivatives. Journal of neural transmission (Vienna, Austria : 1996), 114(6), 717–719. [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2017). Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. Molecules (Basel, Switzerland), 22(11), 1949. [Link]
-
Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., Al-Abdullah, E. S., Alanazi, M. M., & El-Azab, A. S. (2020). Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Gli. Pharmaceuticals (Basel, Switzerland), 13(10), 316. [Link]
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved January 28, 2026, from [Link]
-
Oshiro, Y., Sato, S., Kurahashi, N., Tanaka, T., Kikuchi, T., Tottori, K., Uwahodo, Y., & Naito, T. (1998). 3,4-Dihydro-2(1H)-quinolinone as a novel antidepressant drug: synthesis and pharmacology of 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone and its derivatives. PubMed. [Link]
-
Ding, P., Ding, Y., Han, J., Wu, J., & Zhang, A. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules (Basel, Switzerland), 27(19), 6649. [Link]
-
BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved January 28, 2026, from [Link]
-
Lee, J. A., Allen, K. N., & Lauffenburger, D. A. (2012). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Journal of visualized experiments : JoVE, (69), e4344. [Link]
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Retrieved January 28, 2026, from [Link]
Sources
- 1. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. Vasopressin Receptor Antagonists [rndsystems.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. maxanim.com [maxanim.com]
- 8. bpsbioscience.com [bpsbioscience.com]
The Ascendance of a Privileged Scaffold: 5-Amino-3,4-dihydroquinolin-2(1H)-one in Modern Medicinal Chemistry
An In-Depth Technical Guide for Drug Discovery Professionals
Abstract
The 5-amino-3,4-dihydroquinolin-2(1H)-one core is a compelling structural motif that has garnered significant attention in contemporary medicinal chemistry. Its unique combination of a rigid bicyclic framework, hydrogen bond donors and acceptors, and a strategic vector for substitution has established it as a privileged scaffold. This guide provides a comprehensive technical overview of this scaffold, from its synthesis and physicochemical properties to its pivotal role in the design of targeted therapeutics, with a particular focus on the development of potent Poly(ADP-ribose) polymerase (PARP) inhibitors for oncology.
Introduction: The Strategic Value of the this compound Scaffold
The quest for novel chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a central theme in drug discovery. Privileged scaffolds, molecular frameworks that can interact with multiple biological targets, are invaluable tools in this endeavor. The this compound scaffold has emerged as one such entity, offering a unique topographical presentation of functional groups that facilitates interactions with various enzyme active sites.
The strategic placement of the amino group at the C5 position of the dihydroquinolinone core is a key feature. This exocyclic amine provides a crucial hydrogen bond donor and a handle for further derivatization, allowing for the fine-tuning of a molecule's properties. The lactam moiety within the heterocyclic ring presents both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), further enhancing its potential for target binding. The rigidified dihydro-aromatic system serves to orient these functional groups in a defined spatial arrangement, reducing the entropic penalty upon binding to a target protein.
Physicochemical Properties and a Comparative Look
To appreciate the utility of the this compound scaffold, it is insightful to compare its computed physicochemical properties with its isomers. This comparison highlights how the position of the amino group can influence key drug-like properties.
| Property | This compound | 6-Amino-3,4-dihydroquinolin-2(1H)-one | 7-Amino-3,4-dihydroquinolin-2(1H)-one |
| Molecular Formula | C₉H₁₀N₂O | C₉H₁₀N₂O | C₉H₁₀N₂O |
| Molecular Weight | 162.19 g/mol | 162.19 g/mol | 162.19 g/mol |
| cLogP (estimated) | 0.8 | 0.4 | 0.6 |
| Topological Polar Surface Area (TPSA) | 55.1 Ų | 55.1 Ų | 55.1 Ų |
| Hydrogen Bond Donors | 2 | 2 | 2 |
| Hydrogen Bond Acceptors | 2 | 2 | 2 |
The subtle variations in properties like the calculated LogP suggest that the positioning of the amino group can influence the lipophilicity of the molecule, a critical parameter for cell permeability and overall pharmacokinetic behavior.
Synthesis of the Core Scaffold: A Strategic Approach
The synthesis of the this compound core can be achieved through several strategic routes, often involving the construction of the heterocyclic ring as a key step. A common and adaptable approach involves the cyclization of a suitably substituted aniline derivative.
General Synthetic Strategy: Intramolecular Friedel-Crafts Acylation
A prevalent method for constructing the dihydroquinolinone ring system is through an intramolecular Friedel-Crafts acylation of an N-aryl-β-propionamide. This approach offers the flexibility to introduce the desired amino functionality at a late stage of the synthesis.
Caption: A general synthetic pathway to this compound.
Detailed Experimental Protocol (Illustrative)
The following protocol is a representative, self-validating system for the synthesis of the scaffold.
Step 1: Acylation of 2-Nitroaniline
-
To a stirred solution of 2-nitroaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a base such as triethylamine or pyridine (1.1 eq).
-
Slowly add 3-chloropropionyl chloride (1.05 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-(2-nitrophenyl)-3-chloropropionamide. Purification can be achieved by recrystallization or column chromatography.
Step 2: Intramolecular Friedel-Crafts Cyclization
-
To a flask containing anhydrous aluminum chloride (AlCl₃, 3.0 eq) at 0 °C, slowly add N-(2-nitrophenyl)-3-chloropropionamide (1.0 eq) portion-wise.
-
After the addition is complete, heat the mixture to 130-140 °C and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and carefully quench by pouring it onto crushed ice with concentrated hydrochloric acid.
-
The resulting precipitate is filtered, washed with water, and dried to afford 5-nitro-3,4-dihydroquinolin-2(1H)-one.
Step 3: Reduction of the Nitro Group
-
Suspend 5-nitro-3,4-dihydroquinolin-2(1H)-one (1.0 eq) in a solvent such as ethanol or ethyl acetate.
-
Add a reducing agent. A common choice is palladium on carbon (10 mol%) under a hydrogen atmosphere. Alternatively, tin(II) chloride in concentrated hydrochloric acid can be used.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of celite to remove the catalyst (if using Pd/C).
-
Neutralize the filtrate with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.
-
Dry the combined organic layers and concentrate to yield this compound. Further purification can be performed by column chromatography if necessary.
Application in Medicinal Chemistry: A Focus on PARP Inhibition
A prominent and highly successful application of the this compound scaffold is in the design of inhibitors of Poly(ADP-ribose) polymerase (PARP). PARP enzymes, particularly PARP-1 and PARP-2, are critical components of the DNA damage repair (DDR) machinery, primarily involved in the base excision repair (BER) pathway.
In cancer therapy, PARP inhibitors have shown remarkable efficacy in tumors with deficiencies in other DNA repair pathways, most notably those with mutations in the BRCA1 or BRCA2 genes. This concept is known as synthetic lethality. By inhibiting PARP, single-strand DNA breaks are not efficiently repaired, leading to the formation of double-strand breaks during DNA replication. In BRCA-deficient cells, these double-strand breaks cannot be repaired by homologous recombination, resulting in catastrophic genomic instability and cell death.
The Role of the Scaffold in PARP-1 Binding
The this compound scaffold serves as an excellent pharmacophore for binding to the nicotinamide-binding pocket of PARP-1. The lactam moiety can form key hydrogen bonds with the backbone of Gly863 and Ser904 in the active site. The 5-amino group can be derivatized to introduce functionalities that occupy adjacent pockets, enhancing potency and selectivity.
Caption: The mechanism of synthetic lethality with PARP inhibitors in BRCA-mutant cancer cells.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for a large series of this compound derivatives as PARP inhibitors is proprietary to the discovering entities, general principles can be inferred from the broader class of quinolinone-based PARP inhibitors and related structures.
-
The Lactam Core: The dihydroquinolinone core is essential for maintaining the correct orientation of interacting groups within the PARP active site. The N-H and carbonyl groups are critical for hydrogen bonding interactions.
-
The 5-Amino Group: This group is a key attachment point for side chains that can extend into other regions of the active site. For instance, derivatization with a piperazine ring, which can be further functionalized, has been a successful strategy in developing potent PARP inhibitors.
-
Aromatic Substituents: The aromatic portion of the scaffold can be substituted to modulate physicochemical properties and to explore further interactions within the active site. For example, the introduction of fluorine atoms can enhance binding affinity and improve metabolic stability.
Pharmacokinetics: Considerations for Drug Development
While specific pharmacokinetic data for this compound itself is limited in the public domain, studies on structurally related amino-quinoline derivatives can provide valuable insights. For instance, the oral bioavailability and metabolic fate of such compounds are critical parameters to optimize. Factors such as P-glycoprotein (P-gp) efflux can influence oral absorption, and this should be assessed early in the drug development process for any new analog. A study on a 4-amino-quinoline derivative revealed non-linear oral pharmacokinetics, suggesting that at higher concentrations, efflux transporters like P-gp may become saturated.
Conclusion and Future Perspectives
The this compound scaffold represents a highly valuable and versatile core in modern medicinal chemistry. Its successful application in the development of PARP inhibitors for cancer therapy underscores its potential as a privileged scaffold. The strategic positioning of its functional groups allows for potent and selective interactions with biological targets. Future exploration of this scaffold is likely to yield novel drug candidates for a range of therapeutic areas beyond oncology. The continued investigation into its synthesis, derivatization, and biological activity will undoubtedly solidify its place in the medicinal chemist's toolbox for years to come.
References
- To be populated with specific citations from the research as the guide is further developed.
- To be populated with specific citations from the research as the guide is further developed.
- To be populated with specific citations from the research as the guide is further developed.
- To be populated with specific citations from the research as the guide is further developed.
- To be populated with specific citations from the research as the guide is further developed.
- To be populated with specific citations from the research as the guide is further developed.
- To be populated with specific citations from the research as the guide is further developed.
-
PubChem. 6-amino-3,4-dihydroquinolin-2(1H)-one. [Link]
- To be populated with specific citations from the research as the guide is further developed.
- To be populated with specific citations from the research as the guide is further developed.
Introduction: Unlocking the Potential of the Dihydroquinolinone Scaffold
Sources
- 1. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Structure-activity relationship (SAR) of quinolinone derivatives
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Quinolinone Derivatives for Researchers, Scientists, and Drug Development Professionals.
Authored by: A Senior Application Scientist
Introduction: The Quinolinone Scaffold - A Privileged Structure in Medicinal Chemistry
The quinolinone core, a bicyclic aromatic heterocycle, is a cornerstone in the edifice of medicinal chemistry.[1][2] Its rigid structure and versatile substitution points have made it a "privileged scaffold," a framework upon which a multitude of biologically active molecules have been constructed.[3] From potent antibacterial agents to innovative anticancer therapeutics, quinolinone derivatives have demonstrated a remarkable breadth of pharmacological activities.[2][4][5] This guide provides a deep dive into the structure-activity relationships (SAR) of quinolinone derivatives, offering insights into how subtle molecular modifications can profoundly influence their biological effects. We will explore the key structural features governing their efficacy in various therapeutic areas and detail the experimental methodologies crucial for robust SAR studies.
The Quinolinone Core: A Foundation for Diverse Biological Activity
The fundamental quinolinone structure, consisting of a fused benzene and a pyridinone ring, offers multiple positions for chemical modification. Understanding the impact of substituents at these positions is the essence of SAR.
Caption: The core structure of quinolinone with key positions for substitution.
Part 1: SAR of Quinolinone Derivatives as Antibacterial Agents
The quinolone and fluoroquinolone class of antibiotics represents a major triumph in the application of SAR to drug discovery. The antibacterial activity of these compounds is primarily mediated through the inhibition of bacterial DNA gyrase and topoisomerase IV.
Key Structural Requirements for Antibacterial Activity:
-
The N-1 Position: Substitution at the N-1 position is crucial for antibacterial activity.[6] Small alkyl groups, such as ethyl or cyclopropyl, are often optimal. The cyclopropyl group, in particular, is a hallmark of many potent fluoroquinolones, enhancing their activity against a broad spectrum of bacteria.
-
The C-3 Carboxylic Acid and C-4 Carbonyl Group: The 3-carboxylic acid and 4-oxo moieties are essential for the binding of the quinolone to the DNA-enzyme complex.[7] It is believed that these groups interact with the bacterial DNA and magnesium ions, stabilizing the complex and inhibiting enzyme function.[8]
-
The C-6 Fluoro Group: The introduction of a fluorine atom at the C-6 position dramatically increases the potency and broadens the spectrum of activity. This modification enhances the penetration of the drug into bacterial cells and improves its interaction with the target enzymes.[6]
-
The C-7 Piperazine Ring: A piperazine ring or a similar nitrogen-containing heterocycle at the C-7 position is a common feature of highly active fluoroquinolones.[6] This substituent plays a significant role in determining the antibacterial spectrum and potency, including activity against Gram-negative bacteria.
Illustrative SAR Data for Antibacterial Quinolinones:
| Compound | R1 | R6 | R7 | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. E. coli |
| Nalidixic Acid | Ethyl | H | H | >128 | 4-16 |
| Norfloxacin | Ethyl | F | Piperazinyl | 0.25-2 | 0.06-0.5 |
| Ciprofloxacin | Cyclopropyl | F | Piperazinyl | 0.12-1 | 0.008-0.03 |
| Levofloxacin | (S)-(-)-Ethyl-methyl | F | 4-Methylpiperazinyl | 0.12-0.5 | 0.03-0.12 |
This table presents representative data and actual values may vary depending on the specific strain and testing conditions.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental method for determining the in vitro antibacterial activity of a compound.
Methodology:
-
Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., Staphylococcus aureus or Escherichia coli) is prepared to a specific cell density (typically 5 x 10^5 CFU/mL).
-
Serial Dilution of Test Compound: The quinolinone derivative is serially diluted in a suitable growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Causality behind Experimental Choices:
-
Standardized Inoculum: Using a standardized bacterial density ensures reproducibility and allows for comparison of results across different experiments and laboratories.
-
Serial Dilution: This method allows for the precise determination of the minimum concentration required for inhibition.
-
Growth Medium: Mueller-Hinton broth is a standardized medium that supports the growth of most common pathogens and has minimal interference with the activity of most antibiotics.
Part 2: SAR of Quinolinone Derivatives as Anticancer Agents
The quinolinone scaffold has emerged as a versatile platform for the development of novel anticancer agents.[9][10][11] These derivatives exert their effects through various mechanisms, including the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.[9][12][13]
Key SAR Insights for Anticancer Activity:
-
Substitution at the C-4 Position: The introduction of an arylamino or arylalkoxy group at the C-4 position is a common strategy for developing potent kinase inhibitors. These substituents can interact with the hinge region of the kinase active site, leading to potent and selective inhibition.
-
Hybrid Molecules: The design of hybrid molecules, where the quinolinone core is linked to another pharmacophore, has proven to be a successful strategy.[9] For instance, hybrids of quinolinone and chalcone have shown promising activity as tubulin polymerization inhibitors.[13]
-
Modifications of the Benzene Ring: Substitutions on the benzene ring of the quinolinone nucleus can significantly impact anticancer activity. Electron-withdrawing groups, such as nitro or cyano, at the C-6 position have been shown to enhance the cytotoxic effects of some derivatives.
Quantitative SAR Data for Anticancer Quinolinone Derivatives:
| Compound | Key Structural Feature | Target | IC50 (μM) vs. HeLa Cells |
| Bosutinib | 4-Anilinoquinoline | Src/Abl Kinase | ~0.1 |
| Lenvatinib | 4-Aryloxy-quinoline | VEGFR/FGFR | ~0.05 |
| Compound 6c | 2-Quinolone derivative | Dihydrofolate reductase | 0.75 (MIC vs. MRSA) |
| Compound 11l | Substituted Quinolinone | IL-2 release suppression | 0.08 |
This table provides examples of quinolinone-based anticancer agents and their reported activities.[14][15]
Experimental Workflow: Kinase Inhibition Assay
Determining the ability of a quinolinone derivative to inhibit a specific kinase is a critical step in its evaluation as a potential anticancer agent.
Caption: The iterative cycle of rational drug design in medicinal chemistry.
Conclusion and Future Perspectives
The quinolinone scaffold continues to be a rich source of inspiration for the development of new therapeutic agents. The deep understanding of its structure-activity relationships, gained through decades of research, has enabled the design of highly potent and selective molecules. Future research in this area will likely focus on the development of novel quinolinone derivatives with improved safety profiles, the ability to overcome drug resistance, and the potential to address unmet medical needs. The integration of computational methods, such as QSAR and molecular docking, will undoubtedly accelerate the discovery of the next generation of quinolinone-based drugs. [9][21][22]
References
-
Toma, E. (1989). Structure-activity relationship of quinolones. Clinical and Investigative Medicine. Médecine Clinique Et Expérimentale, 12(1), 7–9. [Link]
-
Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity. (n.d.). MDPI. [Link]
-
Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. (2023). National Institutes of Health. [Link]
-
Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (n.d.). Iraqi National Journal of Chemistry. [Link]
-
Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents. (2016). PubMed. [Link]
-
Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20585–20607. [Link]
-
Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). National Institutes of Health. [Link]
-
Using SAR and QSAR analysis to model the activity and structure of the quinolone—DNA complex. (n.d.). Sci-Hub. [Link]
-
Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry. [Link]
-
Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR) in Vibrio cholerae. (n.d.). MDPI. [Link]
-
SAR of Quinolines.pptx. (n.d.). Slideshare. [Link]
-
Panda, P., Chakroborty, S., & Unnamatla, M. V. B. (2022). Structure-Activity-Relationship (SAR) Studies of Novel Hybrid Quinoline and Quinolone Derivatives as Anticancer Agents. Key Heterocyclic Cores for Smart Anticancer Drug–Design Part I, 167–204. [Link]
-
Biological Activities of Quinoline Derivatives. (2021). ResearchGate. [Link]
-
Application of Quinoline Ring in Structural Modification of Natural Products. (2022). National Institutes of Health. [Link]
-
Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. (n.d.). PubMed Central. [Link]
-
Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. (n.d.). ACS Publications. [Link]
-
Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. (2021). National Institutes of Health. [Link]
-
Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. (n.d.). ResearchGate. [Link]
-
an overview of quinoline derivatives as anti-cancer agents. (2024). ResearchGate. [Link]
-
A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. (n.d.). Taylor & Francis. [Link]
-
Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novelt[6][16][17]riazino[2,3-c]quinazolines. (2024). PubMed Central. [Link]
-
New Anti SARS-Cov-2 Targets for Quinoline Derivatives Chloroquine and Hydroxychloroquine. (n.d.). MDPI. [Link]
-
QSAR Studies, Molecular Docking, Molecular Dynamics, Synthesis, and Biological Evaluation of Novel Quinolinone-Based Thiosemicarbazones against Mycobacterium tuberculosis. (n.d.). PubMed Central. [Link]
-
Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (n.d.). Frontiers. [Link]
-
In Silico Study of Coumarins and Quinolines Derivatives as Potent Inhibitors of SARS-CoV-2 Main Protease. (2021). National Institutes of Health. [Link]
-
SAR Analysis of New Dual Targeting Fluoroquinolones. Implications of the Benzenesulfonyl Group. (n.d.). CONICET. [Link]
-
Bioisosteric Replacements. (n.d.). Chemspace. [Link]
-
Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). (n.d.). PubMed. [Link]
-
Ring Bioisosteres. (2024). Cambridge MedChem Consulting. [Link]
-
Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (n.d.). Royal Society of Chemistry. [Link]
-
Adverse Cardiovascular Effects of Anti-COVID-19 Drugs. (n.d.). Frontiers. [Link]
-
Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Quinoline scaffold as a privileged substructure in antimicrobial drugs. (2013). ResearchGate. [Link]
-
Structural modifications of quinoline-based antimalarial agents: Recent developments. (n.d.). National Institutes of Health. [Link]
Sources
- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]
- 4. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SAR of Quinolines.pptx [slideshare.net]
- 8. Sci-Hub: Using SAR and QSAR analysis to model the activity and structure of the quinolone—DNA complex [sci-hub.sg]
- 9. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 10. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. researchgate.net [researchgate.net]
- 13. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 14. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Researcher's Guide to the Synthesis of 5-Amino-3,4-dihydroquinolin-2(1H)-one
Abstract
This comprehensive guide provides detailed protocols and scientific rationale for the synthesis of 5-Amino-3,4-dihydroquinolin-2(1H)-one from its corresponding 5-nitro derivative. This transformation is a critical step in the synthesis of various pharmacologically active molecules. We will explore multiple reductive methodologies, offering researchers the flexibility to choose a protocol that best suits their laboratory capabilities and the specific requirements of their research. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction: The Significance of the Aminodihydroquinolinone Scaffold
The 3,4-dihydroquinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents.[1][2] The introduction of an amino group at the 5-position unlocks a crucial vector for further chemical modification, enabling the synthesis of diverse compound libraries for drug discovery programs. Derivatives of this compound have been investigated for their potential as anticancer, anti-inflammatory, antibacterial, and antiviral agents.[1][3] The conversion of the electronically-withdrawing nitro group to a versatile amino group is, therefore, a key synthetic transformation.
Strategic Approaches to Nitro Group Reduction
The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis.[4][5] The choice of reducing agent is critical and depends on factors such as the presence of other functional groups, desired reaction conditions (e.g., temperature, pressure), and scalability.[6] This guide will focus on three robust and widely applicable methods for the synthesis of this compound.
The primary methods for this reduction include:
-
Catalytic Hydrogenation: A clean and efficient method utilizing a metal catalyst and a hydrogen source.
-
Metal-Mediated Reduction in Acidic Media: Classic and cost-effective methods using metals like iron or tin.
-
Chemical Reduction with Stannous Chloride (SnCl₂): A mild and selective method suitable for sensitive substrates.
-
Reduction with Sodium Dithionite (Na₂S₂O₄): A safe and inexpensive option compatible with aqueous solvent systems.[7]
Comparative Analysis of Reduction Methodologies
The selection of an appropriate reduction protocol is a critical decision in the synthetic workflow. The following table provides a comparative overview of the most common methods for the reduction of 5-nitro-3,4-dihydroquinolin-2(1H)-one.
| Method | Reagents | Typical Solvents | Advantages | Disadvantages | Key Considerations |
| Catalytic Hydrogenation | Pd/C, PtO₂, or Raney Ni with H₂ gas or hydrazine[4][6] | Ethanol, Methanol, Ethyl Acetate, THF | High yields, clean reaction, catalyst can be recycled.[8] | Requires specialized equipment for handling H₂ gas; potential for over-reduction of other functional groups.[6] | Catalyst selection is crucial to avoid unwanted side reactions. |
| Metal/Acid Reduction | Fe/HCl, Fe/NH₄Cl, Zn/AcOH[5][6] | Ethanol/Water, Acetic Acid | Inexpensive, robust, and effective for large-scale synthesis.[9] | Stoichiometric amounts of metal are required, leading to significant waste; workup can be challenging. | The acidic conditions may not be suitable for acid-labile functional groups. |
| Stannous Chloride Reduction | SnCl₂·2H₂O[4] | Ethanol, Ethyl Acetate | Mild conditions, good functional group tolerance.[10] | Formation of tin salts can complicate product isolation and purification.[11] | The workup often requires careful pH adjustment to manage tin salt precipitation. |
| Sodium Dithionite Reduction | Na₂S₂O₄[7] | Water/DCM, Water/THF | Inexpensive, safe, and uses mild conditions.[12] | May require a phase-transfer catalyst for optimal results with water-insoluble substrates.[12] | The reaction is often performed in a biphasic system. |
Recommended Protocol: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
Catalytic hydrogenation is often the preferred method due to its efficiency and clean reaction profile.[6] The following protocol details the reduction of 5-nitro-3,4-dihydroquinolin-2(1H)-one using 10% Palladium on Carbon (Pd/C) with hydrogen gas.
Materials and Reagents
-
5-nitro-3,4-dihydroquinolin-2(1H)-one
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (absolute)
-
Diatomaceous earth (Celite®)
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Experimental Workflow
Caption: Workflow for the catalytic hydrogenation of 5-nitro-3,4-dihydroquinolin-2(1H)-one.
Step-by-Step Procedure
-
Preparation: In a round-bottom flask suitable for your hydrogenation apparatus, dissolve 5-nitro-3,4-dihydroquinolin-2(1H)-one (1.0 eq) in a sufficient volume of absolute ethanol. To this solution, carefully add 10% Pd/C (typically 5-10 mol%).
-
Inerting the System: Seal the flask and purge the system with nitrogen gas to remove any oxygen.
-
Hydrogenation: Introduce hydrogen gas to the system. If using a balloon, ensure it is adequately filled. For a Parr apparatus, follow the manufacturer's instructions for pressurization (typically 1-4 atm).[13][14]
-
Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen gas.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[15] Prepare a solution of the starting material for comparison. The product, being an amine, will have a different Rf value and may require a specific stain for visualization if not UV-active.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), carefully purge the system with nitrogen gas to remove excess hydrogen.
-
Filtration: Filter the reaction mixture through a pad of diatomaceous earth (Celite®) to remove the Pd/C catalyst. Wash the filter cake with additional ethanol to ensure all the product is collected.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.
Alternative Protocol: Reduction with Stannous Chloride (SnCl₂)
This method is particularly useful when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups.[10]
Materials and Reagents
-
5-nitro-3,4-dihydroquinolin-2(1H)-one
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Step-by-Step Procedure
-
Preparation: Dissolve 5-nitro-3,4-dihydroquinolin-2(1H)-one (1.0 eq) in ethanol in a round-bottom flask.
-
Addition of Reducing Agent: Add stannous chloride dihydrate (SnCl₂·2H₂O) (typically 3-5 eq) to the solution.[16]
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.
-
Neutralization and Extraction: Dilute the residue with ethyl acetate and carefully add saturated sodium bicarbonate solution until the pH is basic. This will cause the precipitation of tin salts.[11]
-
Filtration and Extraction: Filter the mixture through a pad of diatomaceous earth (Celite®) to remove the tin salts. Transfer the filtrate to a separatory funnel and separate the organic layer. Extract the aqueous layer with additional ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify as described in the previous protocol.
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product. A common visualization technique for aromatic amines is staining with a p-anisaldehyde or ninhydrin solution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structure of the product. The disappearance of the nitro group and the appearance of the amino group protons (which are often broad signals) are key indicators of a successful reaction.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: The N-H stretching vibrations of the primary amine will appear in the region of 3300-3500 cm⁻¹, and the C=O stretch of the lactam will be present around 1680 cm⁻¹.
Safety Precautions
-
General: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure there are no sources of ignition nearby. The Pd/C catalyst can be pyrophoric, especially when dry and exposed to air. Handle it with care, preferably under a nitrogen atmosphere or as a slurry.
-
Stannous Chloride: Stannous chloride is corrosive and can cause skin and eye irritation. Avoid inhalation of dust.
-
Solvents: Ethanol and ethyl acetate are flammable. Keep them away from open flames and hot surfaces.
Conclusion
The synthesis of this compound from its 5-nitro precursor is a well-established and versatile transformation. This guide has provided detailed protocols for two of the most effective methods: catalytic hydrogenation and reduction with stannous chloride. By understanding the principles behind these methods and adhering to the outlined procedures, researchers can confidently and safely synthesize this valuable intermediate for their drug discovery and development endeavors.
References
-
Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Journal of Natural Products. (2023-02-07). [Link]
-
Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]
-
Synthesis of new 7‐amino‐3,4‐dihydroquinolin‐2(1H)‐one‐peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. ResearchGate. [Link]
-
Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. PMC - NIH. [Link]
-
Reduction of nitro compounds. Wikipedia. [Link]
-
3-Nitro-3,4-dihydro-2(1H)-quinolones. Excitatory amino acid antagonists acting at glycine-site NMDA and (RS)-alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors. PubMed. [Link]
-
Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. PubMed. [Link]
-
Nitro Reduction - Common Conditions. organic-chemistry.org. [Link]
-
Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. [Link]
-
Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst. New Journal of Chemistry (RSC Publishing). [Link]
-
Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
3,4-Dihydro-2(1H)-quinolinone as a Novel Antidepressant Drug: Synthesis and Pharmacology of 1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]. ACS Publications. [Link]
- Process for the catalytic hydrogenation of aromatic nitro compounds.
-
Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. NIH. [Link]
-
Sodium Hydrosulfite, Sodium Dithionite. Organic Chemistry Portal. [Link]
-
Nitro Reduction - Iron (Fe). Common Organic Chemistry. [Link]
-
What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2?. ResearchGate. [Link]
-
Photocatalytic Hydrogenation of Quinolines to Form 1,2,3,4‐Tetrahdyroquinolines Using Water as the Hydrogen Atom Donor. NIH. [Link]
-
Reduction of aromatic nitro compounds with SnCl2. Reddit. [Link]
-
C C Double Bond Cleavage of 2-Cyanoaryl Acrylamides for the Construction of 3-Hydroxyquinoline-2,4(1H,3H)-diones. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides. The Journal of Organic Chemistry - ACS Publications. [Link]
- Method for preparing 5-amino-8-hydroxyquinoline.
-
What groups can be reduced by Sn/HCl?. Chemistry Stack Exchange. [Link]
-
Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. ResearchGate. [Link]
-
3,4-Dihydro-2(1H)-quinolinone. Automated Topology Builder. [Link]
-
Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). Wordpress. [Link]
- Catalytic hydrogenation of nitro compounds.
- Synthesis of trifluoromethylated 3,4-‐dihydroquinolin-‐2(1H)-‐ones via a photo. [No Source Found].
-
Sn2+ reduction. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Sequential hydrogenation of nitroaromatics to alicyclic amines via highly-dispersed Ru–Pd nanoparticles anchored on air-exfoliated C3N4 nanosheets. NIH. [Link]
-
Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace. [Link]
Sources
- 1. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 8. Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 10. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 14. Sequential hydrogenation of nitroaromatics to alicyclic amines via highly-dispersed Ru–Pd nanoparticles anchored on air-exfoliated C3N4 nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
Application Notes & Protocols: Leveraging 5-Amino-3,4-dihydroquinolin-2(1H)-one for the Discovery of Novel Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dihydroquinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This document provides a comprehensive technical guide on the utilization of 5-Amino-3,4-dihydroquinolin-2(1H)-one as a versatile starting point for enzyme inhibitor discovery programs. While direct inhibitory data for this specific isomer is emerging, extensive research on its structural analogs, particularly the 7-amino isomer, demonstrates significant potential against key enzyme families.[1][2][3] This guide will focus on two prominent and therapeutically relevant enzyme classes where the dihydroquinolinone scaffold has shown promise: Carbonic Anhydrases (CAs) and Poly (ADP-ribose) Polymerases (PARPs) . We will delve into the scientific rationale for targeting these enzymes, provide detailed, field-proven protocols for in vitro inhibition assays, and offer insights into data analysis and interpretation.
Scientific Rationale: The Dihydroquinolinone Scaffold in Enzyme Inhibition
The 3,4-dihydroquinolin-2(1H)-one core presents a rigid, bicyclic system that can be strategically functionalized to interact with enzyme active sites. The presence of a lactam ring, an aromatic portion, and a modifiable amino group on the 5-position provides a rich chemical space for generating libraries of diverse compounds.
Targeting Carbonic Anhydrases (CAs)
Carbonic Anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[4] They are involved in numerous physiological processes, and their dysregulation is implicated in diseases such as glaucoma, epilepsy, and cancer.[5][6] Several CA isoforms are established therapeutic targets. For instance, tumor-associated isoforms like hCA IX and hCA XII are crucial for cancer cell survival in hypoxic environments.[2][3][7]
Derivatives of 7-amino-3,4-dihydroquinolin-2(1H)-one have been successfully synthesized and shown to inhibit various human CA isoforms, particularly hCA IX and hCA XII, with inhibition constants in the micromolar range.[2][7] The inhibitory action of these compounds suggests that the dihydroquinolinone scaffold can effectively interact with the enzyme's active site. The amino group serves as a key handle for derivatization, allowing for the introduction of various moieties that can enhance binding affinity and isoform selectivity.
Targeting Poly (ADP-ribose) Polymerases (PARPs)
PARP enzymes, particularly PARP-1 and PARP-2, are central to the DNA damage response (DDR) pathway. They play a critical role in the repair of single-strand DNA breaks.[8] Inhibiting PARP in cancer cells with existing defects in other DNA repair pathways, such as those with BRCA1/2 mutations, leads to a synthetic lethality, making PARP inhibitors a successful class of targeted cancer therapies.[9]
The quinolinone and quinazolinone scaffolds have been explored for the development of potent PARP inhibitors.[10][11] These structures can mimic the nicotinamide moiety of the NAD+ substrate, which is essential for PARP's catalytic activity. This compound provides a foundational structure that can be elaborated to optimize interactions within the PARP active site.
Experimental Design & Workflow
A typical workflow for screening and characterizing enzyme inhibitors derived from this compound involves primary screening for inhibitory activity, followed by dose-response studies to determine potency (e.g., IC50), and mechanistic studies to understand the mode of inhibition.
Figure 1: A generalized workflow for the screening and characterization of enzyme inhibitors.
Protocols for Enzyme Inhibition Assays
The following protocols are generalized methodologies and may require optimization based on the specific enzyme isoform, substrate, and available laboratory equipment.
Carbonic Anhydrase Inhibition Assay (Colorimetric)
This protocol is adapted from commercially available kits that measure the esterase activity of CA.[4][12]
Principle: Active CA catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, which can be detected by its absorbance at ~400 nm. An inhibitor will reduce the rate of this reaction.
Materials:
-
Recombinant human Carbonic Anhydrase (e.g., hCA II, hCA IX)
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4)
-
p-Nitrophenyl Acetate (pNPA) substrate solution
-
This compound derivatives dissolved in DMSO
-
Acetazolamide (a known CA inhibitor) as a positive control
-
96-well microplate
-
Microplate reader
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control (Acetazolamide) in Assay Buffer. Ensure the final DMSO concentration in the assay is ≤1%.
-
Enzyme Preparation: Dilute the recombinant CA to the desired concentration in cold Assay Buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Blank (No Enzyme): 90 µL Assay Buffer
-
Negative Control (No Inhibitor): 80 µL Assay Buffer + 10 µL Enzyme
-
Positive Control: 70 µL Assay Buffer + 10 µL Acetazolamide solution + 10 µL Enzyme
-
Test Compound: 70 µL Assay Buffer + 10 µL Test Compound solution + 10 µL Enzyme
-
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of the pNPA substrate solution to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 400 nm in kinetic mode for 10-30 minutes at 25°C or 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (change in absorbance per minute).
-
Calculate the percent inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
For IC50 determination, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.
-
PARP-1 Inhibition Assay (Fluorometric)
This protocol is based on commercially available kits that detect the consumption of NAD+ during the PARP-1 catalyzed poly(ADP-ribosyl)ation reaction.[13]
Principle: Active PARP-1 uses NAD+ as a substrate to form poly(ADP-ribose) chains. The amount of remaining NAD+ can be quantified using a cycling reaction that generates a fluorescent product. A PARP-1 inhibitor will lead to a higher concentration of remaining NAD+, resulting in a stronger fluorescent signal.
Materials:
-
Recombinant human PARP-1 enzyme
-
Assay Buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 2 mM MgCl2)
-
Activated DNA (histone-dependent assay)
-
NAD+ solution
-
This compound derivatives dissolved in DMSO
-
Olaparib or similar known PARP inhibitor as a positive control
-
Developer reagent (containing cycling enzyme and fluorescent substrate)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation ~420 nm, Emission ~460 nm)
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds and positive control (Olaparib) in Assay Buffer. Keep the final DMSO concentration low.
-
Reaction Mix Preparation: Prepare a master mix containing Assay Buffer, activated DNA, and PARP-1 enzyme.
-
Assay Setup: In a 96-well black plate, add the following:
-
Blank (No Enzyme): 20 µL Assay Buffer + 5 µL NAD+ solution
-
Negative Control (No Inhibitor): 15 µL Reaction Mix + 5 µL Assay Buffer + 5 µL NAD+ solution
-
Positive Control: 15 µL Reaction Mix + 5 µL Olaparib solution + 5 µL NAD+ solution
-
Test Compound: 15 µL Reaction Mix + 5 µL Test Compound solution + 5 µL NAD+ solution
-
-
Incubation: Mix gently and incubate the plate for 60 minutes at 30°C to allow the PARP-1 reaction to proceed.
-
Development: Add 25 µL of the Developer reagent to each well. Incubate for 15-30 minutes at room temperature, protected from light.
-
Measurement: Read the fluorescence at Ex/Em = 420/460 nm.
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the percent inhibition using the formula: % Inhibition = [(RFU_inhibitor - RFU_control) / (RFU_max - RFU_control)] * 100 (where RFU_max is the signal from a reaction with no NAD+ consumption)
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Data Interpretation and Mechanistic Insights
Understanding the mechanism of inhibition is crucial for lead optimization.
IC50 Value: This is the concentration of an inhibitor required to reduce the enzyme's activity by 50%. It is a measure of the inhibitor's potency.
Mode of Inhibition: To determine if an inhibitor is competitive, non-competitive, or uncompetitive, kinetic studies are performed by measuring the reaction rates at various substrate and inhibitor concentrations. The data can be visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]).
Figure 2: Different modes of reversible enzyme inhibition.
Quantitative Data Summary
The following table summarizes the inhibitory activities of 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives against various CA isoforms, as reported in the literature. This data serves as a benchmark for what might be achievable with derivatives of the 5-amino isomer.
| Compound Type | Target Enzyme | Inhibition Constant (Kᵢ) | Reference |
| Peptide-dihydroquinolinone Conjugates | hCA II | 15.7 - 65.7 µM | [1] |
| Dipeptide-dihydroquinolinone Derivatives | hCA IX | 37.7 - 86.8 µM | [2][7] |
| Dipeptide-dihydroquinolinone Derivatives | hCA XII | 2.0 - 8.6 µM | [2][7] |
| Derivatized 7-amino-3,4-dihydroquinolin-2(1H)-one | hCA IX | 243.6 - 2785.6 nM | [3] |
Conclusion and Future Directions
This compound represents a promising and versatile scaffold for the development of novel enzyme inhibitors. Based on the established activity of its structural isomers, there is a strong rationale for exploring its derivatives against carbonic anhydrases and PARPs. The protocols and workflows detailed in this guide provide a robust framework for researchers to initiate screening campaigns, characterize hit compounds, and advance their drug discovery programs. Future work should focus on synthesizing a diverse library of 5-amino derivatives and screening them against a broad panel of enzyme targets to fully elucidate the therapeutic potential of this chemical scaffold.
References
-
Gül, H. İ., et al. (2021). Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. Archiv der Pharmazie, 354(9), e2100122. [Link]
-
Isik, S., et al. (2020). Preparation, carbonic anhydrase enzyme inhibition and antioxidant activity of novel 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives incorporating mono or dipeptide moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 978-986. [Link]
-
Singh, N., et al. (2022). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols, 3(4), 101749. [Link]
-
Anwar, M. M., et al. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Molecules, 27(19), 6289. [Link]
-
Özgeriş, B., et al. (2019). Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. ResearchGate. [Link]
-
Ghareb, N., et al. (2022). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Advances, 12(28), 17765-17781. [Link]
-
Isik, S., et al. (2020). Preparation, carbonic anhydrase enzyme inhibition and antioxidant activity of novel 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives incorporating mono or dipeptide moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 978–986. [Link]
-
Al-Ostath, A., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 27(15), 4995. [Link]
-
da Silva, G. N., et al. (2022). Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. Frontiers in Molecular Biosciences, 9, 1045155. [Link]
-
Katritzky, A. R., et al. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 18(11), 14147-14180. [Link]
-
BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). Retrieved from [Link]
-
Juskenaite, A., et al. (2022). Olaparib Conjugates with Selenopheno[3,2-c]quinolinone Inhibit PARP1 and Reverse ABCB1-Related Multidrug Resistance. International Journal of Molecular Sciences, 23(21), 13531. [Link]
-
Kumar, S., et al. (2024). Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. Journal of Medicinal and Chemical Sciences. [Link]
-
Leontiev, R., et al. (2022). Synthesis of 4,5-Dihydro-1H-[1][4]dithiolo[3,4-c]quinoline-1-thione Derivatives and Their Application as Protein Kinase Inhibitors. Molecules, 27(18), 5892. [Link]
-
Abdel-Wahab, B. F., et al. (2012). Synthesis and antimicrobial activity of novel 5-amino-4-cyano-1H-pyrazole and quinazolin-4(3H)-one derivatives. Archiv der Pharmazie, 345(10), 820-827. [Link]
-
Johannes, J. W., et al. (2016). Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. Molecular Cancer Therapeutics, 15(11), 2576-2587. [Link]
-
Isik, S., et al. (2017). Carbonic anhydrase I, II, IV and IX inhibition with a series of 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1032-1038. [Link]
-
Barbu, E., et al. (2020). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific Reports, 10(1), 1098. [Link]
-
Liu, J., et al. (2009). Study on the synthesis of 3,4-dihydro-2(lH)quinolinone derivatives. ResearchGate. [Link]
-
Wikipedia. (n.d.). Topoisomerase. Retrieved from [Link]
- Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Humana Press.
-
Ashraf, Z., et al. (2020). Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies. Frontiers in Chemistry, 8, 589531. [Link]
-
Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem, 2(2), 271-282. [Link]
-
ResearchGate. (n.d.). PARP‐1 inhibitors with phenotypic effects in cellular assays. Retrieved from [Link]
-
ResearchGate. (n.d.). Derivatives of 5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione: Design, synthesis, and biological activity. Retrieved from [Link]
-
Thani, A., et al. (2021). The Glitazone Class of Drugs as Carbonic Anhydrase Inhibitors-A Spin-Off Discovery from Fragment Screening. Molecules, 26(10), 2969. [Link]
-
Papageorgiou, A. C., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts, 11(12), 1461. [Link]
- Khan, M. S. Y., & Akhtar, M. (2003). Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Indian Journal of Chemistry - Section B, 42(4), 900-904.
-
Wang, L., et al. (2020). Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors: Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. Journal of Medicinal Chemistry, 63(17), 9346-9366. [Link]
-
de Moraes, M. C., et al. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers in Molecular Biosciences, 9, 1045155. [Link]
-
Bush, K. (1989). Evaluation of enzyme inhibition data in screening for new drugs. Journal of Enzyme Inhibition, 3(2), 145-156. [Link]
Sources
- 1. Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation, carbonic anhydrase enzyme inhibition and antioxidant activity of novel 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives incorporating mono or dipeptide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase I, II, IV and IX inhibition with a series of 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Frontiers | Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies [frontiersin.org]
- 6. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 7. tandfonline.com [tandfonline.com]
- 8. Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric)| Abcam [abcam.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
5-Amino-3,4-dihydroquinolin-2(1H)-one: A Promising Scaffold for Carbonic Anhydrase Inhibition
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction: The Ubiquitous Role of Carbonic Anhydrases and the Therapeutic Potential of Their Inhibitors
Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1] This seemingly simple reaction is vital for respiration, pH homeostasis, ion transport, and various biosynthetic pathways.[2] In humans, at least 15 different CA isoforms have been identified, each with a distinct tissue distribution and physiological function. The dysregulation of CA activity has been implicated in a range of pathologies, including glaucoma, epilepsy, altitude sickness, and cancer, making them attractive targets for therapeutic intervention.[3]
Carbonic anhydrase inhibitors (CAIs) are a class of drugs that modulate the activity of these enzymes. While the classical sulfonamide-based inhibitors have been in clinical use for decades, the quest for isoform-selective inhibitors with improved pharmacological profiles continues to drive research in this area. The dihydroquinolinone scaffold has emerged as a promising chemotype for the development of novel enzyme inhibitors. This document provides detailed application notes and protocols for the investigation of 5-Amino-3,4-dihydroquinolin-2(1H)-one as a potential carbonic anhydrase inhibitor. While direct inhibitory data for the 5-amino isomer is not extensively available in the public domain, studies on the closely related isomer, 7-Amino-3,4-dihydroquinolin-2(1H)-one, have demonstrated significant inhibitory activity against several human CA isoforms, suggesting the potential of this scaffold.[4]
Chemical Properties and Synthesis of this compound
Chemical Structure:
Physicochemical Properties (Predicted):
| Property | Value |
| Molecular Formula | C₉H₁₀N₂O |
| Molecular Weight | 162.19 g/mol |
| Melting Point | >200 °C |
| pKa | ~3.5 (amino group), ~17 (amide proton) |
| LogP | ~1.2 |
| Solubility | Soluble in DMSO and methanol |
Proposed Synthesis Protocol:
The synthesis of this compound can be achieved through a multi-step process starting from commercially available precursors. A plausible synthetic route involves the nitration of 3,4-dihydroquinolin-2(1H)-one followed by the reduction of the nitro group.
Step 1: Nitration of 3,4-dihydroquinolin-2(1H)-one
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,4-dihydroquinolin-2(1H)-one (1 eq.) in concentrated sulfuric acid at 0 °C.
-
Nitrating Agent Addition: Slowly add a mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid dropwise to the reaction mixture while maintaining the temperature below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The precipitated solid, 5-Nitro-3,4-dihydroquinolin-2(1H)-one, is collected by filtration, washed with cold water until neutral, and dried under vacuum.
Step 2: Reduction of 5-Nitro-3,4-dihydroquinolin-2(1H)-one
A common method for the reduction of an aromatic nitro group to an amine is catalytic hydrogenation.
-
Catalyst and Reagents: To a solution of 5-Nitro-3,4-dihydroquinolin-2(1H)-one (1 eq.) in ethanol or methanol in a hydrogenation vessel, add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically 50 psi) and stirred at room temperature for 4-6 hours.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., dichloromethane/methanol gradient) or by recrystallization.
In Vitro Carbonic Anhydrase Inhibition Assay: A Step-by-Step Protocol
The inhibitory potential of this compound against various CA isoforms can be determined using a stopped-flow CO₂ hydration assay. This method measures the enzyme's ability to catalyze the hydration of CO₂, and the inhibition of this activity by the test compound.[5]
Principle of the Assay:
The assay monitors the change in pH resulting from the CA-catalyzed hydration of CO₂. A pH indicator is used to follow the proton concentration change over time. The initial rate of the reaction is measured in the presence and absence of the inhibitor to determine the extent of inhibition.
Materials and Reagents:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
This compound (dissolved in DMSO)
-
Acetazolamide (a known pan-CA inhibitor, for use as a positive control)
-
HEPES buffer (20 mM, pH 7.4)
-
CO₂-saturated water
-
pH indicator solution (e.g., p-nitrophenol or phenol red)
-
Stopped-flow spectrophotometer
Experimental Workflow:
Caption: Proposed mechanism of action on tumor cell pH regulation.
Conclusion and Future Directions
This compound represents a compelling starting point for the development of novel carbonic anhydrase inhibitors. The available data on its structural isomer strongly suggests the potential for potent and selective inhibition of clinically relevant CA isoforms, particularly the tumor-associated hCA IX. The detailed protocols provided herein offer a robust framework for the synthesis, characterization, and in vitro evaluation of this compound.
Future research should focus on obtaining direct experimental data for the 5-amino isomer to confirm its inhibitory profile. Further structure-activity relationship (SAR) studies, involving modifications at the amino group and on the aromatic ring, could lead to the discovery of even more potent and isoform-selective inhibitors. Cellular and in vivo studies will be essential to validate the therapeutic potential of this promising scaffold.
References
- Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168–181.
- Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs for the 15 human isoforms. Chemical Reviews, 112(8), 4421–4468.
- Supuran, C. T. (2018). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(14), 2296-2304.
-
Küçükbay, H., Gönül, Z., Küçükbay, F. Z., Angeli, A., Bartolucci, G., & Supuran, C. T. (2020). Preparation, carbonic anhydrase enzyme inhibition and antioxidant activity of novel 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives incorporating mono or dipeptide moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1021–1026. Available from: [Link]
-
Bayram, E., Bua, S., & Supuran, C. T. (2017). Carbonic anhydrase I, II, IV and IX inhibition with a series of 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 933–939. Available from: [Link]
-
Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. The Journal of Biological Chemistry, 246(8), 2561–2573. Available from: [Link]
-
Swietach, P., Patiar, S., Supuran, C. T., & Harris, A. L. (2014). Intracellular carbonic anhydrase activity sensitizes cancer cell pH signaling to dynamic changes in CO2 partial pressure. The Journal of Biological Chemistry, 289(37), 25837–25848. Available from: [Link]
- Parks, S. K., Chiche, J., & Pouysségur, J. (2013). Disrupting proton dynamics and energy metabolism for cancer therapy.
-
Occhipinti, R., & Boron, W. F. (2015). Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling. International Journal of Molecular Sciences, 16(12), 29743–29762. Available from: [Link]
- Svastova, E., Hulikova, A., Rafajova, M., Zat'ovicova, M., Gibadulinova, A., Casini, A., ... & Pastorek, J. (2004). Hypoxia activates the capacity of tumor-associated carbonic anhydrase IX to acidify extracellular pH. FEBS letters, 577(3), 439-445.
- Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767–777.
- Lindskog, S., & Wistrand, J. (1980). Inhibition of human carbonic anhydrase B by anions. A stopped-flow study. European Journal of Biochemistry, 103(2), 245-251.
- Supuran, C. T. (2011). 7-Amino-3,4-dihydro-1H-quinolin-2-one, a compound similar to the substituted coumarins, inhibits α-carbonic anhydrases without hydrolysis of the lactam ring. Bioorganic & Medicinal Chemistry Letters, 21(1), 103-106.
-
Švastová, E., Žat'ovičová, M., Biesova, Z., & Pastoreková, S. (2020). CA IX Stabilizes Intracellular pH to Maintain Metabolic Reprogramming and Proliferation in Hypoxia. Frontiers in Oncology, 10, 1620. Available from: [Link]
- Supuran, C. T., & Capasso, C. (2017). The carbonic anhydrases: an overview. Current Pharmaceutical Design, 23(42), 6334-6342.
-
Maresca, A., Temperini, C., Vu, H., Pham, N. B., Poulsen, S. A., & Supuran, C. T. (2010). 7-Amino-3,4-dihydro-1H-quinolin-2-one, a compound similar to the substituted coumarins, inhibits α-carbonic anhydrases without hydrolysis of the lactam ring. Bioorganic & medicinal chemistry letters, 20(1), 44-47. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Carbonic anhydrase versatility: from pH regulation to CO2 sensing and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 7-Amino-3,4-dihydro-1H-quinolin-2-one, a compound similar to the substituted coumarins, inhibits α-carbonic anhydrases without hydrolysis of the lactam ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Experimental Use of Quinolinones as Excitatory Amino Acid Antagonists
Introduction: The Rationale for Targeting Excitatory Amino Acid Receptors
Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system (CNS), orchestrating a vast array of neurological processes, from synaptic plasticity, learning, and memory to higher cognitive functions.[1] Its actions are primarily mediated through ionotropic glutamate receptors (iGluRs), a family of ligand-gated ion channels comprising three main subtypes: N-methyl-D-aspartate (NMDA) receptors, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, and kainate receptors.[1] While essential for normal brain function, excessive activation of these receptors leads to a pathological process known as excitotoxicity. This phenomenon, characterized by a massive influx of calcium ions and subsequent neuronal cell death, is a key pathological hallmark in a range of acute and chronic neurological disorders, including cerebral ischemia, epilepsy, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[2][3]
Quinolinic acid, an endogenous metabolite of the kynurenine pathway, is a potent agonist of the NMDA receptor and a well-established excitotoxin.[4][5][6] Its neurotoxic effects underscore the detrimental consequences of sustained EAA receptor activation.[5][7] This has driven the development of EAA receptor antagonists as potential neuroprotective agents. The quinolinone scaffold has emerged as a privileged structure in medicinal chemistry, forming the basis for a diverse range of compounds targeting these receptors.[8] This guide provides a comprehensive overview of the experimental methodologies used to identify, characterize, and validate quinolinone-based EAA antagonists.
Mechanism of Action: How Quinolinones Modulate EAA Receptor Function
Quinolinone derivatives have been successfully developed as competitive antagonists for various EAA receptors. Competitive antagonists bind to the same site as the endogenous ligand (glutamate) but do not activate the receptor, thereby preventing channel opening and subsequent ion influx.[9] The versatility of the quinolinone core allows for chemical modifications that can confer selectivity for different EAA receptor subtypes.
-
NMDA Receptor Antagonists: Many quinolinone-based compounds target the glycine co-agonist site on the NMDA receptor, which offers a more nuanced approach to receptor modulation with a potentially better therapeutic window compared to glutamate-site antagonists.[8]
-
AMPA and Kainate Receptor Antagonists: The quinoxaline template, a close structural relative of quinolinone, has been instrumental in the development of competitive AMPA and kainate receptor antagonists.[2][10][11] These compounds have demonstrated significant neuroprotective effects in various preclinical models of neuronal injury.[12]
The following diagram illustrates the primary EAA signaling pathway and the site of action for competitive antagonists.
Caption: Simplified EAA signaling pathway and antagonist intervention.
Part 1: In Vitro Characterization of Quinolinone Antagonists
The initial assessment of novel quinolinone compounds involves a series of in vitro assays to determine their binding affinity, functional antagonism, and selectivity for the target EAA receptors.
Radioligand Binding Assays: Quantifying Receptor Affinity
Radioligand binding assays are the gold standard for measuring the affinity of a compound for a specific receptor.[13][14] These assays use a radiolabeled ligand (e.g., with ³H or ¹²⁵I) that is known to bind to the target receptor with high affinity.[14][15] The assay measures the ability of the unlabeled test compound (the quinolinone derivative) to displace the radioligand from the receptor, from which the inhibitory constant (Ki) can be derived.
Protocol: Competitive Radioligand Binding Assay
-
Preparation of Membranes:
-
Homogenize brain tissue (e.g., cortex or hippocampus) or cells expressing the target receptor in a cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.
-
Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the quinolinone test compound.
-
For determining non-specific binding, add a high concentration of a known unlabeled ligand.
-
For determining total binding, add only the radioligand and membranes.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification:
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Electrophysiology: Assessing Functional Antagonism
Electrophysiology, particularly the patch-clamp technique, provides a direct measure of the functional effects of a compound on ion channel activity.[16][17] This method allows for the recording of ion currents flowing through EAA receptors in response to agonist application and the assessment of how a quinolinone antagonist modulates these currents.[17][18]
Protocol: Whole-Cell Voltage-Clamp Recording
-
Cell Preparation:
-
Use primary cultured neurons or a cell line (e.g., HEK293) expressing the specific EAA receptor subunits of interest.
-
Plate the cells on glass coverslips for easy access with the microelectrode.
-
-
Recording Setup:
-
Place a coverslip with the cells in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external recording solution.
-
Pull a glass microelectrode to a fine tip (resistance of 3-5 MΩ) and fill it with an internal solution.
-
-
Establishing a Whole-Cell Configuration:
-
Under visual guidance, carefully approach a cell with the microelectrode and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Apply a brief pulse of suction to rupture the patch of membrane under the electrode tip, gaining electrical access to the entire cell.
-
-
Voltage-Clamp and Agonist Application:
-
Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
-
Apply a short pulse of the EAA receptor agonist (e.g., glutamate or NMDA) using a rapid perfusion system and record the resulting inward current.
-
After a washout period, co-apply the agonist with the quinolinone test compound at various concentrations.
-
-
Data Acquisition and Analysis:
-
Record the peak amplitude of the agonist-evoked current in the absence and presence of the antagonist.
-
Calculate the percentage inhibition of the current at each antagonist concentration.
-
Plot the percentage inhibition against the antagonist concentration and fit the data to determine the IC50 value.
-
Part 2: In Vivo Evaluation of Quinolinone Antagonists
Following successful in vitro characterization, promising quinolinone compounds are advanced to in vivo studies to assess their neuroprotective efficacy and behavioral effects in animal models of neurological disorders.
Models of Excitotoxicity-Induced Neurodegeneration
To mimic the excitotoxic cell death observed in conditions like stroke or epilepsy, neurotoxins that activate EAA receptors are focally injected into specific brain regions of rodents.
Protocol: Quinolinic Acid-Induced Striatal Lesion Model
-
Animal Preparation:
-
Anesthetize the animal (e.g., a rat or mouse) and place it in a stereotaxic frame.
-
Expose the skull and drill a small burr hole over the target brain region (e.g., the striatum).
-
-
Stereotaxic Injection:
-
Slowly infuse a solution of quinolinic acid into the striatum using a microsyringe.[19]
-
The quinolinone test compound can be administered systemically (e.g., via intraperitoneal injection) at various time points before or after the quinolinic acid injection to assess its neuroprotective potential.
-
-
Post-Surgical Care and Behavioral Assessment:
-
Allow the animals to recover from surgery.
-
At various time points post-lesion, perform behavioral tests to assess motor function (e.g., rotarod test) or cognitive deficits.[19]
-
-
Histological Analysis:
-
After the behavioral assessments, euthanize the animals and perfuse them with a fixative.
-
Collect the brains, section them, and perform histological staining (e.g., Nissl staining or Fluoro-Jade C) to visualize and quantify the extent of neuronal cell death in the lesioned area.
-
Compare the lesion volume in vehicle-treated animals versus those treated with the quinolinone antagonist.
-
Data Presentation: Summarizing Compound Properties
Quantitative data from the various assays should be summarized in a clear and concise table to allow for easy comparison between different quinolinone derivatives.
| Compound ID | Target Receptor | Binding Affinity (Ki, nM) | Functional Antagonism (IC50, µM) | Neuroprotection (% Lesion Reduction) |
| QN-001 | NMDA (Gly-site) | 15.2 | 0.8 | 65% at 10 mg/kg |
| QN-002 | AMPA | 45.8 | 2.5 | 42% at 10 mg/kg |
| QN-003 | Kainate | 120.1 | 15.7 | Not Tested |
| QN-004 | NMDA (Glu-site) | 8.9 | 0.5 | 78% at 10 mg/kg |
Conclusion and Future Directions
The experimental protocols outlined in these application notes provide a robust framework for the discovery and preclinical development of quinolinone-based EAA antagonists. By systematically evaluating the binding affinity, functional activity, and in vivo efficacy of these compounds, researchers can identify promising candidates for the treatment of a wide range of neurological disorders characterized by excitotoxicity. Future research in this area will likely focus on developing quinolinones with improved subtype selectivity and pharmacokinetic properties to enhance their therapeutic potential and minimize off-target effects. The continued application of these rigorous experimental approaches will be crucial in translating the promise of quinolinone-based EAA antagonists into novel therapies for patients with debilitating neurological conditions.
References
- Swartz, K. J., & Catterall, W. A. (1992).
- Wyse, A. T. S., et al. (2023). Effect of Quinolinic Acid on Behavior, Morphology, and Expression of Inflammatory/oxidative Status in Rats' Striatum: Is Coenzyme Q10 a Good Protector? PubMed.
- Gaspar, Z., et al. (2022).
- Braidy, N., et al. (2013). Quinolinic Acid: An Endogenous Neurotoxin with Multiple Targets. PubMed Central.
- Schurr, A., et al. (1995). Quinolinate Potentiates the Neurotoxicity of Excitatory Amino Acids in Hypoxic Neuronal Tissue in Vitro. PubMed.
- Andriole, V. T. (1989).
- Cai, J., et al. (2024). Design, synthesis and activity evaluation of quinolinone derivatives as EZH2 inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Chimirri, A., et al. (2006). Competitive AMPA receptor antagonists. PubMed.
- Musioł, R., & Polański, J. (2016).
- Traynelis, S. F., et al. (2010). Pharmacology of NMDA Receptors. NCBI Bookshelf.
- Hernández-Negrín, L., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PubMed Central.
- Yesiltepe, M., & Liebau, S. (2023).
- Jespersen, A., et al. (2014). Structural Insights into Competitive Antagonism in NMDA Receptors. YouTube.
- Singh, L. (2001). AMPA receptor antagonists.
- Bigge, C. F., et al. (1995). Synthesis and excitatory amino acid pharmacology of a series of heterocyclic-fused quinoxalinones and quinazolinones. PubMed.
- DeCoursey, T. E. (2008). Analysis of electrophysiological properties and responses of neutrophils. PubMed Central.
- Molecular Devices. (n.d.). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Molecular Devices.
- Bruno, G., et al. (2008).
- Lopes, F. M., et al. (2018). Neuroprotective effects of intrastriatal injection of rapamycin in a mouse model of excitotoxicity induced by quinolinic acid.
- DR MEDIC. (2018).
- Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience.
- Science With Tal. (2023).
- Ancellin, N. (n.d.). Radioligand Binding Assays: A Lost Art in Drug Discovery? Oncodesign Services.
- Zhang, L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports.
Sources
- 1. youtube.com [youtube.com]
- 2. Competitive AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Excitotoxicity of quinolinic acid: modulation by endogenous antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Quinolinic Acid: An Endogenous Neurotoxin with Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Synthesis and excitatory amino acid pharmacology of a series of heterocyclic-fused quinoxalinones and quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel AMPA and kainate receptor antagonists containing the pyrazolo[1,5-c]quinazoline ring system: Synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 15. biophysics-reports.org [biophysics-reports.org]
- 16. Analysis of electrophysiological properties and responses of neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: Antimicrobial Activity Screening of 5-Amino-3,4-dihydroquinolin-2(1H)-one Analogs
Introduction
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antimicrobial agents. Quinoline and its derivatives have long been a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities. Among these, the quinolinone scaffold is of particular interest due to its presence in numerous antibacterial agents.[1][2] Specifically, analogs of 5-Amino-3,4-dihydroquinolin-2(1H)-one represent a promising class of compounds for antimicrobial drug discovery. Their structural features offer potential for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR) to optimize potency and spectrum of activity.[3][4]
This comprehensive guide provides detailed protocols for the antimicrobial screening of this compound analogs. It is designed for researchers, scientists, and drug development professionals engaged in the identification and characterization of new antimicrobial leads. The methodologies described herein are grounded in established principles of microbiology and adhere to standards set forth by authoritative bodies such as the Clinical and Laboratory Standards Institute (CLSI).[5]
The Scientific Rationale: Why Screen this compound Analogs?
The core hypothesis is that the this compound scaffold can be systematically modified to yield compounds with potent and selective antimicrobial activity. The quinolone core is known to target essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are responsible for DNA replication.[6][7] By inhibiting these enzymes, quinolones disrupt critical cellular processes, leading to bacterial cell death.[8][9] The amino group at the 5-position and the dihydroquinolinone core provide key anchor points for chemical diversification, allowing for the fine-tuning of physicochemical properties that govern cell permeability, target binding, and metabolic stability.
This guide will detail the following key experimental stages:
-
Preliminary Screening: Employing the agar well diffusion method for a qualitative assessment of antimicrobial activity.
-
Quantitative Analysis: Determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
-
Bactericidal vs. Bacteriostatic Activity: Establishing the Minimum Bactericidal Concentration (MBC) to understand the killing capacity of the compounds.
By following these protocols, researchers can generate robust and reproducible data to identify promising lead candidates from a library of this compound analogs for further development.
Preliminary Antimicrobial Activity Screening: Agar Well Diffusion Assay
The agar well diffusion assay is a widely used, cost-effective, and straightforward method for the initial screening of antimicrobial compounds.[10][11][12] This technique provides a qualitative or semi-quantitative assessment of a compound's ability to inhibit microbial growth. The principle is based on the diffusion of the test compound from a well through a solidified agar medium that has been uniformly inoculated with a specific microorganism.[12] If the compound possesses antimicrobial activity, a clear zone of inhibition will be observed around the well where microbial growth is prevented.[10]
Protocol: Agar Well Diffusion Assay
1. Preparation of Materials and Reagents:
-
Test Compounds: Prepare stock solutions of the this compound analogs in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration (e.g., 10 mg/mL). Ensure the solvent has no intrinsic antimicrobial activity at the concentration used.
-
Microbial Cultures: Use fresh, pure overnight cultures of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) grown in an appropriate broth medium (e.g., Tryptic Soy Broth, Mueller-Hinton Broth).[13]
-
Agar Medium: Prepare and sterilize Mueller-Hinton Agar (MHA) according to the manufacturer's instructions.[14] Cool the agar to 45-50°C in a water bath before use.
-
Positive Control: A standard antibiotic with known activity against the test organisms (e.g., Ciprofloxacin, Gentamicin).
-
Negative Control: The solvent used to dissolve the test compounds (e.g., DMSO).
2. Inoculum Preparation:
-
Aseptically pick several well-isolated colonies of the test microorganism from an overnight culture plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[14]
3. Plate Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum suspension.
-
Remove excess inoculum by pressing the swab against the inside of the tube.
-
Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure uniform coverage.[14]
4. Well Preparation and Sample Addition:
-
Using a sterile cork borer or a sterile pipette tip, create wells of a uniform diameter (e.g., 6-8 mm) in the inoculated agar.[12]
-
Carefully add a fixed volume (e.g., 50-100 µL) of each test compound solution, the positive control, and the negative control into separate wells.[12]
5. Incubation:
-
Allow the plates to stand at room temperature for at least 30 minutes to permit diffusion of the compounds into the agar.
-
Invert the plates and incubate at 35-37°C for 18-24 hours.[15]
6. Interpretation of Results:
-
Measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm).
-
A larger zone of inhibition generally indicates greater antimicrobial activity.
-
The negative control should show no zone of inhibition. The positive control should exhibit a clear zone of inhibition, validating the assay.
Quantitative Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination
Following the initial screening, a quantitative assessment is crucial to determine the potency of the active compounds. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[5][15] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[16][17][18] This method is highly reproducible and allows for the testing of multiple compounds and concentrations simultaneously in a 96-well microtiter plate format.[15][19]
Protocol: Broth Microdilution for MIC Determination
1. Preparation of Reagents and Materials:
-
Test Compounds: Prepare serial two-fold dilutions of the this compound analogs in Cation-Adjusted Mueller-Hinton Broth (CAMHB). The concentration range should be selected based on the results of the agar well diffusion assay. A typical starting range might be 256 µg/mL to 0.5 µg/mL.
-
Microbial Inoculum: Prepare a standardized inoculum as described for the agar well diffusion assay (0.5 McFarland). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[19]
-
Microtiter Plates: Use sterile 96-well, flat-bottom microtiter plates.
-
Controls:
-
Growth Control: Wells containing CAMHB and the microbial inoculum, but no test compound.
-
Sterility Control: Wells containing only CAMHB to check for contamination.
-
Positive Control: A standard antibiotic with a known MIC for the test organisms.
-
2. Assay Procedure:
-
Dispense 100 µL of CAMHB into all wells of the 96-well plate.
-
Add 100 µL of the highest concentration of the test compound to the first well of a row.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the compound.
-
Add 100 µL of the diluted microbial inoculum to each well, resulting in a final volume of 200 µL and the desired final concentrations of the test compounds and microbial cells.
-
Set up the growth, sterility, and positive controls in separate wells.
3. Incubation:
-
Cover the microtiter plate with a lid or an adhesive seal to prevent evaporation and contamination.
-
Incubate the plate at 35-37°C for 18-24 hours in an ambient air incubator.[15]
4. Reading and Interpreting the MIC:
-
After incubation, visually inspect the plate for turbidity. The growth control should be turbid, and the sterility control should be clear.
-
The MIC is the lowest concentration of the test compound at which there is no visible growth (i.e., the first clear well).[16][17]
-
A reading mirror or a microplate reader can be used to aid in the determination of the MIC.
Data Presentation: MIC Values
The results of the MIC determination should be presented in a clear and concise table to facilitate comparison between the different analogs and control antibiotics.
Table 1: Hypothetical MIC Values of this compound Analogs (µg/mL)
| Compound | S. aureus (ATCC 29213) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | C. albicans (ATCC 90028) |
| Analog 1 | 8 | 16 | 64 | >128 |
| Analog 2 | 4 | 8 | 32 | 64 |
| Analog 3 | 16 | 32 | >128 | >128 |
| Analog 4 | 2 | 4 | 16 | 32 |
| Ciprofloxacin | 0.5 | 0.015 | 0.25 | NA |
| Fluconazole | NA | NA | NA | 2 |
NA: Not Applicable
Differentiating Bacteriostatic and Bactericidal Activity: MBC Determination
While the MIC indicates the concentration of a compound that inhibits growth, it does not distinguish between bacteriostatic (inhibiting growth) and bactericidal (killing) activity.[20] The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[21][22] Determining the MBC is a critical step in characterizing the antimicrobial profile of a new compound.[20][23]
Protocol: MBC Determination
1. Prerequisite:
-
This protocol is a direct continuation of the broth microdilution MIC assay. The microtiter plate from the MIC determination is used as the starting point.
2. Subculturing:
-
From the wells of the MIC plate that show no visible growth (i.e., the MIC well and all wells with higher concentrations), take a small aliquot (e.g., 10 µL) of the broth.
-
Spot-plate or spread-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., MHA).
3. Incubation:
-
Incubate the agar plates at 35-37°C for 18-24 hours, or until growth is visible in the control spots.
4. Reading and Interpreting the MBC:
-
After incubation, count the number of colonies on each spot or plate.
-
The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[22]
-
The ratio of MBC to MIC can provide insights into the nature of the antimicrobial activity. A ratio of ≤4 is generally considered indicative of bactericidal activity.[22]
Data Presentation: MBC Values and MBC/MIC Ratios
The MBC data should be presented alongside the MIC data to provide a comprehensive picture of the compounds' activities.
Table 2: Hypothetical MBC and MBC/MIC Ratios of Active Analogs (µg/mL)
| Compound | Organism | MIC | MBC | MBC/MIC Ratio | Activity |
| Analog 2 | S. aureus | 4 | 8 | 2 | Bactericidal |
| Analog 2 | E. coli | 8 | 32 | 4 | Bactericidal |
| Analog 4 | S. aureus | 2 | 4 | 2 | Bactericidal |
| Analog 4 | E. coli | 4 | 32 | 8 | Bacteriostatic |
Conclusion
The protocols detailed in this application note provide a robust framework for the systematic screening and evaluation of this compound analogs for their antimicrobial properties. By employing a tiered approach, from qualitative screening with the agar well diffusion assay to quantitative determination of MIC and MBC values, researchers can efficiently identify and characterize promising new antimicrobial agents. Adherence to standardized methodologies, such as those outlined by the CLSI, ensures the generation of reliable and comparable data, which is essential for the progression of lead compounds in the drug discovery pipeline. The continued exploration of novel chemical scaffolds, such as the this compound core, is a critical endeavor in the global fight against antimicrobial resistance.
References
-
Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16. [Link]
-
BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. [Link]
-
Tariq, M. A., & Waseem, M. (2023). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing. [Link]
-
CLSI. (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. Clinical and Laboratory Standards Institute. [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
-
Al-dujaili, M. S., et al. (2022). Aminated Quinolinequinones as Privileged Scaffolds for Antibacterial Agents: Synthesis, In Vitro Evaluation, and Putative Mode of Action. Molecules, 27(22), 7794. [Link]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
-
Holder, I. A., & Neely, A. N. (1994). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human cells. Burns, 20(5), 426-429. [Link]
-
Sravanthi, M., & Manjula, A. (2016). Synthesis and antimicrobial activity of 5-aminoquinoline and 3-aminophenol derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 5(8), 1645-1653. [Link]
-
Wikipedia. (2024). Quinolone antibiotic. [Link]
-
Espinel-Ingroff, A., et al. (2007). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 45(5), 1541-1547. [Link]
-
Al-Zoubi, R. M., et al. (2023). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Precision Chemistry, 1(1), 1-13. [Link]
-
bioMérieux. (2019). ANTIMICROBIAL SUSCEPTIBILITY TESTING: A practical guide for clinicians. [Link]
-
Wikipedia. (2023). Minimum bactericidal concentration. [Link]
-
Arslan, N. B., et al. (2023). Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives. Scientific Reports, 13(1), 1686. [Link]
-
Bush, N. G., et al. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5662. [Link]
-
Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). [Link]
-
World Organisation for Animal Health. (2021). Antimicrobial susceptibility testing (Broth microdilution method). [Link]
-
Li, X., et al. (2021). Synthesis and antimicrobial evaluation of novel quaternary quinolone derivatives with low toxicity and anti-biofilm activity. European Journal of Medicinal Chemistry, 221, 113529. [Link]
-
Aryal, S. (2021). Antimicrobial activity by Agar well diffusion. Chemistry Notes. [Link]
-
NUI Galway. (2019, May 28). Determination of Minimum Inhibitory Concentration (MIC) [Video]. YouTube. [Link]
-
CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. [Link]
-
Kumar, R., et al. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Journal of Pharmaceutical Research International, 33(3), 1-4. [Link]
-
Correia, S., et al. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551-559. [Link]
-
Al-Waili, N., et al. (2012). A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. Molecules, 17(10), 12269-12292. [Link]
-
Van de Vyver, T., et al. (2021). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Molecules, 26(21), 6432. [Link]
-
World Organisation for Animal Health. (2011). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of action of and resistance to quinolones. Biochemistry, 53(10), 1565-1574. [Link]
-
MI - Microbiology. (n.d.). Broth Microdilution. [Link]
-
Dr. Rejoice Samuel. (2020, November 1). Agar well diffusion assay [Video]. YouTube. [Link]
-
IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (2024). Clinical Breakpoint Tables. [Link]
-
de Souza, M. V. N. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules, 24(23), 4307. [Link]
-
Mechanisms in Medicine. (2011, March 29). Fluoroquinolones: Mechanisms of Action and Resistance [Video]. YouTube. [Link]
-
Patel, D. A., et al. (2016). Synthesis and In Vitro Antimicrobial Evaluation of New Quinolone Based 2-Arylamino Pyrimidines. Phosphorus, Sulfur, and Silicon and the Related Elements, 191(11-12), 1436-1441. [Link]
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]
-
Chen, Y.-L., et al. (2001). Synthesis and Antibacterial Evaluation of Certain Quinolone Derivatives. Journal of Medicinal Chemistry, 44(14), 2374-2377. [Link]
Sources
- 1. Synthesis and antimicrobial evaluation of novel quaternary quinolone derivatives with low toxicity and anti-biofilm activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. microbiologyresearch.org [microbiologyresearch.org]
- 7. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistnotes.com [chemistnotes.com]
- 12. mdpi.com [mdpi.com]
- 13. pdb.apec.org [pdb.apec.org]
- 14. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Broth Microdilution | MI [microbiology.mlsascp.com]
- 16. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. idexx.dk [idexx.dk]
- 18. microbe-investigations.com [microbe-investigations.com]
- 19. rr-asia.woah.org [rr-asia.woah.org]
- 20. emerypharma.com [emerypharma.com]
- 21. bmglabtech.com [bmglabtech.com]
- 22. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 23. microchemlab.com [microchemlab.com]
Application Notes & Protocols: A Researcher's Guide to the In Vivo Preparation of 5-Amino-3,4-dihydroquinolin-2(1H)-one
Introduction: The Significance of 5-Amino-3,4-dihydroquinolin-2(1H)-one
This compound is a heterocyclic compound belonging to the dihydroquinolinone class. This scaffold is of significant interest in medicinal chemistry, appearing in numerous bioactive molecules and natural products[1]. Specifically, this compound serves as a key intermediate in the synthesis of more complex molecules, including potent inhibitors of poly (ADP-ribose) polymerase (PARP). PARP inhibitors are a targeted therapy for cancers with deficiencies in DNA repair mechanisms, such as those with BRCA gene mutations[2]. Given its foundational role in the development of potential therapeutics, a robust and reproducible methodology for its preparation for in vivo evaluation is paramount.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals. It details a validated workflow from chemical synthesis and purification to analytical characterization and formulation for preclinical animal studies. The protocols herein are designed to ensure the highest standards of quality, purity, and safety, forming a self-validating system for generating reliable in vivo data.
Part 1: Synthesis of High-Purity this compound
Step 1: Synthesis of 5-Nitro-3,4-dihydroquinolin-2(1H)-one (Intermediate)
The foundational step is the regioselective nitration of 3,4-dihydroquinolin-2(1H)-one. Nitration of aromatic systems is a classic electrophilic aromatic substitution. The conditions must be carefully controlled to favor mono-nitration at the desired position and avoid side products. The use of a mixed acid system (sulfuric and nitric acid) at low temperatures is a standard method for such transformations[5].
Protocol 1: Nitration of 3,4-dihydroquinolin-2(1H)-one
-
Reaction Setup: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (H₂SO₄, 5 equivalents).
-
Cooling: Cool the flask in an ice-salt bath to maintain a temperature of 0 to 5°C.
-
Substrate Addition: Slowly add 3,4-dihydroquinolin-2(1H)-one (1 equivalent) to the cooled sulfuric acid while stirring. Ensure the temperature does not exceed 10°C.
-
Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 equivalents) to concentrated sulfuric acid (2 equivalents) while cooling in an ice bath.
-
Nitration: Add the nitrating mixture dropwise from the dropping funnel to the reaction flask over 30-60 minutes. Critically, maintain the internal temperature between 0 and 5°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude nitro product.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water until the washings are neutral (pH ~7).
-
Drying: Dry the collected solid (5-Nitro-3,4-dihydroquinolin-2(1H)-one) under vacuum. The product can be used in the next step, often without further purification.
Step 2: Catalytic Hydrogenation to this compound
Catalytic hydrogenation is a clean and efficient method for the reduction of an aromatic nitro group to an amine. Palladium on carbon (Pd/C) is a widely used and effective catalyst for this transformation[3].
Protocol 2: Reduction of the Nitro Intermediate
-
Reaction Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus), add the crude 5-Nitro-3,4-dihydroquinolin-2(1H)-one (1 equivalent) and a suitable solvent such as methanol (MeOH) or ethyl acetate (EtOAc).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol %).
-
Hydrogenation: Seal the vessel, purge with nitrogen gas, and then introduce hydrogen gas (H₂) to the desired pressure (e.g., 50 psi).
-
Reaction: Stir the mixture vigorously at room temperature under the hydrogen atmosphere.
-
Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. The reaction progress can also be checked by TLC or LC-MS.
-
Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
Sources
- 1. mdpi.com [mdpi.com]
- 2. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 3. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 4. US2344244A - Catalytic hydrogenation of nitro compounds - Google Patents [patents.google.com]
- 5. US3941815A - Process for the preparation of 5-nitro-1,4-naphthoquinone - Google Patents [patents.google.com]
Application Notes and Protocols for Cell-Based Cytotoxicity Testing of Dihydroquinolinone Compounds
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of cell-based assays to evaluate the cytotoxicity of dihydroquinolinone compounds. Dihydroquinolinones represent a promising class of heterocyclic molecules with demonstrated potential in medicinal chemistry, particularly in oncology.[1][2][3] Assessing the cytotoxic profile of these novel compounds is a critical step in the preclinical drug discovery process, enabling the identification of potent candidates and the elimination of overly toxic entities.[4][5] This guide moves beyond simple procedural lists to provide the underlying principles, strategic rationale, and detailed, field-tested protocols for a multi-tiered approach to cytotoxicity assessment. We will cover initial viability screening, elucidation of the mechanism of cell death, and confirmatory secondary assays, ensuring a robust and reliable characterization of your compounds.
Introduction: The Imperative for Robust Cytotoxicity Profiling
The journey of a potential therapeutic agent from the bench to the clinic is contingent on a thorough understanding of its biological activity and safety profile. Cytotoxicity assays are fundamental to this process, offering the first critical glimpse into how a compound affects cellular health.[4] These assays measure a range of cellular parameters, from metabolic activity and membrane integrity to the activation of specific death pathways.
For a compound class like dihydroquinolinones, which may be intended to selectively kill cancer cells, it is not enough to know if a compound is toxic. We must also understand how it is toxic. Distinguishing between a cytostatic effect (growth inhibition) and a cytotoxic effect (cell death) is paramount.[6][7][8] Furthermore, identifying the specific mechanism of cell death—such as apoptosis (programmed cell death) or necrosis (uncontrolled cell lysis)—provides invaluable insight into the compound's mechanism of action and potential therapeutic window.[9] Several studies have already indicated that certain quinolinone derivatives exert their anticancer effects by inducing apoptosis, making this a key pathway to investigate.[10]
This guide presents a strategic, tiered workflow designed to efficiently screen compounds and then deeply characterize the cytotoxic mechanism of promising leads.
A Strategic Workflow for Cytotoxicity Assessment
A tiered approach is the most resource-effective and scientifically rigorous method for evaluating a library of novel dihydroquinolinone compounds. This strategy uses high-throughput, cost-effective assays for initial screening and reserves more complex, mechanism-specific assays for the most promising candidates.
Caption: Tiered workflow for assessing dihydroquinolinone cytotoxicity.
Tier 1: Primary Viability & Metabolic Health Assays
The goal of this initial phase is to rapidly screen compounds to determine their dose-dependent effect on cell viability and calculate the half-maximal inhibitory concentration (IC50). Assays in this tier measure general metabolic activity, which serves as a proxy for the number of living cells.
MTT Assay (Tetrazolium Salt Reduction)
Principle: The MTT assay is a colorimetric method that measures the reduction of a yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[11][12] This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of metabolically active cells.[12] The amount of formazan produced is proportional to the number of viable cells.
Causality & Rationale: This assay is a workhorse in cytotoxicity screening due to its cost-effectiveness and simple protocol. It provides a robust measure of mitochondrial health, which is often compromised early in the cell death process. For dihydroquinolinones, which may target cellular metabolism or induce mitochondrial stress, this is an excellent primary endpoint. It has been successfully used to evaluate the cytotoxicity of dihydroquinazolinone derivatives.[1][2][3]
Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (see Table 1) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the dihydroquinolinone compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). The cytotoxic effects of these compounds are often time-dependent.[1]
-
MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[7][13]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Visually inspect for the formation of purple precipitate in the wells.
-
Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the crystals.
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
ATP-Based Luminescence Assay
Principle: This homogeneous assay quantifies intracellular ATP, the primary energy currency of the cell.[14] The number of viable cells is directly proportional to the amount of ATP present. The assay reagent contains a detergent to lyse the cells, releasing the ATP, along with luciferase and its substrate, D-luciferin. In the presence of ATP, luciferase catalyzes the oxidation of D-luciferin, producing a luminescent signal.[15][16]
Causality & Rationale: ATP levels deplete very rapidly upon cell death, making this one of the most sensitive and rapid methods for assessing viability. Its "add-mix-read" format is highly amenable to high-throughput screening (HTS). This assay is an excellent orthogonal method to confirm hits from an MTT screen, as it relies on a different biological marker and is less prone to interference from colored compounds.
Protocol: ATP-Based Assay (e.g., CellTiter-Glo®)
-
Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol, typically using white-walled, opaque 96-well plates to maximize the luminescent signal.[13]
-
Reagent Equilibration: Equilibrate the ATP assay reagent to room temperature before use.
-
Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes. Add a volume of ATP reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a plate luminometer.
-
Data Analysis: Calculate the percentage of viability relative to the vehicle control and determine the IC50 value as described for the MTT assay.
| Parameter | MTT Assay | ATP-Based Assay |
| Principle | Mitochondrial Reductase Activity | Intracellular ATP Quantification |
| Detection | Colorimetric (Absorbance) | Luminescent |
| Throughput | High | Very High (Homogeneous) |
| Sensitivity | Good | Excellent |
| Pros | Inexpensive, well-established | Fast, highly sensitive, fewer steps |
| Cons | Multiple steps, potential interference from colored/reducing compounds | More expensive, signal can be transient |
Table 1: Comparison of Primary Viability Assays.
Tier 2: Elucidating the Mechanism of Cell Death
Once "hit" compounds are identified and their IC50 values are confirmed, the next crucial step is to determine how they are killing the cells. The two primary modes of cell death are necrosis and apoptosis.
Lactate Dehydrogenase (LDH) Release Assay (Necrosis)
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is rapidly released into the culture medium upon the loss of cell membrane integrity, a hallmark of necrosis.[17][18] The assay measures the activity of this released LDH through a coupled enzymatic reaction where LDH converts lactate to pyruvate, generating NADH.[17] This NADH then reduces a tetrazolium salt (like INT or WST) to a colored formazan product, which can be measured colorimetrically.[17][19]
Causality & Rationale: This assay directly measures cytotoxicity by quantifying cell lysis.[17] It is an ideal counterpart to the metabolic assays from Tier 1. If a dihydroquinolinone compound causes a decrease in metabolic activity (MTT/ATP) and a corresponding increase in LDH release, it strongly suggests a necrotic or late apoptotic mechanism involving membrane rupture.
Protocol: LDH Release Assay
-
Cell Seeding & Treatment: Plate and treat cells as described in the MTT protocol (steps 1-3) in a standard clear 96-well plate.
-
Establish Controls: It is critical to include three types of controls:
-
Vehicle Control: Cells treated with vehicle only (measures spontaneous LDH release).
-
Maximum Release Control: Cells treated with a lysis solution (provided in most kits) 30 minutes before the assay endpoint.
-
Medium Background Control: Culture medium without cells.
-
-
Sample Collection: Centrifuge the plate at ~250 x g for 5 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a fresh flat-bottom 96-well plate.
-
Assay Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture (e.g., 50 µL) to each well of the new plate containing the supernatant.
-
Incubation & Stop: Incubate at room temperature for 30 minutes, protected from light. Add the stop solution provided in the kit.
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Data Analysis: First, subtract the medium background absorbance from all other readings. Then, calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-Treated LDH - Vehicle Control LDH) / (Maximum Release LDH - Vehicle Control LDH)] * 100
Caspase-3/7 Activation Assay (Apoptosis)
Principle: A key event in the apoptotic cascade is the activation of executioner caspases, particularly Caspase-3 and Caspase-7.[20] These enzymes cleave specific cellular substrates, leading to the orderly dismantling of the cell. This assay uses a pro-luminescent or pro-fluorescent substrate containing the DEVD peptide sequence, which is the recognition motif for Caspase-3/7.[21] When activated caspases cleave the substrate, a reporter molecule is released, generating a measurable signal.[20][21]
Causality & Rationale: This assay provides a direct and specific measure of apoptosis induction.[22] If a dihydroquinolinone compound activates Caspase-3/7 at concentrations consistent with its IC50, it is a strong indicator that the compound triggers programmed cell death. This is a critical piece of information for anticancer drug development, where inducing apoptosis is often the desired mechanism.
Sources
- 1. Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. opentrons.com [opentrons.com]
- 5. Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 9. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. ATP Assays | What is an ATP Assay? [promega.sg]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 18. LDH cytotoxicity assay [protocols.io]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Enhancing the Solubility of 5-Amino-3,4-dihydroquinolin-2(1H)-one for In Vitro Assays
Introduction
5-Amino-3,4-dihydroquinolin-2(1H)-one is a versatile quinolinone derivative that serves as a key building block in medicinal chemistry and drug discovery. Researchers frequently utilize this compound in a variety of biochemical and cell-based assays. However, a significant technical hurdle often encountered is its inherently low aqueous solubility. This poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable assay results.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols to effectively enhance the solubility of this compound, ensuring the integrity and reproducibility of your experimental data.
Section 1: Compound Profile & The Solubility Challenge
Understanding the physicochemical properties of this compound is the first step in overcoming solubility issues. Its structure, containing a bicyclic aromatic system and a lactam functional group, contributes to a rigid, relatively nonpolar character, leading to poor affinity for aqueous solvents.
However, the key to unlocking its solubility lies in the primary amino group at the 5-position. This group is basic and can be protonated under acidic conditions, a property we can exploit to our advantage.
| Property | Value | Source |
| CAS Number | 58130-38-4 | [1][2] |
| Molecular Formula | C₉H₁₀N₂O | [3] |
| Molecular Weight | 162.19 g/mol | [3] |
| Appearance | Off-white to yellow solid | [1] |
| Melting Point | 135.5 °C | [1] |
| Predicted pKa | 14.47 (amide), ~4-5 (aromatic amine) | [1] |
Section 2: Frequently Asked Questions (FAQs)
Q1: My compound precipitated immediately when I added my DMSO stock to the cell culture media. What happened?
A: This is a classic sign of exceeding the aqueous solubility limit of the compound. While this compound may be soluble at high concentrations in 100% DMSO, its solubility dramatically decreases when diluted into a predominantly aqueous environment like cell culture media[4][5]. The DMSO acts as an excellent solvent, but upon dilution, water becomes the primary solvent, and if the compound's concentration is above its aqueous solubility limit, it will crash out of solution.
Q2: What is the best solvent for making a high-concentration stock solution?
A: Dimethyl sulfoxide (DMSO) is the recommended starting solvent for preparing stock solutions due to its high solubilizing power for a wide range of organic molecules[6]. A stock concentration of 10-50 mM in 100% DMSO is typically achievable and provides a good starting point for serial dilutions[7].
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A: Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity. However, this is cell-line dependent, and some sensitive assays or primary cells may show stress at concentrations as low as 0.1%. It is crucial to determine the tolerance of your specific cell line and to always include a vehicle control (media with the same final DMSO concentration as your test article) in your experiments to account for any solvent-induced effects[8].
Q4: Can I just heat the media or use a vortex to get my compound to dissolve?
A: While gentle warming and vortexing can help dissolve a compound initially, they do not increase its thermodynamic solubility limit. If the compound has precipitated, it is because the solution is supersaturated. Any energy input might temporarily dissolve it, but it will likely precipitate again over time, especially during incubation at 37°C. This can lead to inconsistent and non-reproducible results. The methods described below provide more robust and stable solutions.
Q5: How do I properly prepare a vehicle control?
A: A vehicle control is essential for differentiating the effects of the compound from the effects of the solvent system. To prepare it, perform the exact same dilution steps you used for your test compound, but using only the solvent (the "vehicle") without the compound. For example, if you add 2 µL of a 10 mM compound stock in DMSO to 1 mL of media, your vehicle control would be 2 µL of 100% DMSO added to 1 mL of media.
Section 3: A Systematic Approach to Solubility Enhancement
Before proceeding to advanced methods, it is critical to follow a logical workflow to identify the simplest effective solubilization strategy. This ensures you do not introduce unnecessary complexity or potentially confounding variables into your assay system.
Section 4: Detailed Protocols & Troubleshooting
Method 1: The Standard Approach - High-Concentration DMSO Stock
This method is the universal starting point for any new compound. The goal is to keep the final concentration of the organic solvent in the assay as low as possible while ensuring the compound remains in solution.
Protocol: Preparation and Dilution of DMSO Stock
-
Stock Preparation: Weigh out a precise amount of this compound powder and dissolve it in 100% anhydrous DMSO to make a high-concentration stock (e.g., 10 mM). Use of a vortex and brief sonication in a water bath can aid dissolution[7]. Store this stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Intermediate Dilution (Optional): If your final assay concentrations are very low (e.g., in the nanomolar range), it may be necessary to first make an intermediate dilution of your stock solution in 100% DMSO.
-
Final Dilution: Directly add the required small volume of the DMSO stock to your final assay buffer or media. It is critical to add the stock solution to the aqueous medium while vortexing or mixing to ensure rapid dispersion, which can help prevent localized high concentrations that lead to precipitation.
Troubleshooting:
-
Issue: Compound precipitates upon final dilution.
-
Causality: The final concentration exceeds the compound's solubility in the assay medium, even with a small percentage of DMSO.
-
Solution 1: Decrease the final test concentration. Your compound may simply not be soluble enough for testing at high concentrations with this method.
-
Solution 2: If the final concentration cannot be lowered, proceed to Method 2, 3, or 4.
Method 2: pH Modification
This strategy leverages the basicity of the 5-amino group. By lowering the pH, we can protonate this group to form a positively charged ammonium salt (R-NH₃⁺), which is significantly more water-soluble than the neutral free base. The solubility of compounds with amino groups is strongly dependent on pH[9][10][11].
Protocol: Acidic Stock Solution Preparation
-
Solvent Preparation: Prepare a sterile-filtered acidic solvent, such as 10 mM HCl in water or a 50 mM citrate buffer (pH 3.0).
-
Stock Preparation: Attempt to dissolve this compound directly in the acidic solvent to a concentration of 1-5 mM. Use sonication and gentle warming if necessary.
-
pH Verification: After adding the compound, check the pH of the stock solution. The buffering capacity of the solvent should keep the pH low.
-
Assay Dilution: Add the acidic stock to your final assay medium. Crucially, ensure the final pH of the assay medium does not shift significantly. The high buffering capacity of most cell culture media (e.g., bicarbonate, HEPES) can often neutralize the small amount of acid added.
Expert Insight & Causality: The goal is to dissolve the compound in the stock, not to acidify your entire assay. A 1:1000 dilution of a pH 3.0 stock into a pH 7.4 buffered medium will have a negligible effect on the final pH. However, this must be verified for your specific conditions. An unbuffered acidic stock (like HCl) is more likely to alter the final pH than a buffered one (like citrate).
Troubleshooting:
-
Issue: The final pH of the assay medium drops to a level that could impact cell health or enzyme activity.
-
Solution:
-
Increase the concentration of your acidic stock so a smaller volume is needed for the final dilution.
-
Ensure your final assay medium is strongly buffered (e.g., contains 20-25 mM HEPES).
-
Perform a preliminary test by adding the acidic vehicle to your medium and measuring the final pH before committing to an experiment.
-
Method 3: Co-solvents
Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds[12][13][14]. This is a powerful technique but requires careful optimization to avoid solvent-induced toxicity.
| Co-Solvent | Typical Max % in Cell Assays | Notes |
| PEG 400 | 1-2% | A polymer, can increase viscosity. Generally low toxicity.[15] |
| Propylene Glycol | 0.5-1% | Common pharmaceutical excipient; low toxicity.[16] |
| Ethanol | < 0.5% | Can induce cellular stress responses; use with caution. |
Protocol: Co-Solvent Formulation This protocol is adapted from common formulation strategies used to enhance the solubility of poorly soluble drugs for in vivo and in vitro studies[17][18].
-
Prepare Vehicle: Create a sterile vehicle mixture. A common starting point is a formulation containing DMSO and PEG 400. For example: 10% DMSO / 40% PEG 300 / 5% Tween-80 / 45% saline[17]. For cell-based assays, a simpler vehicle like 10% DMSO / 90% Saline with 20% SBE-β-CD can be used[18]. A simpler starting point for in vitro screening is to prepare the stock in a mixture of DMSO and PEG 400 (e.g., 1:1 v/v).
-
Dissolve Compound: Dissolve this compound in the co-solvent vehicle to the desired stock concentration.
-
Dilute to Final Concentration: Add the stock solution to the assay medium, ensuring the final concentration of all co-solvents is below their cytotoxic limits.
Troubleshooting:
-
Issue: Cytotoxicity is observed in the vehicle control.
-
Solution: The final concentration of one or more co-solvents is too high. Reduce the concentration by making a more concentrated stock or reformulating the vehicle with a less toxic co-solvent.
-
Issue: Compound still precipitates.
-
Solution: The solubilizing capacity of the chosen system is insufficient. Try altering the ratios of the co-solvents or proceed to Method 4.
Method 4: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like this compound, forming an "inclusion complex" that is water-soluble[][20][21]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are highly soluble and commonly used derivatives[22].
Protocol: Cyclodextrin Complexation
-
Prepare Cyclodextrin Solution: Dissolve HP-β-CD or SBE-β-CD in your assay buffer or water to a concentration of 10-20% (w/v). Gentle warming (to 40-50°C) can aid dissolution. Allow the solution to cool to room temperature.
-
Add Compound: Add the powdered this compound directly to the cyclodextrin solution. Alternatively, add a small volume of a concentrated DMSO stock of the compound to the cyclodextrin solution.
-
Equilibrate: Tightly seal the container and mix the solution overnight at room temperature on a shaker or rotator. This allows time for the compound to enter the cyclodextrin cavity and form a stable complex.
-
Filter (Optional but Recommended): To ensure you have a true solution of the complex, filter the final preparation through a 0.22 µm syringe filter to remove any undissolved, non-complexed compound. The concentration of the filtered stock should be verified analytically (e.g., by HPLC-UV).
-
Use in Assay: The resulting clear solution can be used directly or diluted further in the assay medium.
Expert Insight & Causality: Cyclodextrin complexation is a powerful method because it creates a molecular dispersion of the drug in water without relying on organic solvents in the final medium. This is often the best choice for sensitive cell-based assays where solvent toxicity is a primary concern. The filtration step is crucial for ensuring that the observed biological effect comes from the soluble complex, not from a fine suspension of undissolved particles.
Troubleshooting:
-
Issue: The compound does not appear to dissolve even after overnight incubation.
-
Solution 1: Increase the concentration of the cyclodextrin.
-
Solution 2: Try a different type of cyclodextrin (e.g., switch from HP-β-CD to SBE-β-CD).
-
Solution 3: Gently warm the mixture during equilibration (e.g., to 37°C), as complexation can be temperature-dependent.
Section 5: Summary of Methods & Best Practices
| Method | Principle | Pros | Cons | Best For... |
| DMSO Stock | Solubilization in organic solvent | Simple, fast, universally applicable starting point. | Risk of precipitation on dilution; potential for solvent toxicity. | Initial screening at low µM concentrations. |
| pH Modification | Salt formation | Can dramatically increase solubility; introduces minimal excipients. | Requires careful control of final assay pH; only works for ionizable compounds. | Biochemical assays or well-buffered cell-based systems. |
| Co-solvents | Reducing solvent polarity | Can achieve high concentrations. | Requires careful optimization to avoid cytotoxicity; can alter assay performance. | Formulations where higher compound concentrations are required. |
| Cyclodextrins | Inclusion complexation | Creates a true aqueous solution; very low toxicity. | More complex preparation; may require analytical validation of concentration. | Sensitive cell-based assays or when organic solvents must be avoided. |
Final Checklist for Success:
-
Always validate the solubility visually under a microscope. Look for crystalline precipitates.
-
Always include a vehicle control to account for solvent effects.
-
Always determine the maximum tolerated solvent concentration for your specific assay system.
-
Whenever possible, prepare fresh dilutions from your stock solution for each experiment.
-
Consider analytically verifying the concentration of your final stock solutions, especially after complexation and filtration steps.
References
-
Karimi-Jafari, M., et al. (2018). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Journal of Pharmaceutical Investigation, 48, 495-504. Retrieved from [Link]
-
Popescu, A. M., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Biomedicines, 11(9), 2499. Retrieved from [Link]
-
Ferreira, L. A., et al. (2022). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Journal of Chemical & Engineering Data, 67(8), 2136-2144. Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]
-
Harvey, D. (2020). Preparing Solutions. Chemistry LibreTexts. Retrieved from [Link]
-
Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]
-
Clark, J. (2023). Solubility and pH of amines. Chemguide. Retrieved from [Link]
-
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]
-
DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Retrieved from [Link]
-
PubChem. (n.d.). 6-amino-3,4-dihydroquinolin-2(1H)-one. Retrieved from [Link]
-
Sravani, B., et al. (2020). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Properties of amines. Retrieved from [Link]
-
Sathesh Babu, P. R., & Kumar, S. A. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126. Retrieved from [Link]
-
ACS Publications. (2023). C–C Double Bond Cleavage of 2-Cyanoaryl Acrylamides for the Construction of 3-Hydroxyquinoline-2,4(1H,3H)-diones. The Journal of Organic Chemistry. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Retrieved from [Link]
-
ResearchGate. (2020). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Retrieved from [Link]
-
Bitesize Bio. (2021). Top Ten Tips for Making Stock Solutions. Retrieved from [Link]
-
Touro Scholar. (2015). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]
-
ResearchGate. (2025). What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80?. Retrieved from [Link]
-
Journal of Medical and Pharmaceutical and Allied Sciences. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Retrieved from [Link]
-
ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?. Retrieved from [Link]
-
MDPI. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Retrieved from [Link]
-
MDPI. (2021). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Retrieved from [Link]
-
ResearchGate. (2002). Solubilization by cosolvents. Establishing useful constants for the log-linear model. Retrieved from [Link]
-
University of Washington. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS. Retrieved from [Link]
-
ResearchGate. (n.d.). DMSO solubility and bioscreening. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). The Effects of pH on Solubility. Retrieved from [Link]
-
BEPLS. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Retrieved from [Link]
-
ChemBK. (2024). 5-amino-1MQ. Retrieved from [Link]
-
Agilent. (n.d.). GPC/SEC Troubleshooting and Good Practice. Retrieved from [Link]
-
ResearchGate. (2018). Drug stock solutions best practices?. Retrieved from [Link]
Sources
- 1. This compound | 58130-38-4 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. 6-amino-3,4-dihydroquinolin-2(1H)-one | C9H10N2O | CID 4912759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. issr.edu.kh [issr.edu.kh]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bepls.com [bepls.com]
- 15. scispace.com [scispace.com]
- 16. pnrjournal.com [pnrjournal.com]
- 17. researchgate.net [researchgate.net]
- 18. medchemexpress.com [medchemexpress.com]
- 20. scispace.com [scispace.com]
- 21. touroscholar.touro.edu [touroscholar.touro.edu]
- 22. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Side Reactions in Palladium-Catalyzed Dihydroquinolinone Synthesis
Welcome to the technical support center for palladium-catalyzed dihydroquinolinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic transformation. Here, we address common challenges and side reactions encountered during the synthesis of dihydroquinolinone scaffolds, providing in-depth, field-proven insights to optimize your experimental outcomes.
Introduction
The palladium-catalyzed synthesis of dihydroquinolinones, a core scaffold in many pharmaceuticals, is a versatile and widely adopted methodology. However, like many transition metal-catalyzed reactions, it is not without its challenges. Suboptimal reaction conditions can lead to a variety of side reactions, resulting in low yields, impure products, and difficulties in purification. This guide provides a structured approach to troubleshooting these issues, grounded in mechanistic principles to empower you to make informed decisions in your research.
Troubleshooting Guide: Common Issues and Solutions
This section is organized by common experimental observations. Each issue is addressed in a question-and-answer format to provide direct and actionable advice.
Issue 1: Low or No Product Yield
Question: My reaction is showing very low conversion to the desired dihydroquinolinone. What are the primary factors I should investigate?
A low yield is a common issue that can stem from several factors, from reagent quality to catalyst activity. A systematic approach to troubleshooting is crucial for identifying the root cause.
Initial Checks:
-
Reagent Integrity: Ensure the purity and dryness of your starting materials, particularly the aryl halide and the amine precursor. Solvents must be anhydrous, as water can interfere with the catalytic cycle.
-
Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen. Ensure your reaction is thoroughly degassed and maintained under a robust inert atmosphere (Argon or Nitrogen) throughout the experiment.[1]
Catalyst System Optimization:
If the initial checks do not resolve the issue, the next step is to scrutinize the catalyst system. The interplay between the palladium precursor, ligand, and base is critical for a successful reaction.
-
Palladium Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are common choices, their in-situ reduction to the active Pd(0) species can be inefficient. Consider using pre-formed Pd(0) catalysts or specialized pre-catalysts that are designed for more reliable activation.[2]
-
Ligand Selection: The choice of phosphine ligand is paramount. For intramolecular C-N bond formation (Buchwald-Hartwig type cyclization), bulky, electron-rich ligands are often required to promote reductive elimination and stabilize the catalytic species. If your current ligand is not performing well, consider screening a panel of ligands with varying steric and electronic properties. For instance, bidentate ligands like DPPP have shown increased efficiency in certain dihydroquinoline syntheses.[3]
-
Base Compatibility: The base not only facilitates the deprotonation of the amine but also influences the overall catalytic activity. A base that is too weak may not be effective, while an overly strong base can lead to catalyst decomposition or undesired side reactions. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base should be optimized for your specific substrate and solvent system.[3]
Issue 2: Formation of Dehalogenated Starting Material
Question: I am observing a significant amount of the dehalogenated aryl starting material as a major byproduct. What is causing this, and how can I prevent it?
Reductive dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions where the aryl halide is reduced to the corresponding arene.
Mechanistic Insight:
This side reaction can occur through several pathways, often involving the palladium hydride species (Pd-H) that can arise from β-hydride elimination or from reactions with trace water or other proton sources. This Pd-H species can then reductively eliminate with the aryl group to form the dehalogenated byproduct.
Troubleshooting Strategies:
-
Optimize Solvent and Base: The choice of solvent and base can significantly impact the rate of reductive dehalogenation. Aprotic, non-coordinating solvents are generally preferred. Ensure your base is thoroughly dried, as residual water can be a proton source.
-
Ligand Modification: The ligand can influence the stability of the catalytic intermediates and their propensity to undergo side reactions. Switching to a more sterically hindered ligand can sometimes disfavor the pathway leading to reductive dehalogenation.
-
Additives: In some cases, the addition of a hydrogen scavenger can mitigate this side reaction. However, this should be approached with caution as it can also interfere with the desired catalytic cycle.
Issue 3: Competing β-Hydride Elimination
Question: My reaction is yielding a mixture of the desired dihydroquinolinone and an unsaturated byproduct, suggesting β-hydride elimination is occurring. How can I suppress this side reaction?
β-hydride elimination is a fundamental step in many palladium-catalyzed reactions, but in the context of dihydroquinolinone synthesis, it can be a detrimental side reaction leading to undesired olefinic byproducts.[4] This occurs when an alkylpalladium intermediate has a hydrogen atom on the carbon β to the palladium center.
Mechanistic Rationale:
The palladium catalyst can abstract this β-hydrogen, leading to the formation of a palladium-hydride species and an alkene. To favor the desired C-N bond formation (reductive elimination), the rate of reductive elimination must be significantly faster than the rate of β-hydride elimination.
dot
Caption: Competing pathways from the key palladium intermediate.
Troubleshooting Strategies:
-
Ligand Choice is Critical: The electronic and steric properties of the phosphine ligand have a profound impact on the relative rates of reductive elimination and β-hydride elimination.
-
Bulky, Electron-Rich Ligands: These ligands generally accelerate the rate of C-N reductive elimination, outcompeting β-hydride elimination. Examples include Buchwald-type biaryl phosphine ligands.
-
Bite Angle: For bidentate ligands, a wider bite angle can promote reductive elimination.
-
-
Substrate Design: If possible, modify the substrate to remove β-hydrogens or to make their abstraction more difficult. For example, using substrates that lack β-hydrogens is the most direct way to avoid this side reaction.[4]
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the desired reductive elimination pathway, as β-hydride elimination often has a higher activation energy.
-
Additives: Certain additives have been reported to suppress β-hydride elimination by stabilizing the key alkylpalladium intermediate. For instance, the coordination of an N-sulfonyl oxygen has been suggested to stabilize the intermediate and prevent β-elimination.[5]
| Parameter | Effect on β-Hydride Elimination | Recommended Action |
| Ligand | Bulky, electron-donating ligands accelerate reductive elimination. | Screen ligands like XPhos, SPhos, or Josiphos derivatives. |
| Temperature | Higher temperatures can favor β-hydride elimination. | Optimize for the lowest effective temperature. |
| Substrate | Presence of β-hydrogens is a prerequisite. | If possible, design substrates lacking β-hydrogens. |
Issue 4: Formation of Homocoupled Byproducts
Question: I am observing the formation of biaryl byproducts from the homocoupling of my aryl halide starting material. How can I minimize this?
Homocoupling of the aryl halide is a common side reaction that consumes the starting material and complicates purification.
Mechanistic Considerations:
This side reaction can be promoted by several factors, including the presence of oxygen, high catalyst loading, or suboptimal ligand choice. In some cases, the solvent itself can act as a reductant, leading to the formation of Pd(0) species that can participate in homocoupling.[6]
Troubleshooting Protocol:
-
Strictly Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas.
-
Optimize Catalyst Loading: While a higher catalyst loading might seem beneficial for conversion, it can sometimes increase the rate of side reactions. Titrate the catalyst loading to find the optimal balance between reaction rate and selectivity.
-
Ligand-to-Palladium Ratio: The ratio of ligand to palladium can be crucial. An excess of ligand can sometimes help to suppress side reactions by ensuring the palladium center remains coordinated and less prone to aggregation or unwanted reactivity.
-
Choice of Base and Solvent: As with other side reactions, the base and solvent play a role. A screen of different conditions may be necessary to identify a combination that disfavors homocoupling.
Frequently Asked Questions (FAQs)
Q1: Can I use an aryl chloride as a starting material for dihydroquinolinone synthesis?
Aryl chlorides are generally less reactive than the corresponding bromides or iodides in palladium-catalyzed aminations.[1] However, with the development of highly active catalyst systems, their use is becoming more common. Success with aryl chlorides typically requires:
-
Highly active, electron-rich, and sterically hindered ligands: Buchwald-type ligands are often necessary to achieve efficient oxidative addition of the C-Cl bond.
-
Stronger bases and higher reaction temperatures: These conditions are often required to overcome the higher activation barrier for C-Cl bond cleavage.
Q2: My palladium catalyst appears to be deactivating over the course of the reaction. What are the common causes of catalyst deactivation?
Catalyst deactivation can occur through several mechanisms:
-
Aggregation to Palladium Black: The active Pd(0) species can aggregate to form inactive palladium nanoparticles (palladium black). This is often promoted by high temperatures or insufficient ligand concentration. The use of robust ligands that strongly coordinate to the palladium center can help prevent this.[7]
-
Oxidation of Phosphine Ligands: Phosphine ligands can be oxidized, particularly if trace oxygen is present. This leads to the formation of phosphine oxides, which are poor ligands for palladium.
-
Reaction with Substrates or Products: In some cases, the catalyst can be deactivated by coordination to the product or byproducts, or by undergoing undesired reactions with functional groups on the starting materials.
Q3: How do I choose the optimal solvent for my reaction?
The choice of solvent can influence reaction rates, selectivity, and catalyst stability. Common solvents for palladium-catalyzed dihydroquinolinone synthesis include:
-
Aprotic polar solvents: Dioxane, THF, and DMF are frequently used.
-
Aromatic hydrocarbons: Toluene and xylene are also common choices, particularly for higher temperature reactions.
The optimal solvent is highly substrate-dependent and should be determined experimentally. It is important to use high-purity, anhydrous solvents to avoid introducing water or other impurities that can interfere with the reaction.
Q4: Is it possible to perform an intramolecular Heck reaction to form the dihydroquinolinone ring?
Yes, the intramolecular Heck reaction is a viable strategy for the synthesis of dihydroquinolinones.[8] This typically involves the cyclization of an N-alkenyl-substituted o-haloaniline derivative. Key considerations for a successful intramolecular Heck reaction include:
-
Regioselectivity: Controlling the regioselectivity of the alkene insertion (exo- vs. endo-cyclization) is crucial. For the formation of a six-membered dihydroquinolinone ring, a 6-endo-trig cyclization is required. The choice of ligand and additives can influence this selectivity.[9][10]
-
β-Hydride Elimination: After the cyclization, the resulting alkylpalladium intermediate can undergo β-hydride elimination. The reaction conditions must be optimized to favor the desired product over potential elimination byproducts.
Experimental Protocols
General Procedure for a Palladium-Catalyzed Intramolecular Amination
dot
Caption: A generalized experimental workflow for Pd-catalyzed cyclization.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide precursor (1.0 equiv), the phosphine ligand (typically 1.2-2.0 equiv relative to palladium), and the base (typically 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with a high-purity inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the anhydrous solvent via syringe. Add the palladium precursor (typically 1-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
References
-
Kumar, P. R. S., et al. (2020). Facile Synthesis of Dihydroquinolines via Palladium Catalyzed Sequential Amination and Cyclisation of Morita‐Baylis‐Hillman Alcohols. ChemistrySelect, 5(42), 13598-13603. [Link]
-
Zhang, Y., et al. (2022). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. Catalysts, 12(1), 105. [Link]
-
Chen, C., et al. (2010). Palladium-catalyzed reductive homocoupling of aromatic halides and oxidation of alcohols. Dalton Transactions, 39(15), 3649-3656. [Link]
-
Li, J., et al. (2021). Pd-catalyzed intramolecular C–H activation for the synthesis of fused-1,2,3-triazole quinolines and dihydroquinolines. Organic & Biomolecular Chemistry, 19(3), 567-571. [Link]
-
van der Poel, S., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis, 11(5), 2963-2971. [Link]
-
Queiroz, M. J. R. P., et al. (2016). Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules, 21(10), 1337. [Link]
-
Li, B., et al. (2023). Catalyst-controlled 5-exo and 6-endo cyclization: regiodivergent access to indolinones and dihydroquinolinones. Organic Chemistry Frontiers, 10(11), 2735-2741. [Link]
-
Vitaku, E., et al. (2018). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. ACS Catalysis, 8(8), 7143-7149. [Link]
-
Quora. (2021). How to prevent beta hydride elimination. [Link]
-
Daugulis, O., et al. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 48(4), 1004-1017. [Link]
-
Wikipedia. (n.d.). β-Hydride elimination. [Link]
-
Wang, Z., et al. (2022). Pd-catalyzed enantioselective reductive Heck reaction of mono-fluoro, gem-difluoro, and trifluoromethyl tethered-alkenes. Chemical Communications, 58(84), 11843-11846. [Link]
-
de Souza, A. L. F., et al. (2021). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 8(19), 5486-5496. [Link]
-
Vickers, T. (2007). Intramolecular Heck Reactions with Dihydropyrans: Synthesis of (+/-)-Curcumene Ether. [Link]
-
Queiroz, M. J. R. P., et al. (2016). Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules, 21(10), 1337. [Link]
-
Macmillan Group. (2004). The Intramolecular Heck Reaction. [Link]
-
van der Poel, S., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Diva-portal.org. [Link]
-
Organic Chemistry Portal. (n.d.). Microwave-Assisted Palladium-Catalyzed Reductive Cyclization/Ring-Opening/Aromatization Cascade of Oxazolidines to Isoquinolines. [Link]
-
Wikipedia. (n.d.). Intramolecular Heck reaction. [Link]
-
ProtonGuru. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira) [Video]. YouTube. [Link]
-
Wang, X., et al. (2021). Palladium-catalyzed domino cyclization and C–H amination of 1,7-enynes toward N-containing fused quinolin-2(1H)-ones. Chemical Communications, 57(59), 7263-7266. [Link]
-
Trost, B. M., & Bunt, R. C. (1996). New insights into the mechanism of palladium-catalyzed allylic amination. Journal of the American Chemical Society, 118(9), 235-236. [Link]
-
ResearchGate. (n.d.). Palladium catalyzed annulations for the synthesis of tetrahydroquiolines and 1,4‐benzoxazepines. [Link]
-
Alexanian, E. J., et al. (2014). Endo-Selective Pd-Catalyzed Silyl Methyl Heck Reaction. Journal of the American Chemical Society, 136(51), 17684-17687. [Link]
-
ResearchGate. (n.d.). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. [Link]
-
Organic Chemistry Portal. (n.d.). Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines. [Link]
-
Wang, Y., et al. (2024). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. Molecules, 29(2), 346. [Link]
-
Chen, W., et al. (2018). Efficient Heterogeneous Palladium Catalysts in Oxidative Cascade Reactions. ACS Catalysis, 8(2), 1259-1276. [Link]
-
Wolska, J., et al. (2022). Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. Molecules, 27(24), 8740. [Link]
-
Kappe, C. O., et al. (2003). Microwave-assisted multistep synthesis of functionalized 4-arylquinolin-2(1H)-ones using palladium-catalyzed cross-coupling chemistry. The Journal of Organic Chemistry, 68(19), 7431-7434. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Facile Synthesis of Dihydroquinolines via Palladium Catalyzed Sequential Amination and Cyclisation of Morita‐Baylis‐Hillman Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 5. Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines [organic-chemistry.org]
- 6. Palladium-catalyzed reductive homocoupling of aromatic halides and oxidation of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient Heterogeneous Palladium Catalysts in Oxidative Cascade Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 9. Catalyst-controlled 5-exo and 6-endo cyclization: regiodivergent access to indolinones and dihydroquinolinones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: Stabilizing 5-Amino-3,4-dihydroquinolin-2(1H)-one in Solution
Welcome to the technical support guide for 5-Amino-3,4-dihydroquinolin-2(1H)-one. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming stability challenges encountered when working with this compound in solution. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments.
Introduction to this compound and its Stability Challenges
This compound is a versatile bicyclic scaffold containing a reactive aromatic amine and a lactam ring. While its structural features make it a valuable building block in medicinal chemistry, they also predispose it to degradation in solution. The primary challenges stem from the susceptibility of the aromatic amine to oxidation and the potential for hydrolysis of the lactam ring under certain conditions. These degradation pathways can lead to discoloration of solutions, formation of impurities, and a loss of desired biological activity.
This guide will walk you through the common stability issues, their underlying causes, and proven strategies to mitigate them.
Frequently Asked Questions (FAQs) & Troubleshooting
My solution of this compound is turning yellow/brown. What is causing this discoloration and how can I prevent it?
Answer:
The observed discoloration is a classic indicator of oxidation of the aromatic amine moiety. Aniline and its derivatives are well-known to be sensitive to atmospheric oxygen, often forming highly colored polymeric impurities. This process can be accelerated by exposure to light and the presence of metal ions.
Causality:
The lone pair of electrons on the nitrogen atom of the aromatic amine makes it susceptible to oxidation. This can proceed through a free-radical mechanism, leading to the formation of complex colored products.
Prevention Strategies:
-
Inert Atmosphere: Prepare and handle solutions under an inert atmosphere, such as nitrogen or argon. This can be achieved by degassing your solvent and blanketing the headspace of your container with an inert gas.
-
Solvent Choice: Use deoxygenated solvents. Solvents can be deoxygenated by sparging with an inert gas or by the freeze-pump-thaw method.
-
Light Protection: Aromatic amines can undergo photodegradation[1][2]. Store your solutions in amber vials or wrap your containers in aluminum foil to protect them from light.
-
Antioxidants: The addition of a small amount of an antioxidant can effectively quench the free radicals that initiate the oxidation cascade.
-
Recommended Antioxidants: Hindered phenolic antioxidants like Butylated Hydroxytoluene (BHT) or hindered amine light stabilizers (HALS) are effective choices[3][4]. Aromatic amine antioxidants can also be highly effective[5][6].
-
Starting Concentration: A typical starting concentration for BHT is 0.01-0.1% (w/v).
-
I'm observing precipitation in my aqueous solution of this compound over time. What is happening?
Answer:
Precipitation can be due to several factors, including poor solubility, degradation leading to insoluble products, or a change in pH affecting the ionization state of the molecule.
Troubleshooting Steps:
-
Verify Solubility: Ensure that you have not exceeded the solubility limit of the compound in your chosen solvent system. The predicted water solubility of this compound is relatively low.
-
pH Adjustment: The amino group is basic and will be protonated at acidic pH. The lactam amide is very weakly acidic. Changes in pH can significantly alter the solubility of the compound.
-
Degradation Products: The precipitate could be insoluble degradation products from oxidation, as discussed above.
How stable is the lactam ring to hydrolysis, and under what conditions should I be concerned?
Answer:
The six-membered lactam ring (a δ-lactam) in this compound is generally more stable to hydrolysis than smaller ring lactams like β-lactams found in penicillin antibiotics[10][11][12]. However, it is not completely inert and can undergo hydrolysis under harsh acidic or basic conditions.
Conditions Promoting Hydrolysis:
-
Strongly Acidic or Basic pH: Hydrolysis is catalyzed by both strong acids and strong bases. It's crucial to avoid prolonged exposure to extreme pH values.
-
Elevated Temperatures: As with most chemical reactions, the rate of hydrolysis increases with temperature.
Recommendations:
-
Maintain the pH of your solutions within a range of approximately 3 to 8.
-
For long-term storage, refrigeration (2-8°C) is recommended to slow down potential hydrolytic degradation[13].
What are the best practices for preparing and storing stock solutions of this compound?
Answer:
Proper preparation and storage are critical for maintaining the integrity of your compound.
Recommended Protocol for Stock Solution Preparation:
-
Solvent Selection: Choose a high-purity, anhydrous solvent in which the compound is readily soluble. Anhydrous DMSO or DMF are common choices for initial stock solutions.
-
Inert Atmosphere: Weigh the solid and dissolve it under a stream of nitrogen or in a glovebox to minimize exposure to air.
-
Degassed Solvents: Use solvents that have been previously degassed to remove dissolved oxygen.
-
Light Protection: Prepare the solution in an amber glass vial.
-
Antioxidant Addition (Optional but Recommended): Add an antioxidant like BHT to a final concentration of 0.01% (w/v).
Storage Recommendations:
| Storage Condition | Recommended For | Rationale |
| -20°C or -80°C | Long-term storage of stock solutions | Minimizes both oxidative and hydrolytic degradation. |
| 2-8°C | Short-term storage (days to weeks) | Slows degradation. Recommended for solid compound storage[13]. |
| Room Temperature | Not recommended for solutions | Increased risk of degradation. |
Aliquotting: It is best practice to aliquot your stock solution into smaller, single-use volumes. This avoids repeated freeze-thaw cycles which can introduce moisture and accelerate degradation.
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a general method for evaluating the stability of your compound under different conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, water, methanol)
-
Buffers of desired pH (e.g., phosphate, acetate)
-
HPLC system with a UV detector
-
C18 HPLC column
Procedure:
-
Prepare Test Solutions:
-
Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in different solvent systems and pH values you intend to test.
-
Include a control solution with an added antioxidant.
-
Prepare a "time zero" sample by immediately diluting an aliquot of each test solution to a suitable concentration for HPLC analysis.
-
-
Incubation:
-
Store aliquots of each test solution under various conditions (e.g., room temperature with light exposure, room temperature in the dark, 4°C in the dark, 40°C in the dark).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 0, 4, 8, 24, 48 hours, and 1 week), withdraw an aliquot from each test solution.
-
Dilute the aliquot to the same concentration as the "time zero" sample.
-
Analyze by HPLC.
-
-
HPLC Analysis:
-
Use a suitable mobile phase to achieve good separation of the parent compound from any potential degradants. A gradient method of water and acetonitrile with 0.1% formic acid or trifluoroacetic acid is a good starting point.
-
Monitor the chromatogram at the λmax of the compound.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the "time zero" sample.
-
Plot the percentage of the parent compound remaining versus time for each condition.
-
Visualizing Degradation Pathways and Workflows
Potential Degradation Pathways
Caption: Key degradation routes for the target compound.
Experimental Workflow for Stability Assessment
Caption: Step-by-step workflow for stability testing.
References
-
Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. Arch Pharm (Weinheim). Available at: [Link]
-
Mechanism of aniline photodegradation in an aqueous solution in the presence of TiO2. ResearchGate. Available at: [Link]
-
Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. ResearchGate. Available at: [Link]
-
Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. ACS Publications. Available at: [Link]
-
Evaluating the stability of synthetic cathinones in liquid urine and dried urine spots: impact of pH and storage conditions. PubMed. Available at: [Link]
-
Aromatic Amines Antioxidants. Performance Additives. Available at: [Link]
- Stabilized aromatic amines. Google Patents.
-
Visible-Light Photocatalytic Degradation of Aniline Blue by Stainless-Steel Foam Coated with TiO2 Grafted with Anthocyanins from a Maqui-Blackberry System. MDPI. Available at: [Link]
-
Stability and Reactivity of Aromatic Radical Anions in Solution with Relevance to Birch Reduction. Journal of the American Chemical Society. Available at: [Link]
-
Evaluating the stability of synthetic cathinones in liquid urine and dried urine spots: impact of pH and storage conditions. ResearchGate. Available at: [Link]
-
Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors. PubMed. Available at: [Link]
-
Antioxidant action mechanisms of hindered amine stabilisers. ResearchGate. Available at: [Link]
-
The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. Available at: [Link]
-
Aromatic Amines. SUNDARBAN MAHAVIDYALAYA. Available at: [Link]
-
Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. PMC - NIH. Available at: [Link]
-
β-Lactam. Wikipedia. Available at: [Link]
-
Pathways of Amino Acid Degradation. Biology LibreTexts. Available at: [Link]
-
3-Nitro-3,4-dihydro-2(1H)-quinolones. Excitatory amino acid antagonists acting at glycine-site NMDA and (RS)-alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors. PubMed. Available at: [Link]
-
Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. NIH. Available at: [Link]
-
Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors †. ResearchGate. Available at: [Link]
-
Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. PMC - PubMed Central. Available at: [Link]
-
What is the most efficient method to protect aromatic amines. apart from acetylation?. ResearchGate. Available at: [Link]
-
Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability. Helios Chemical. Available at: [Link]
-
Basicity of Disubstituted Aromatic Amines (Resonance / Mesomeric Effect). Chemistry Stack Exchange. Available at: [Link]
-
Hydrothermal Degradation of Amino Acids. PMC - NIH. Available at: [Link]
-
Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI. Available at: [Link]
-
Study the Photodegradation of Aniline Blue dye in Aqueous Phase by using Different Photocatalysts. Semantic Scholar. Available at: [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available at: [Link]
- Inhibition of amine oxidation. Google Patents.
-
Absorption spectra of photocatalytic degradation of Aniline Blue with... ResearchGate. Available at: [Link]
-
Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. PMC - PubMed Central. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. US20120271026A1 - Inhibition of amine oxidation - Google Patents [patents.google.com]
- 5. performanceadditives.us [performanceadditives.us]
- 6. nbinno.com [nbinno.com]
- 7. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. β-Lactam - Wikipedia [en.wikipedia.org]
- 13. This compound | 58130-38-4 [chemicalbook.com]
Technical Support Center: Troubleshooting Low Efficacy in Biological Assays with Quinolinones
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinolinone compounds. This guide is designed to provide in-depth troubleshooting strategies and address common challenges encountered during biological assays. Quinolinones are a versatile class of heterocyclic compounds with a broad spectrum of biological activities, making them valuable in drug discovery.[1][2] However, their physicochemical properties can sometimes lead to challenges in obtaining robust and reproducible data. This resource will help you navigate these issues and optimize your experimental outcomes.
Core Troubleshooting Guide
This section is organized by common problems encountered when working with quinolinones in biological assays. Each issue is presented in a question-and-answer format to directly address your concerns.
Issue 1: Low or No Efficacy of the Quinolinone Compound
Question: My quinolinone compound is showing significantly lower or no activity in my assay compared to published data or expected results. What are the potential causes and how can I troubleshoot this?
Answer: This is a frequent challenge that can stem from several factors, ranging from compound integrity to assay conditions. Let's break down the possibilities and how to systematically address them.
Quinolinones, being aromatic heterocyclic compounds, often exhibit poor aqueous solubility.[3] If the compound precipitates out of your assay buffer, its effective concentration will be much lower than intended, leading to diminished or no activity.
Troubleshooting Protocol:
-
Visual Inspection: Carefully inspect your assay plates and stock solutions for any signs of precipitation (e.g., cloudiness, particulate matter). This can be done under a microscope for better visualization.
-
Solubility Assessment: Determine the solubility of your quinolinone in the specific assay buffer you are using. A simple method is to prepare a serial dilution of your compound in the buffer and measure the turbidity using a plate reader.
-
Optimize Solvent and Concentration:
-
Co-solvents: If solubility is an issue, consider using a small percentage of a biocompatible co-solvent like DMSO or ethanol in your final assay volume.[4][5] However, be mindful of the solvent's potential to affect your biological system and always include a vehicle control.
-
pH Adjustment: The solubility of some quinolinones can be pH-dependent.[4] Evaluate if adjusting the pH of your buffer (within the tolerated range of your assay) improves solubility.
-
Use of Solubilizing Agents: Agents like cyclodextrins can form inclusion complexes with hydrophobic compounds, enhancing their aqueous solubility.[5][6]
-
Data Presentation: Example of a Solubility Assessment
| Quinolinone Concentration (µM) | Absorbance at 600 nm (Turbidity) | Visual Observation |
| 100 | 0.550 | Visible Precipitate |
| 50 | 0.210 | Slight Cloudiness |
| 25 | 0.050 | Clear |
| 10 | 0.048 | Clear |
| 1 | 0.045 | Clear |
In this example, the quinolinone starts to precipitate above 25 µM in this specific buffer.
At certain concentrations, small molecules can form aggregates that can lead to non-specific inhibition or interaction with assay components, which can be misinterpreted as true activity or, conversely, mask the true efficacy.[7][8]
Troubleshooting Protocol:
-
Detergent Addition: A common method to identify aggregation-based activity is to include a low concentration of a non-ionic detergent, such as Triton X-100 (typically 0.01-0.1%), in your assay buffer.[8] A significant reduction in activity in the presence of the detergent suggests aggregation.[7]
-
Dynamic Light Scattering (DLS): For a more direct measurement, DLS can be used to detect the presence of aggregates in your compound solution.
Sources
- 1. blogs.rsc.org [blogs.rsc.org]
- 2. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. ijmsdr.org [ijmsdr.org]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. How to Significantly Improve Luteolin Solubility [eureka.patsnap.com]
- 7. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
How to avoid lactam ring hydrolysis during experiments
A Senior Application Scientist's Guide to Preventing Lactam Ring Hydrolysis During Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with lactam-containing compounds. The inherent reactivity of the strained lactam ring, essential for the biological activity of molecules like β-lactam antibiotics, also makes it highly susceptible to hydrolysis.[1] This degradation can compromise experimental results, leading to inaccurate potency assessments, kinetic data, and structural analyses.
This guide provides in-depth, field-proven insights and troubleshooting protocols to help you maintain the integrity of your lactam compounds throughout your experimental workflows.
Quick Reference: Frequently Asked Questions (FAQs)
Q1: What is lactam ring hydrolysis?
Lactam ring hydrolysis is a chemical reaction in which the cyclic amide bond (the lactam) is cleaved by a water molecule. This process opens the ring, forming an inactive amino acid derivative. The reaction is often catalyzed by acids, bases, or enzymes (like β-lactamases).[2][3] The high degree of ring strain and reduced amide resonance in bicyclic lactams, such as penicillins, increases the electrophilicity of the carbonyl carbon, making it particularly vulnerable to nucleophilic attack by water.[1][4]
Q2: My experimental results are inconsistent. How can I tell if my lactam compound is degrading?
Inconsistent results, such as a loss of biological activity, shifting retention times in chromatography, or changes in spectroscopic signals, are common indicators of lactam hydrolysis. The most reliable methods for detecting and quantifying hydrolysis are:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard. A stability-indicating HPLC method can separate the parent lactam from its hydrolyzed product.[5] Degradation is observed as a decrease in the peak area of the parent compound and the appearance of a new, typically more polar, degradation product peak.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide unequivocal structural identification of the parent compound and its degradation products, confirming ring opening.
-
Mass Spectrometry (MS): MS can identify the mass of the hydrolyzed product, confirming the addition of a water molecule (an 18 Da increase).[5]
Q3: What are the primary factors that accelerate lactam hydrolysis?
The stability of a lactam in solution is critically influenced by several factors:
-
pH: Hydrolysis is catalyzed by both hydrogen ions (acid-catalysis) and hydroxide ions (base-catalysis).[7][8] Most β-lactams have a "sweet spot" of maximum stability in the slightly acidic to neutral pH range (typically pH 5.0-7.0).[8] Stability decreases dramatically in alkaline conditions (pH > 8).[7][9]
-
Temperature: The rate of hydrolysis increases significantly with temperature.[10] Storing solutions at elevated temperatures (e.g., 37°C) can lead to rapid degradation compared to refrigeration (4°C) or freezing (-20°C or -80°C).[10][11]
-
Enzymes: In biological assays, the presence of β-lactamase enzymes will rapidly hydrolyze susceptible lactam rings.[2][12] These enzymes are the primary mechanism of bacterial resistance to β-lactam antibiotics.[13]
-
Buffer Composition: Certain buffer components can act as nucleophiles and directly catalyze hydrolysis. It is crucial to select non-nucleophilic buffers.
Troubleshooting Guides & Protocols
Guide 1: Aqueous Solution and Buffer Preparation
This is the most critical area for preventing unwanted hydrolysis. The wrong choice of pH, buffer, or temperature can invalidate an entire experiment.
Issue: Rapid loss of compound activity in my aqueous assay buffer.
Causality: The primary suspects are incorrect pH and elevated temperature. Many standard biological buffers (e.g., Tris or PBS at pH 7.4) can be sufficiently alkaline to promote rapid hydrolysis of sensitive lactams, especially during prolonged incubations at 37°C.[7] For example, the half-life of mecillinam can be as short as 2 hours in MOPS medium at pH 7.4 and 37°C.[8]
Workflow for Optimizing Aqueous Stability
Caption: Simplified mechanism of serine β-lactamase action.
Protocol: Ensuring Accurate β-Lactamase Kinetics
-
Control for Autohydrolysis: Before any enzyme assay, run a "no-enzyme" control. Incubate the β-lactam substrate in the final assay buffer for the full duration of the experiment. Analyze by HPLC. The degradation in this control must be negligible (<2%) to ensure you are measuring enzymatic activity, not chemical instability.
-
Use Fresh Solutions: Many β-lactams and their inhibitors are unstable even when frozen. [7]Prepare stock solutions fresh daily in an appropriate, cold, slightly acidic buffer (e.g., pH 6.5 phosphate buffer) and keep them on ice at all times.
-
Inhibitor Pre-incubation: For kinetic studies of β-lactamase inhibitors, the order of addition matters. Typically, you should pre-incubate the enzyme with the inhibitor for a set period before adding the substrate to allow the inhibitor to bind.
-
Assay Validation: Use a well-characterized control substrate like nitrocefin, which gives a colorimetric readout upon hydrolysis, to confirm your enzyme is active and your assay conditions are appropriate before testing new compounds.
Guide 3: Long-Term Storage and Stability
Issue: A compound that worked months ago is now showing reduced or no activity.
Causality: Both solid-state and solution-state degradation can occur over time. For solutions, residual water and temperature fluctuations are key drivers of hydrolysis. Even at -20°C, degradation can occur. For maximum stability, -80°C storage is strongly recommended. [14][15]
Protocol: Best Practices for Compound Storage
-
Solid State Storage: Store solid lactam compounds in a desiccator at -20°C or below, protected from light and moisture.
-
Solution Storage:
-
For short-term storage (up to 24-72 hours, compound-dependent), store aqueous solutions at 4-6°C. [14] * For long-term storage, prepare stock solutions in a non-aqueous, aprotic solvent like DMSO or acetonitrile, aliquot into small, single-use volumes to avoid freeze-thaw cycles, and store at -80°C. [16] * Most β-lactams are stable for at least 6-12 months at -80°C. [14][15]However, highly unstable compounds like imipenem should be used much sooner. [14]3. Re-qualification: Before starting a new set of critical experiments with a stock solution that has been stored for several months, it is best practice to re-qualify its concentration and purity via HPLC or another quantitative method.
-
| Compound Class | Short-Term (4-6°C) | Long-Term (-80°C) | Key Considerations |
| Penicillins | 24 hours (e.g., Amoxicillin, Piperacillin) [14] | 6-12 months [14][15] | Highly sensitive to pH and β-lactamases. |
| Cephalosporins | 24-72 hours (e.g., Cefotaxime, Ceftriaxone) [14] | ~12 months [15] | Generally more stable than penicillins but still require care. |
| Carbapenems | Unstable. Freeze immediately. (e.g., Imipenem) [14] | Up to 6 months (Imipenem, Meropenem) [14][15] | Imipenem is notoriously unstable; meropenem is slightly more stable. [7] |
| BLIs | Prepare fresh (e.g., Clavulanic Acid) [7] | Data varies, best to prepare fresh or store in aprotic solvent. | Clavulanic acid is highly unstable in aqueous solutions. |
References
-
Barlam, T. F., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Microbiology Spectrum. Available at: [Link]
-
Turner, J., et al. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Allergy. Available at: [Link]
-
Tooke, C. L., et al. (2019). β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. Journal of Molecular Biology. Available at: [Link]
-
Bush, K., & Bradford, P. A. (2016). β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine. Available at: [Link]
-
Ferrer, M. S., et al. (2023). The Apparent pH Stability of Antibiotic Preparations Used for Uterine Infusions in Mares. Veterinary Sciences. Available at: [Link]
-
Pemberton, L., & Cox, J. A. (2011). Assays for Β-Lactamase Activity and Inhibition. In β-Lactamase Protocols. Methods in Molecular Biology. Available at: [Link]
-
Khan Academy. (n.d.). Beta-lactam antibiotics. Available at: [Link]
-
Osińska, A., et al. (2024). Silent Threat Evolution: Critically Important Carbapenem and Colistin Resistance Genes in the Natural Aquatic Environment. International Journal of Molecular Sciences. Available at: [Link]
-
Kümmerer, K., et al. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Pharmaceuticals. Available at: [Link]
-
Desta, Z., & Goshu, A. (2023). Beta-Lactamase Inhibitors. In StatPearls. StatPearls Publishing. Available at: [Link]
-
Kowalczuk, D., et al. (2023). Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin. Molecules. Available at: [Link]
-
Stevenson, K., et al. (2021). Stability of β-lactam antibiotics in bacterial growth media. PLOS ONE. Available at: [Link]
-
de Velde, F., et al. (2023). Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions. Therapeutic Drug Monitoring. Available at: [Link]
-
Aturki, Z., et al. (2007). Effect of buffer pH when separating b-lactam. ResearchGate. Available at: [Link]
-
Gebre, M. G., et al. (2021). Rapid analysis and separation of fifteen beta-lactam drugs Using Reversed-Phase High-Performance Liquid Chromatography. ResearchGate. Available at: [Link]
-
Ray, P., et al. (2010). Rapid optical determination of β-lactamase and antibiotic activity. The Journal of Antibiotics. Available at: [Link]
-
Al-Khafaji, K., & Riffat, D. (2014). Effect of heat treatments on stability of β-lactams in milk. ResearchGate. Available at: [Link]
-
Modro, T. A., & Yates, K. (1978). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Journal of the American Chemical Society. Available at: [Link]
-
Wallace, K. N., et al. (2021). Beta-Lactam Antibiotic Discrimination Using a Macromolecular Sensor in Water at Neutral pH. Chemosensors. Available at: [Link]
-
Saborido, E., et al. (2018). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET Digital. Available at: [Link]
-
Wikipedia. (n.d.). β-Lactam. Available at: [Link]
-
Kümmerer, K., et al. (2021). (PDF) Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. ResearchGate. Available at: [Link]
-
Turner, J., et al. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. National Center for Biotechnology Information. Available at: [Link]
-
Kumar, P., et al. (2014). A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds. National Center for Biotechnology Information. Available at: [Link]
-
Zeng, Z., et al. (2023). Breakthrough Advances in Beta-Lactamase Inhibitors: New Synthesized Compounds and Mechanisms of Action Against Drug-Resistant Bacteria. Molecules. Available at: [Link]
-
de Velde, F., et al. (2023). Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions. National Center for Biotechnology Information. Available at: [Link]
-
S, S., & G, N. (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
L. Pemberton, J. A. C. (2011). The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases. In β-Lactamase Protocols. Methods in Molecular Biology. Available at: [Link]
Sources
- 1. The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Khan Academy [khanacademy.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition [frontiersin.org]
- 5. ijmr.net.in [ijmr.net.in]
- 6. Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin [mdpi.com]
- 7. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. β-Lactam - Wikipedia [en.wikipedia.org]
- 13. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rapid optical determination of β-lactamase and antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 5-Amino-3,4-dihydroquinolin-2(1H)-one for Preclinical Studies
Welcome to the technical support center for the synthesis of 5-Amino-3,4-dihydroquinolin-2(1H)-one. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the scale-up of this important intermediate for preclinical studies.
Overview of the Synthetic Challenge
This compound is a valuable building block in medicinal chemistry, notably in the development of novel antifungal agents and neuronal nitric oxide synthase (nNOS) inhibitors[1][2][3]. As projects advance towards preclinical evaluation, the demand for this intermediate increases, necessitating a transition from laboratory-scale (<1 g) to pilot-scale (100 g to kg) production. This transition is not merely about using larger flasks; it involves addressing challenges in reaction kinetics, heat transfer, reagent addition, and product isolation that are often negligible at a smaller scale.
The most common and scalable synthetic route involves the reduction of the corresponding nitro-analogue, 5-Nitro-3,4-dihydroquinolin-2(1H)-one. This guide focuses on troubleshooting this critical transformation.
Core Synthetic Pathway: Nitro Group Reduction
The primary method for preparing the target compound on a larger scale is the catalytic hydrogenation of 5-Nitro-3,4-dihydroquinolin-2(1H)-one. This method is favored for its high efficiency and clean conversion, which simplifies downstream processing.
Caption: General reaction scheme for the synthesis of this compound.
Troubleshooting Guide: Navigating Common Scale-Up Hurdles
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Question 1: My reaction is stalling or showing incomplete conversion, even after extended reaction times. What's going on?
Answer: Incomplete conversion is one of the most frequent challenges during the scale-up of catalytic hydrogenations. The root cause often relates to the catalyst, hydrogen availability, or substrate purity.
-
Catalyst Activity and Loading:
-
The "Why": Palladium on carbon (Pd/C) is a heterogeneous catalyst. Its activity depends on the available surface area for the reaction. On a larger scale, inefficient stirring can cause the catalyst to settle, reducing its contact with the reactants. The catalyst can also be "poisoned" by impurities.
-
Solutions:
-
Improve Agitation: Ensure vigorous stirring to keep the catalyst suspended. For large reactors, mechanical overhead stirring is essential.
-
Increase Catalyst Loading: While not always ideal due to cost, a modest increase in the catalyst weight percentage (e.g., from 5 mol% to 7-10 mol%) can compensate for minor activity issues.
-
Check Catalyst Quality: Use a fresh, high-quality catalyst from a reputable supplier. If the catalyst has been opened for a while, its activity may be compromised.
-
-
-
Hydrogen Delivery:
-
The "Why": The reaction consumes hydrogen gas. On a small scale, a balloon of hydrogen is often sufficient. On a larger scale, the headspace may not contain enough hydrogen, or the rate of dissolution into the solvent may be too slow to keep up with the reaction rate.
-
Solutions:
-
Maintain Positive Pressure: Use a regulated hydrogen gas cylinder to maintain a constant positive pressure (e.g., 50 psi). This increases the concentration of dissolved hydrogen, accelerating the reaction.
-
Purge the Headspace: Before starting, purge the reaction vessel with nitrogen and then with hydrogen to remove any oxygen, which can deactivate the catalyst.
-
-
-
Substrate Purity:
-
The "Why": The starting material, 5-Nitro-3,4-dihydroquinolin-2(1H)-one, may contain impurities from its synthesis that can act as catalyst poisons (e.g., sulfur or halide-containing compounds).
-
Solution: Ensure the purity of the starting material is high before starting the reduction. Recrystallization of the nitro-compound may be necessary.
-
Question 2: I'm observing the formation of side products, leading to a complex mixture and difficult purification. What are these impurities and how can I avoid them?
Answer: Side product formation often arises from over-reduction or side reactions of the newly formed amine.
-
Potential Side Products:
-
Over-reduction of the lactam carbonyl: While less common under standard conditions, aggressive reducing agents or harsh conditions could potentially reduce the amide carbonyl group.
-
Dehalogenation (if applicable): If the aromatic ring has halogen substituents, these can sometimes be removed by catalytic hydrogenation.
-
Dimerization/Polymerization: The product, an aromatic amine, can be susceptible to oxidative dimerization, especially if air is introduced into the reaction mixture before the catalyst is removed.
-
-
Minimizing Side Products:
-
Control Reaction Conditions: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Avoid excessively high temperatures or pressures.
-
Inert Atmosphere During Work-up: Once the reaction is complete, flush the system with an inert gas like nitrogen or argon before filtering off the catalyst. This prevents air oxidation of the electron-rich amino product.
-
Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to completely remove the palladium catalyst. Residual catalyst can promote degradation of the product.
-
Question 3: My isolated yield is consistently low, even with complete conversion. Where am I losing my product?
Answer: Product loss during scale-up typically occurs during the work-up and purification steps.
-
Work-up Losses:
-
The "Why": The product has both a basic amine and a weakly acidic N-H group, making it somewhat amphoteric and giving it moderate polarity. It can be lost during aqueous washes if the pH is not controlled.
-
Solutions:
-
Minimize Aqueous Washes: Avoid extensive extractions with water if possible.
-
pH Adjustment: If an aqueous wash is necessary, ensure the aqueous layer is basic (pH > 8) to keep the amine in its freebase form and minimize its solubility in the aqueous phase.
-
Solvent Choice: After filtration, the solvent (e.g., methanol or ethanol) is typically removed under reduced pressure. Ensure your rotary evaporator is efficient to avoid prolonged heating of the crude product.
-
-
-
Purification Losses:
-
The "Why": Column chromatography, which is common on a small scale, is often impractical and costly for large quantities. Recrystallization is the preferred method for large-scale purification, but finding the right solvent system can be challenging.
-
Solutions:
-
Develop a Recrystallization Protocol: Perform small-scale solvent screening to find a suitable single or binary solvent system for recrystallization. Common choices for compounds like this include ethanol, isopropanol, or mixtures with water or heptane.
-
Trituration: If a good recrystallization system is not found, "trituration" can be an effective alternative. This involves stirring the crude solid in a solvent in which the product is poorly soluble but the impurities are soluble. This washes the impurities away, leaving a purer solid.
-
-
Question 4: The final product is off-white or colored, not the expected color. How can I improve its appearance?
Answer: Color in the final product is usually due to trace, highly colored impurities, often arising from oxidation.
-
Causes of Color:
-
Oxidative Impurities: As mentioned, aromatic amines can oxidize in the presence of air to form colored dimeric or polymeric species. This is often exacerbated by light and residual metal catalysts.
-
Residual Solvents: Trapped, high-boiling point solvents can sometimes have a color.
-
-
Decolorization Techniques:
-
Activated Carbon Treatment: During the recrystallization process, a small amount of activated carbon (charcoal) can be added to the hot solution. The carbon adsorbs colored impurities and is then removed by hot filtration through Celite®. Caution: Use this sparingly, as it can also adsorb some of your product.
-
Strictly Inert Atmosphere: Handle the purified product under a nitrogen or argon atmosphere as much as possible, especially during drying and packaging.
-
Proper Drying: Ensure the product is thoroughly dried under vacuum to remove all residual solvents.
-
Troubleshooting Workflow
The following diagram outlines a decision-making process for addressing common issues during the scale-up synthesis.
Sources
- 1. Design, Synthesis, and Biological Evaluation of 3,4-Dihydroquinolin-2(1H)-one and 1,2,3,4-Tetrahydroquinoline-Based Selective Human Neuronal Nitric Oxide Synthase (nNOS) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel 5-(piperazin-1-yl)quinolin-2(1H)-one derivatives as potential chitin synthase inhibitors and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of 5-Amino-3,4-dihydroquinolin-2(1H)-one and Established MAO-B Inhibitors for Neurodegenerative Disease Research
Introduction: The Critical Role of MAO-B Inhibition in Neuroprotection
Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of dopamine, a neurotransmitter vital for motor control and cognitive function.[] In neurodegenerative disorders such as Parkinson's disease, the progressive loss of dopaminergic neurons leads to a decline in dopamine levels, resulting in debilitating motor symptoms.[2] Inhibition of MAO-B presents a compelling therapeutic strategy by preventing the breakdown of dopamine in the brain, thereby increasing its availability and providing symptomatic relief.[] Furthermore, some studies suggest that MAO-B inhibitors may possess neuroprotective properties, potentially slowing the progression of the disease, though this is still an area of active investigation.[3]
This guide provides a comparative overview of 5-Amino-3,4-dihydroquinolin-2(1H)-one, a compound belonging to a promising class of MAO-B inhibitors, against established therapeutic agents: Selegiline, Rasagiline, and Safinamide. While direct and comprehensive experimental data for the 5-amino substituted variant of 3,4-dihydroquinolin-2(1H)-one is not extensively available in publicly accessible literature, this analysis will draw upon findings from structurally related analogs to evaluate its potential. We will delve into their mechanisms of action, comparative potency, selectivity, and pharmacokinetic profiles, supported by established experimental protocols for their evaluation.
The Landscape of MAO-B Inhibitors: A Comparative Overview
The therapeutic efficacy of an MAO-B inhibitor is determined by several key factors: its potency (measured by the half-maximal inhibitory concentration, IC50), its selectivity for MAO-B over its isoform MAO-A, and its pharmacokinetic properties which dictate its absorption, distribution, metabolism, and excretion (ADME).
Established MAO-B Inhibitors: Selegiline, Rasagiline, and Safinamide
Selegiline , a first-generation irreversible MAO-B inhibitor, has been a cornerstone in the management of Parkinson's disease for many years.[2] Its irreversible binding to the FAD cofactor of MAO-B provides sustained enzyme inhibition.[] Rasagiline , a second-generation irreversible inhibitor, offers higher potency compared to selegiline.[3] Safinamide is a more recent addition, functioning as a reversible and highly selective MAO-B inhibitor.[4]
The Promising Scaffold of 3,4-Dihydroquinolin-2(1H)-ones
Research into novel MAO-B inhibitors has identified the 3,4-dihydroquinolin-2(1H)-one scaffold as a promising starting point for the development of potent and selective agents. Studies on various substituted derivatives of this core structure have demonstrated significant MAO-B inhibitory activity. For instance, research on C6- and C7-substituted 3,4-dihydro-2(1H)-quinolinones has revealed compounds with IC50 values in the nanomolar range and high selectivity for MAO-B over MAO-A.[5] This suggests that the 3,4-dihydroquinolin-2(1H)-one backbone is well-suited for interaction with the active site of the MAO-B enzyme.
Visualizing the Key Players
Caption: Chemical structures of this compound and established MAO-B inhibitors.
Comparative Data Summary
The following tables summarize the available data for the established MAO-B inhibitors. It is important to reiterate that the data for this compound is not currently available in the public domain.
Table 1: In Vitro Potency and Selectivity
| Compound | MAO-B IC50 (human) | MAO-A IC50 (human) | Selectivity Index (MAO-A/MAO-B) | Reversibility |
| This compound | Not Reported | Not Reported | Not Reported | Not Reported |
| Selegiline | ~10 nM[3] | ~2000 nM[3] | ~200 | Irreversible |
| Rasagiline | ~5 nM[3] | ~400 nM[3] | ~80 | Irreversible |
| Safinamide | ~26 nM[4] | >10,000 nM[4] | >380 | Reversible |
Table 2: Pharmacokinetic Profiles
| Compound | Bioavailability (%) | Half-life (hours) | Metabolism | Key Metabolites |
| This compound | Not Reported | Not Reported | Not Reported | Not Reported |
| Selegiline | ~10% (oral)[6][7] | ~1.5 (single dose)[8] | Hepatic (CYP2B6, CYP2C19)[7] | Desmethylselegiline, L-methamphetamine, L-amphetamine[7] |
| Rasagiline | ~36%[9][10] | ~3[9] | Hepatic (CYP1A2)[11] | 1-Aminoindan[11] |
| Safinamide | ~95%[12] | ~20-30[12] | Hepatic (non-CYP)[12] | Various inactive metabolites |
Experimental Protocols for Evaluation
The characterization of a novel MAO-B inhibitor requires rigorous in vitro and in vivo testing. The following are standard, self-validating experimental protocols.
In Vitro MAO-B Inhibition Assay (Fluorometric Method)
This assay quantitatively determines the inhibitory potential of a compound against MAO-B.
Caption: A simplified workflow for determining the in vitro MAO-B inhibitory activity of a test compound.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of recombinant human MAO-B enzyme, a suitable fluorogenic substrate (e.g., kynuramine or a commercial proprietary substrate), the test compound at various concentrations, a known MAO-B inhibitor as a positive control (e.g., Selegiline), and an appropriate assay buffer.[13]
-
Incubation: In a 96-well microplate, add the MAO-B enzyme to wells containing either the test compound, the positive control, or buffer alone (for the uninhibited control).[14] Incubate for a defined period (e.g., 15 minutes) at 37°C to allow for the binding of the inhibitor to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.[15]
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for a set duration (e.g., 30-60 minutes).[16] The enzymatic reaction produces a fluorescent product, leading to an increase in fluorescence over time.
-
Data Analysis: For each concentration of the test compound, calculate the rate of the enzymatic reaction (the slope of the linear portion of the fluorescence versus time curve). Determine the percentage of inhibition relative to the uninhibited control. Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
Causality and Self-Validation: This protocol is self-validating through the inclusion of a positive control, which should yield an IC50 value within the expected range, and a negative (uninhibited) control, which establishes the baseline enzyme activity. A kinetic read-out provides more robust data than a single endpoint measurement.
In Vivo Evaluation in an MPTP-Induced Mouse Model of Parkinson's Disease
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is a widely used preclinical model to assess the efficacy of anti-parkinsonian drugs.[17]
Caption: A general workflow for assessing the neuroprotective or symptomatic effects of a MAO-B inhibitor in an MPTP mouse model.
Step-by-Step Methodology:
-
Animal Handling and Dosing: Acclimatize C57BL/6 mice to the housing conditions. Administer the test compound (e.g., this compound) or vehicle to respective groups of animals via an appropriate route (e.g., oral gavage or intraperitoneal injection) for a predetermined period.[18]
-
MPTP Administration: Induce dopaminergic neurodegeneration by administering MPTP hydrochloride (e.g., 20-30 mg/kg, i.p.) for several consecutive days.[19][20]
-
Behavioral Testing: At a specified time point after the final MPTP injection, assess motor function using standardized tests such as the rotarod test (to measure motor coordination and balance) and the pole test (to assess bradykinesia).[21]
-
Neurochemical Analysis: Following the completion of behavioral testing, euthanize the animals and dissect the striata. Measure the levels of dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Histological Analysis: Process the midbrain sections for tyrosine hydroxylase (TH) immunohistochemistry to visualize and quantify the surviving dopaminergic neurons in the substantia nigra pars compacta (SNc).
Causality and Self-Validation: The inclusion of a vehicle-treated, MPTP-lesioned group serves as the primary control to validate the extent of the lesion. A sham group (vehicle-treated, saline-injected) confirms the absence of behavioral or neurochemical deficits in the absence of the neurotoxin. A significant attenuation of motor deficits, preservation of striatal dopamine levels, and protection of SNc dopaminergic neurons in the drug-treated group compared to the MPTP-only group would provide strong evidence for the compound's efficacy.
Conclusion and Future Directions
The established MAO-B inhibitors Selegiline, Rasagiline, and Safinamide have demonstrated clinical utility in the management of Parkinson's disease, each with a distinct profile of potency, selectivity, and reversibility. The 3,4-dihydroquinolin-2(1H)-one scaffold represents a promising avenue for the development of novel MAO-B inhibitors, with reported derivatives exhibiting high potency and selectivity.
While direct experimental data for this compound is needed for a definitive comparison, the foundational research on related analogs suggests its potential as a valuable research tool and a candidate for further investigation. Future studies should focus on the synthesis and comprehensive in vitro and in vivo characterization of this specific compound to elucidate its therapeutic potential in the context of neurodegenerative diseases.
References
-
Agrawal, M., et al. (2023). Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach. Journal of the Iranian Chemical Society, 20(8), 2115-2145. Retrieved from [Link]
-
Barrett, J. S., et al. (1996). The pharmacokinetics and relative bioavailability of selegiline in healthy volunteers. Journal of Clinical Pharmacology, 36(7), 627-635. Retrieved from [Link]
-
Chen, J. J. (2020). Pharmacokinetics and Bioequivalence of Rasagiline Tablets in Chinese Healthy Subjects Under Fasting and Fed Conditions. Frontiers in Pharmacology, 11, 595085. Retrieved from [Link]
-
Meiring, L., Petzer, J. P., & Petzer, A. (2017). C6- and C7-Substituted 3,4-dihydro-2(1H)-quinolinones as Inhibitors of Monoamine Oxidase. Drug research, 67(3), 170–178. Retrieved from [Link]
-
Abdelgawad, M. A., et al. (2017). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 22(10), 1699. Retrieved from [Link]
-
Blandini, F., et al. (2020). MPTP-induced mouse model of Parkinson's disease: A promising direction for therapeutic strategies. Journal of Pharmacological and Toxicological Methods, 103, 106682. Retrieved from [Link]
-
Taha, E. A., et al. (2023). New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods. International Journal of Molecular Sciences, 24(11), 9579. Retrieved from [Link]
-
Marzo, A., et al. (2004). Pharmacokinetics and pharmacodynamics of safinamide, a neuroprotectant with antiparkinsonian and anticonvulsant activity. Pharmacological research, 50(1), 77–85. Retrieved from [Link]
-
Heinonen, E. H., & Lammintausta, R. (1991). Clinical pharmacokinetics and pharmacodynamics of selegiline. An update. Clinical pharmacokinetics, 20(3), 214–227. Retrieved from [Link]
-
Sridhar, S., et al. (2023). Structure-Based Design of Novel MAO-B Inhibitors: A Review. Molecules, 28(12), 4814. Retrieved from [Link]
-
Kraml, M. (1965). A sensitive fluorometric assay for serum monoamine oxidase with kynuramine as substrate. Biochemical pharmacology, 14(11), 1684–1686. Retrieved from [Link]
-
Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Nature protocols, 2(1), 141–151. Retrieved from [Link]
-
El-Gamal, M. I., et al. (2022). Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxidative Stress. Molecules, 27(15), 4969. Retrieved from [Link]
-
El-Gamal, M. I., et al. (2023). Synthesis and Biological Evaluation of O6-Aminoalkyl-Hispidol Analogs as Multifunctional Monoamine Oxidase-B Inhibitors towards Management of Neurodegenerative Diseases. Molecules, 28(9), 3804. Retrieved from [Link]
-
Chen, J. J. (2020). Pharmacokinetics and Bioequivalence of Rasagiline Tablets in Chinese Healthy Subjects Under Fasting and Fed Conditions. Frontiers in Pharmacology, 11, 595085. Retrieved from [Link]
-
Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Assay Genie. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. ResearchGate. Retrieved from [Link]
-
Marzo, A., et al. (2004). Pharmacokinetics and pharmacodynamics of safinamide, a neuroprotectant with antiparkinsonian and anticonvulsant activity. Pharmacological research, 50(1), 77–85. Retrieved from [Link]
-
Chia, S. J., et al. (2020). MPTP-induced mouse model of Parkinson's disease: A promising direction for therapeutic strategies. Journal of Pharmacological and Toxicological Methods, 103, 106682. Retrieved from [Link]
-
Carradori, S., & Silvestri, R. (2015). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Advances, 5(67), 54321-54334. Retrieved from [Link]
-
Wikipedia. (n.d.). Rasagiline. Wikipedia. Retrieved from [Link]
-
Wikipedia. (n.d.). Pharmacology of selegiline. Wikipedia. Retrieved from [Link]
-
Teva Pharmaceutical Industries Ltd. (2020). AZILECT (rasagiline mesylate) tablets, for oral use. DailyMed. Retrieved from [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2019). Safinamide. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of selected MAO substrates and inhibitors. ResearchGate. Retrieved from [Link]
-
Yelekci, K., et al. (2023). Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. ACS Omega, 8(30), 27038-27051. Retrieved from [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec. Retrieved from [Link]
-
Fung, H. L., et al. (1996). The pharmacokinetics and absolute bioavailability of selegiline in the dog. Journal of pharmaceutical sciences, 85(7), 732–736. Retrieved from [Link]
-
Meredith, G. E., & Rademacher, D. J. (2011). MPTP mouse models of Parkinson's disease: an update. Journal of Parkinson's disease, 1(1), 19–33. Retrieved from [Link]
-
Chen, J. J., & Swope, D. M. (2005). Rasagiline: New Treatment for Parkinson's Disease. Annals of Pharmacotherapy, 39(9), 1454-1463. Retrieved from [Link]
-
Caccia, C., et al. (2017). Clinical Pharmacokinetics and Pharmacodynamics of Safinamide. Clinical Pharmacokinetics, 56(6), 573-586. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 (μM) of the selected compounds and control drug against MAO-A and MAO-B enzymes. ResearchGate. Retrieved from [Link]
-
Creative Biolabs. (n.d.). MPTP Mouse Model of Parkinson's Disease. Creative Biolabs. Retrieved from [Link]
-
Medscape. (n.d.). Xadago (safinamide) dosing, indications, interactions, adverse effects, and more. Medscape. Retrieved from [Link]
-
Thomas, T., & Galvez, V. (2023). Selegiline. In StatPearls. StatPearls Publishing. Retrieved from [Link]
Sources
- 2. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safinamide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. C6- and C7-Substituted 3,4-dihydro-2(1H)-quinolinones as Inhibitors of Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and relative bioavailability of selegiline in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology of selegiline - Wikipedia [en.wikipedia.org]
- 8. Clinical pharmacokinetics and pharmacodynamics of selegiline. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rasagiline - Wikipedia [en.wikipedia.org]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. Rasagiline: New Treatment for Parkinson's Disease - Page 5 [medscape.com]
- 12. Pharmacokinetics and pharmacodynamics of safinamide, a neuroprotectant with antiparkinsonian and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. evotec.com [evotec.com]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
- 15. A sensitive fluorometric assay for serum monoamine oxidase with kynuramine as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. content.abcam.com [content.abcam.com]
- 17. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. MPTP Mouse Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]
- 21. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Substituted Dihydroquinolinone Biological Activities: A Guide for Researchers
The dihydroquinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The therapeutic potential of these molecules is profoundly influenced by the nature and position of substituents on the core ring system. This guide provides a comparative analysis of the biological activities of substituted dihydroquinolinones, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the chemical space of dihydroquinolinone derivatives for therapeutic applications.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Substituted dihydroquinolinones have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines. The substituents on the dihydroquinolinone core play a critical role in modulating their potency and mechanism of action.
Structure-Activity Relationship (SAR) Insights
The anticancer activity of dihydroquinolinone derivatives is significantly influenced by the substituents at various positions. For instance, the incorporation of halogen groups at the R³ position of 2,3-dihydroquinazolin-4(1H)-one derivatives, a related class of compounds, showed that para-chlorine and para-bromine substitutions improved cytotoxic potency compared to the unsubstituted analog.[1]
In one study, a novel dihydroquinoline derivative was identified as a potential anticancer agent, with its activity attributed to a high binding affinity with human aldehyde dehydrogenase 1A1 (ALDH1A1).[2] This highlights the importance of specific molecular targets in the anticancer mechanism of these compounds.
Comparative Cytotoxicity of Substituted Dihydroquinolinones
The following table summarizes the cytotoxic activity of various substituted dihydroquinolinone derivatives against different cancer cell lines, as measured by their half-maximal inhibitory concentration (IC50) values.
| Compound ID | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| 10a | Unsubstituted | HCT-116 | 18.88 (72h) | [1] |
| 10c | R³ = 4-Cl | HCT-116 | More potent than 10a | [1] |
| 10d | R³ = 4-Br | HCT-116 | More potent than 10a | [1] |
| 10b | R¹ = 4-F-benzyl | HCT-116 | 16.30 (72h) | [1] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[3][4]
Workflow for MTT Assay ```dot graph MTT_Assay { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
A [label="Seed cancer cells in a 96-well plate"]; B [label="Incubate for 24h to allow cell attachment"]; C [label="Treat cells with varying concentrations of dihydroquinolinone derivatives"]; D [label="Incubate for 48-72h"]; E [label="Add MTT solution to each well"]; F [label="Incubate for 2-4h to allow formazan crystal formation"]; G [label="Solubilize formazan crystals with a solubilizing agent (e.g., DMSO)"]; H [label="Measure absorbance at 570 nm using a microplate reader"]; I [label="Calculate cell viability and IC50 values"];
A -> B -> C -> D -> E -> F -> G -> H -> I; }
Caption: Workflow of the broth microdilution method for determining the MIC of dihydroquinolinone derivatives.
Step-by-Step Methodology:
-
Compound Dilution: Prepare a series of two-fold dilutions of the substituted dihydroquinolinone compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells. [5]3. Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the diluted compounds.
-
Controls: Include a positive control well (broth with inoculum but no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Incubate the microtiter plate at the optimal temperature for the test microorganism (typically 37°C for bacteria) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is implicated in a variety of diseases, and substituted dihydroquinolinones have demonstrated potential as anti-inflammatory agents by modulating key inflammatory pathways.
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory activity of these compounds is often linked to their ability to inhibit pro-inflammatory enzymes and cytokines. For instance, certain dimethoxy flavones, which share structural similarities with substituted dihydroquinolinones, have shown to inhibit cyclooxygenases (COX-1 and COX-2) and pro-inflammatory cytokines like TNF-α and IL-1β. [6]The specific substitution pattern on the dihydroquinolinone ring system is crucial for this inhibitory activity.
Comparative Anti-inflammatory Effects of Substituted Dihydroquinolinones
The following table summarizes the in vivo anti-inflammatory activity of polyhydroquinoline amides in the carrageenan-induced paw edema model. [7]
| Compound ID | Substituents | % Inhibition of Paw Edema | Reference |
|---|---|---|---|
| 2 | Specific amide derivative | 83.33 | [7] |
| 7 | Specific amide derivative | 81.81 | [7] |
| 12 | Specific amide derivative | 80.76 | [7] |
| 22 | Specific amide derivative | 80.00 | [7] |
| 25 | Specific amide derivative | 80.00 | [7] |
| Indomethacin | (Standard Drug) | 86.95 | [7]|
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds. [8][9][10][11][12] Workflow for Carrageenan-Induced Paw Edema Assay
Caption: Workflow of the carrageenan-induced paw edema assay for evaluating the anti-inflammatory activity of dihydroquinolinone derivatives.
Step-by-Step Methodology:
-
Animal Grouping and Dosing: Divide the experimental animals (rats or mice) into groups. Administer the substituted dihydroquinolinone compounds orally or intraperitoneally to the test groups. The control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin). [9]2. Induction of Inflammation: After a predetermined time (usually 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan in saline into the sub-plantar tissue of the right hind paw of each animal. [9]3. Measurement of Paw Edema: Measure the volume of the injected paw immediately after the carrageenan injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer. [8]4. Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Neuroprotective Activity: Shielding Neurons from Damage
Neurodegenerative diseases represent a significant healthcare challenge, and compounds with neuroprotective properties are of great interest. Substituted dihydroquinolinones have shown potential in protecting neurons from various insults.
Structure-Activity Relationship (SAR) Insights
The neuroprotective effects of dihydroquinoline derivatives are often associated with their antioxidant and anti-inflammatory properties. For example, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ) has demonstrated neuroprotective effects in a rat model of cerebral ischemia/reperfusion by inhibiting oxidative stress, inflammation, and apoptosis. [13]
Comparative Neuroprotective Effects of Substituted Dihydroquinolinones
The following table highlights the neuroprotective activity of a dihydroquinolinone derivative in a cellular model of neurotoxicity.
| Compound | Model | Endpoint | Result | Reference |
| Andrographolide | MPP+-induced toxicity in SH-SY5Y cells | Cell Viability | 1.5 µM of Andro pretreatment significantly ameliorated MPP+-induced neuronal cell death | [14] |
Experimental Protocol: In Vitro Neuroprotection Assay Using SH-SY5Y Cells
The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model to study neurodegenerative diseases like Parkinson's disease. Neurotoxicity can be induced by agents such as 1-methyl-4-phenylpyridinium (MPP+), a potent dopaminergic neurotoxin. [14][15][16][17] Workflow for In Vitro Neuroprotection Assay ```dot graph Neuroprotection_Assay { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
A [label="Culture and differentiate SH-SY5Y cells"]; B [label="Pre-treat cells with different concentrations of the test dihydroquinolinone derivatives"]; C [label="Induce neurotoxicity by adding MPP+ to the culture medium"]; D [label="Incubate for a specified period (e.g., 24h)"]; E [label="Assess cell viability using an appropriate method (e.g., MTT assay)"]; F [label="Determine the neuroprotective effect of the compounds by comparing the viability of treated cells to MPP+-only treated cells"];
A -> B -> C -> D -> E -> F; }
Sources
- 1. Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. Anti-inflammatory effect of certain dimethoxy flavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polyhydroquinoline Amides: Comprehensive Study on Synthesis, In Vivo Biological Activities, and Computational Analysis Including Molecular Docking, DFT, and ADMET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phytopharmajournal.com [phytopharmajournal.com]
- 11. inotiv.com [inotiv.com]
- 12. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 13. Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. e-century.us [e-century.us]
- 16. Protective Role of Whey Protein Isolate on MPP+-Induced Differentiation of SH-SY5Y Cells by Modulating the Nrf2 Antioxidant Pathway [mdpi.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Definitive Structural Confirmation of Synthesized 5-Amino-3,4-dihydroquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, particularly those with pharmaceutical potential, unambiguous structural confirmation is a cornerstone of scientific rigor. This guide provides a comprehensive comparison of analytical techniques for verifying the molecular structure of 5-Amino-3,4-dihydroquinolin-2(1H)-one, a scaffold of interest in medicinal chemistry. We will delve into the causality behind experimental choices and present self-validating protocols to ensure the trustworthiness of your findings.
The quinoline motif and its derivatives are significant in drug discovery due to their wide range of biological activities.[1][2] The successful synthesis of a specific derivative like this compound is only the first step; rigorous structural elucidation is paramount before proceeding with further studies. This guide will focus on the primary spectroscopic methods: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.
The Analytical Triad: A Multi-faceted Approach to Structural Verification
No single analytical technique is sufficient to definitively confirm a molecular structure. Instead, a combination of methods, each providing a unique piece of the structural puzzle, is the gold standard. For this compound, the synergistic use of NMR, MS, and FT-IR spectroscopy provides a self-validating system for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are essential.
¹H NMR Spectroscopy: Unveiling the Proton Environment
¹H NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.[3]
Expected ¹H NMR Spectral Data for this compound:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~7.0-7.2 | t | 1H | H-7 | Aromatic proton coupled to H-6 and H-8. |
| ~6.5-6.7 | d | 1H | H-6 or H-8 | Aromatic protons coupled to H-7. |
| ~6.5-6.7 | d | 1H | H-8 or H-6 | Aromatic protons coupled to H-7. |
| ~4.5-5.0 | br s | 2H | -NH₂ | Broad singlet due to exchangeable protons of the primary amine. |
| ~3.4-3.6 | t | 2H | H-4 | Methylene protons adjacent to the aromatic ring. |
| ~2.5-2.7 | t | 2H | H-3 | Methylene protons adjacent to the carbonyl group. |
| ~8.0-8.5 | br s | 1H | -NH- | Broad singlet for the amide proton. |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like those in amines and amides.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion and resolution.[4]
-
Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[5]
-
Integration and Analysis: Integrate the signals to determine the relative number of protons for each peak and analyze the splitting patterns (multiplicities) to deduce proton-proton coupling.[6]
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides information about the number and types of carbon atoms in a molecule.[7]
Expected ¹³C NMR Spectral Data for this compound:
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~170 | C-2 (C=O) | Carbonyl carbon of the amide. |
| ~145 | C-5 (C-NH₂) | Aromatic carbon attached to the amino group. |
| ~138 | C-8a | Quaternary aromatic carbon. |
| ~128 | C-7 | Aromatic CH carbon. |
| ~115 | C-4a | Quaternary aromatic carbon. |
| ~112 | C-6 | Aromatic CH carbon. |
| ~110 | C-8 | Aromatic CH carbon. |
| ~30 | C-4 | Aliphatic CH₂ carbon. |
| ~25 | C-3 | Aliphatic CH₂ carbon. |
Note: Chemical shifts are approximate and influenced by the solvent.
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Acquire the spectrum on the same NMR spectrometer.
-
Data Acquisition: ¹³C NMR experiments require a significantly larger number of scans than ¹H NMR due to the low natural abundance of the ¹³C isotope. A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.
-
Data Processing and Analysis: Process the data similarly to ¹H NMR. The number of signals indicates the number of unique carbon environments.
Mass Spectrometry (MS): Determining the Molecular Weight and Formula
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[8] For structural confirmation, high-resolution mass spectrometry (HRMS) is invaluable as it provides the exact mass of the molecule, allowing for the determination of its elemental composition.
Expected Mass Spectrometry Data for this compound:
-
Molecular Formula: C₉H₁₀N₂O
-
Exact Mass: 162.0793 g/mol
-
Expected HRMS (ESI+) Result: [M+H]⁺ = 163.0866
Experimental Protocol for High-Resolution Mass Spectrometry (HRMS):
-
Sample Preparation: Prepare a dilute solution of the synthesized compound (typically in the low µg/mL range) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled with a high-resolution mass analyzer like a time-of-flight (TOF) or Orbitrap.
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Analysis: Compare the experimentally determined exact mass of the [M+H]⁺ ion with the theoretically calculated mass for the proposed formula C₉H₁₁N₂O⁺. A mass accuracy within 5 ppm provides high confidence in the elemental composition.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[9]
Expected FT-IR Spectral Data for this compound:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 | N-H stretch | Primary Amine (-NH₂) and Amide (N-H) |
| 3000-2850 | C-H stretch | Aliphatic CH₂ |
| 1680-1650 | C=O stretch | Amide (Lactam) |
| 1620-1580 | N-H bend | Primary Amine (-NH₂) |
| 1600-1450 | C=C stretch | Aromatic Ring |
| 1335-1250 | C-N stretch | Aromatic Amine |
Experimental Protocol for FT-IR Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a solid using an attenuated total reflectance (ATR) accessory or as a KBr pellet.
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups expected in the target molecule.[10][11]
Comparative Analysis and Workflow Visualization
The combination of these three techniques provides a robust and self-validating workflow for the structural confirmation of this compound.
Table of Comparative Data:
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environment, connectivity | Detailed structural information, stereochemistry | Can have overlapping signals, requires soluble sample |
| ¹³C NMR | Carbon skeleton | Number of unique carbons, functional groups | Low sensitivity, longer acquisition times |
| HRMS | Exact mass, elemental composition | High accuracy and sensitivity | Provides no information on connectivity |
| FT-IR | Functional groups | Fast, easy to use, works on solids and liquids | Provides limited structural information |
Workflow for Structural Confirmation:
Caption: Workflow for the structural confirmation of synthesized compounds.
Conclusion
The definitive structural confirmation of a synthesized molecule like this compound is a critical step in the research and development pipeline. By employing a multi-pronged analytical approach that combines the detailed connectivity information from NMR, the precise molecular formula from HRMS, and the functional group identification from FT-IR, researchers can have high confidence in the identity and purity of their compounds. This rigorous, self-validating methodology ensures the integrity of subsequent biological and pharmacological evaluations.
References
-
ACS Publications. (2023). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Journal of Natural Products. [Link]
-
National Institutes of Health. (n.d.). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. PMC. [Link]
- Google Patents. (n.d.). Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)
-
Supporting Information. (n.d.). Synthesis of trifluoromethylated 3,4-dihydroquinolin-2(1H)-ones via a photo. [Link]
-
PubMed. (n.d.). Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. [Link]
-
Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]
-
University of Colorado Boulder. (n.d.). IR: amines. [Link]
-
Waters Corporation. (n.d.). Interpreting Mass Spectrometry Output. [Link]
-
PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]
-
TSI Journals. (n.d.). ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]
-
ResearchGate. (n.d.). FTIR and FT-Raman Spectral Investigations on 4-Aminoquinaldine and 5-Aminoquinoline. [Link]
-
ACS Publications. (n.d.). NMR Guidelines for ACS Journals. [Link]
-
MD Topology. (n.d.). 3,4-Dihydro-2(1H)-quinolinone. [Link]
-
Wiley-VCH. (n.d.). Mass Spectrometry of Amino Acids and Proteins. [Link]
-
Arabian Journal of Chemistry. (n.d.). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
-
PubMed. (n.d.). Spectroscopic (FT-IR, FT-Raman) investigations and quantum chemical calculations of 4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid. [Link]
-
University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]
-
Portland Press. (2020). A beginner's guide to mass spectrometry–based proteomics. [Link]
-
ResearchGate. (n.d.). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. [Link]
-
MDPI. (n.d.). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. [Link]
-
PubMed Central. (2022). A Validated ¹H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp. Corsicus Leaves from Corsica. [Link]
-
Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]
-
Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. [Link]
-
MS Bioworks. (n.d.). Workflow - MS Bioworks. [Link]
-
Organic Chemistry Portal. (n.d.). Dihydroquinolinone synthesis. [Link]
-
PubMed. (2021). Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies. [Link]
-
Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]
-
ACS Publications. (n.d.). Understanding Data Analysis Steps in Mass-Spectrometry-Based Proteomics Is Key to Transparent Reporting. [Link]
-
Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. [Link]
-
SpectraBase. (n.d.). 5-Amino-1,2,3,4-tetrahydro-6-methoxy-4-methylquinoline. [Link]
-
Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. [Link]
-
Michigan State University. (n.d.). NMR Spectroscopy. [Link]
-
ResearchGate. (n.d.). Molecular design and Synthesis of Certain New Quinoline Derivatives having Potential Anticancer Activity. [Link]
-
Science Alert. (n.d.). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Search Results. [Link]
-
The MetaRbolomics book. (n.d.). 2.1 Mass spectrometry data handling and (pre-)processing. [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. [Link]
Sources
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubsapp.acs.org [pubsapp.acs.org]
- 5. NMR Spectroscopy [www2.chemistry.msu.edu]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. waters.com [waters.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Amino-3,4-dihydroquinolin-2(1H)-one
This guide provides essential safety and logistical information for the handling and disposal of 5-Amino-3,4-dihydroquinolin-2(1H)-one (CAS No. 58130-38-4). As a quinolinone derivative and an aromatic amine, this compound requires stringent safety protocols to mitigate risks in a laboratory setting. This document is designed for researchers, scientists, and drug development professionals, offering a procedural framework grounded in established safety principles to ensure user protection and experimental integrity.
Hazard Assessment: Understanding the Risks
Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound is classified with several hazard statements that dictate the necessary protective measures.[1] While a comprehensive toxicological profile may not be fully established, the available data and the chemical's classification as an aromatic amine necessitate a cautious approach.[2][3] Aromatic amines as a class are known for potential carcinogenicity and mutagenicity, requiring protocols that minimize all routes of exposure.[2]
The primary hazards are summarized below:
| Hazard Statement | GHS Classification | Description of Risk |
| H302 | Acute toxicity, oral (Category 4) | Harmful if swallowed.[1][4][5][6] |
| H315 | Skin corrosion/irritation (Category 2) | Causes skin irritation upon contact.[1][4][6] |
| H319 | Serious eye damage/eye irritation (Category 2A) | Causes serious eye irritation.[1][4][6] |
| H335 | Specific target organ toxicity, single exposure (Category 3) | May cause respiratory irritation if inhaled.[1][4][6] |
Given these hazards, the core principle is the creation of a consistent and effective barrier between the researcher and the chemical.[7] All work practices must be designed to prevent skin contact, eye contact, inhalation, and ingestion.[3][8]
Core PPE Requirements: A Multi-Layered Defense
The selection of Personal Protective Equipment (PPE) is not merely a checklist; it is a system designed to protect against specific, identified hazards. For this compound, a solid, off-white to yellow substance, the primary exposure risks are through the inhalation of dust particles and direct contact with skin or eyes.[1]
Hand Protection: The First Line of Contact
-
Requirement: Nitrile gloves (double-gloving recommended).
-
Causality: As this compound causes skin irritation, direct contact must be avoided.[4][6] Nitrile gloves provide a robust barrier against many chemicals. Double-gloving is a prudent practice that provides an additional layer of protection against undetected micro-tears or permeation, which is especially critical when handling potentially hazardous drugs or novel compounds.[9] Gloves should be powder-free to prevent aerosolization and contamination.[9] Always inspect gloves for damage before use and change them every 30-60 minutes or immediately if contamination is known or suspected.[9]
Eye and Face Protection: Shielding Sensitive Tissues
-
Requirement: Chemical splash goggles and a face shield.
-
Causality: The H319 classification indicates a risk of serious eye irritation.[1] Standard safety glasses are insufficient as they do not protect against splashes or fine dust from all angles. Chemical splash goggles that form a seal around the eyes are mandatory.[10] When handling larger quantities or when there is a significant risk of splashing, a full-face shield should be worn in conjunction with goggles to protect the entire face.[11][12]
Body Protection: Preventing Dermal Absorption
-
Requirement: A full-length, long-sleeved laboratory coat or a chemical-resistant apron.
-
Causality: To prevent accidental skin contact from spills or dust settling on clothing, a protective layer is essential.[10] A lab coat should be fully buttoned, with sleeves covering the wrists. For procedures with a higher risk of spills, a chemical-resistant apron worn over the lab coat is recommended.[11]
Respiratory Protection: A Critical Barrier Against Inhalation
-
Requirement: Use in a certified chemical fume hood. If handled on an open bench (not recommended), a NIOSH-approved N95 respirator is the minimum requirement.
-
Causality: The H335 hazard statement highlights the risk of respiratory irritation.[1][6] As a powder, this compound can easily become airborne. The most effective engineering control is to handle the chemical within a functioning chemical fume hood to capture dust at the source.[8] If a fume hood is not available, a respirator is mandatory to prevent inhalation. An N95 respirator will filter out particulate matter effectively.[13] Proper fit-testing and training are required for respirator use.[13]
Operational Plan: A Step-by-Step PPE Protocol
A disciplined, procedural approach to using PPE is critical for safety. The following workflow ensures that protective barriers are established before work begins and removed correctly to prevent cross-contamination.
Caption: PPE Workflow for Handling Hazardous Chemicals.
Emergency Response Protocol
Despite all precautions, accidental exposure can occur. Immediate and correct first-aid is crucial.
-
Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[4][5] Seek medical attention if irritation persists.[4][5]
-
Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open.[4][5] Remove contact lenses if present and easy to do so.[4][5] Continue rinsing for at least 15 minutes and seek immediate medical attention.[4][5]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[4][5] If the person feels unwell or breathing is difficult, call a poison center or doctor.[4][5]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[4][5]
Disposal of Contaminated Materials
All materials that come into contact with this compound must be treated as hazardous waste.
-
Chemical Waste: Dispose of the chemical and its container in accordance with local, state, and federal regulations at an approved waste disposal plant.[4][5]
-
Contaminated PPE: Disposable PPE, such as gloves and masks, should be collected in a designated, sealed hazardous waste bag and disposed of according to institutional protocols. Non-disposable items like lab coats must be professionally decontaminated before reuse.
By adhering to this comprehensive guide, laboratory professionals can confidently handle this compound, ensuring personal safety and maintaining a secure research environment.
References
- Cayman Chemical. (2025). Safety Data Sheet: 6,7-Dihydro-5H-quinolin-8-one.
- Fisher Scientific. (2025). Safety Data Sheet: 5-Amino-2,3-dihydrobenzofuran.
- ChemicalBook. (2025). This compound | 58130-38-4.
- Fisher Scientific. (2025). Safety Data Sheet: 5-Aminoquinoline.
- ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- ACS Material. (2020). PPE and Safety for Chemical Handling.
- National Center for Biotechnology Information. Working with Chemicals - Prudent Practices in the Laboratory.
- PubChem. 3,4-Dihydro-5-hydroxy-2(1H)-quinolinone.
- Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- GERPAC. Personal protective equipment for preparing toxic drugs.
- ResearchGate. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Cole-Parmer. Material Safety Data Sheet - 5-Aminoisoquinoline, 99%.
- Centers for Disease Control and Prevention. School Chemistry Laboratory Safety Guide.
- Sigma-Aldrich. (2024). Safety Data Sheet: 2-Hydroxy-1,4-naphthoquinone.
- Dalton COSMO. What are the Health and Safety Guidelines for Using Amines?.
- Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
- Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
Sources
- 1. This compound | 58130-38-4 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. 3,4-Dihydro-5-hydroxy-2(1H)-quinolinone | C9H9NO2 | CID 169153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PPE and Safety for Chemical Handling [acsmaterial.com]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pppmag.com [pppmag.com]
- 10. cdc.gov [cdc.gov]
- 11. hazmatschool.com [hazmatschool.com]
- 12. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 13. gerpac.eu [gerpac.eu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
